molecular formula C8H19O4P<br>(CH3(CH2)3)2HPO4<br>C8H19PO4 B7800259 Dibutyl phosphate CAS No. 19069-28-4

Dibutyl phosphate

Cat. No.: B7800259
CAS No.: 19069-28-4
M. Wt: 210.21 g/mol
InChI Key: JYFHYPJRHGVZDY-UHFFFAOYSA-N
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Description

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water.
This compound is a dialkyl phosphate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl hydrogen phosphate
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InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)
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InChI Key

JYFHYPJRHGVZDY-UHFFFAOYSA-N
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Canonical SMILES

CCCCOP(=O)(O)OCCCC
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Related CAS

16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt)
Record name Dibutyl phosphate
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DSSTOX Substance ID

DTXSID3040728
Record name Phosphoric acid, dibutyl ester
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Molecular Weight

210.21 g/mol
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Physical Description

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid.
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Boiling Point

212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes)
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Flash Point

370 °F (ICSC, 2023), 188 °C o.c.
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Solubility

18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble
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Density

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06
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Vapor Density

7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2
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Vapor Pressure

1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx)
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Impurities

Tributyl phosphate (20%); Monobutyl phosphate (16%)
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Color/Form

Pale-amber liquid or oil

CAS No.

107-66-4, 19069-28-4
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Melting Point

8.6 °F (ICSC, 2023), -13 °C
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Foundational & Exploratory

physicochemical properties of dibutyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Dibutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBP), a dialkyl phosphate ester, is a compound of significant interest in various industrial applications, including as a catalyst, antifoaming agent, and in metal extraction processes.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective and safe use, particularly in contexts relevant to chemical synthesis, environmental fate, and toxicology. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its synthesis and degradation pathways. All quantitative data are summarized in structured tables for ease of reference and comparison.

Core Physicochemical Properties

This compound is a pale-amber, odorless liquid at room temperature.[1][4] It is a moderately strong acid and is combustible, though not flammable. The key are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₉O₄P
Molecular Weight 210.21 g/mol
Appearance Pale-amber, odorless liquid
Density 1.06 g/mL at 20 °C
Boiling Point Decomposes at 212 °F (100 °C) at 760 mmHg
135-138 °C
250 °C
Melting Point 8.6 °F (-13 °C)
Flash Point 188 °C (Open Cup)
Autoignition Temperature 420 °C
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueSource(s)
Water Solubility 18 g/L at 20 °C
Moderately soluble
Slightly soluble
Solubility in Organic Solvents Soluble in chloroform, slightly soluble in methanol
pKa 0.88 (estimated)
2.32 at 25 °C
1.53 ± 0.50 (Predicted)
LogP (Octanol-Water Partition Coefficient) -0.9 at 25 °C

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 3: Spectroscopic Data for this compound
TechniqueKey Data/Reference
¹H NMR Spectrum available.
¹³C NMR Spectrum available.
³¹P NMR Studies on chemical shift changes have been conducted.
Infrared (IR) Spectroscopy Spectrum available.
Mass Spectrometry (MS) Mass spectral data available online.

Experimental Protocols

The determination of the physicochemical properties of chemical substances often follows standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of the substance in the clear aqueous phase is determined by a specific analytical method (e.g., chromatography, spectroscopy).

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with an excess of the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

Determination of Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a procedure to assess the abiotic hydrolytic transformation of chemicals in aqueous systems at environmentally relevant pH values.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.

  • Procedure:

    • Prepare sterile buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.

    • Incubate the solutions at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for the main study).

    • At various time intervals, take aliquots from each solution.

    • Analyze the aliquots for the concentration of the parent substance and, if possible, any significant hydrolysis products using a suitable analytical method (e.g., HPLC, GC).

    • The rate of hydrolysis is determined from the decrease in the concentration of the test substance over time.

Assessment of Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. The CO₂ evolution test (OECD 301B) is a commonly used method.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by the determination of the CO₂ produced.

  • Procedure (CO₂ Evolution Test):

    • Prepare a mineral medium containing the test substance as the sole organic carbon source.

    • Inoculate the medium with a small amount of activated sludge.

    • The test mixture is aerated with CO₂-free air, and the produced CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

    • The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

    • The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ that could be produced from the complete oxidation of the test substance.

    • A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Synthesis and Degradation Pathways

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of an alkyl chlorophosphate with sodium hydroxide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification alkyl_chlorophosphate Alkyl Chlorophosphate dissolve Dissolve in THF alkyl_chlorophosphate->dissolve naoh Aqueous NaOH (1M) add_naoh Add NaOH dropwise naoh->add_naoh cool Cool to 0 °C dissolve->cool cool->add_naoh stir Stir vigorously at 0 °C for 30 min add_naoh->stir concentrate1 Concentrate under reduced pressure stir->concentrate1 extract Extract with Et₂O concentrate1->extract dry Dry organic layer over MgSO₄ extract->dry concentrate2 Concentrate to yield crude product dry->concentrate2 dissolve_nahco3 Dissolve in saturated NaHCO₃ concentrate2->dissolve_nahco3 wash_ch2cl2 Wash with CH₂Cl₂ dissolve_nahco3->wash_ch2cl2 acidify Acidify aqueous layer with HCl (pH 0-1) wash_ch2cl2->acidify extract_ch2cl2 Extract with CH₂Cl₂ acidify->extract_ch2cl2 dry_final Dry combined organic layers extract_ch2cl2->dry_final concentrate_final Concentrate to yield pure this compound dry_final->concentrate_final Degradation_Pathway DBP This compound (DBP) MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis Butanol Butanol DBP->Butanol Hydrolysis PA Phosphoric Acid (PA) MBP->PA Hydrolysis MBP->Butanol Hydrolysis

References

An In-depth Technical Guide to the Synthesis of Dibutyl Phosphate from Phosphorous Acid and n-Butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl phosphate, a significant compound in organic synthesis and various industrial applications, from the reaction of phosphorous acid and n-butanol. This document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (DBP), with the chemical formula C8H19O4P, is a dialkyl phosphate ester. It serves as a crucial intermediate in the synthesis of various organic compounds and finds applications as a catalyst, a metal extractant, and an anti-foaming agent. The synthesis of DBP from phosphorous acid and n-butanol represents a direct and atom-economical route to this important molecule. This guide will explore the reaction in detail, providing the necessary technical information for its successful implementation in a laboratory setting.

Reaction Pathway and Mechanism

The synthesis of this compound from phosphorous acid and n-butanol is an esterification reaction. The reaction proceeds by the nucleophilic attack of the hydroxyl group of n-butanol on the phosphorus atom of phosphorous acid, leading to the formation of a monoester intermediate, followed by a second esterification to yield the diester, this compound. Water is eliminated as a byproduct.

The overall reaction can be represented as:

H₃PO₃ + 2 CH₃(CH₂)₃OH → (CH₃(CH₂)₃O)₂P(O)H + 2 H₂O

The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing water.

Reaction_Pathway Phosphorous Acid Phosphorous Acid Intermediate Monobutyl Phosphite Phosphorous Acid->Intermediate + n-Butanol_1 n-Butanol n-Butanol_1->Intermediate Dibutyl_Phosphate This compound Intermediate->Dibutyl_Phosphate + Water_1 H2O Intermediate->Water_1 - n-Butanol_2 n-Butanol n-Butanol_2->Dibutyl_Phosphate Water_2 H2O Dibutyl_Phosphate->Water_2 -

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from phosphorous acid and n-butanol is presented below. This protocol is based on established laboratory procedures and aims to provide a reproducible method for obtaining the desired product.

Materials and Equipment:

  • Phosphorous acid (H₃PO₃)

  • n-Butanol (CH₃(CH₂)₃OH)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, place phosphorous acid and n-butanol. For optimal results, a molar ratio of 3.6:1 (n-butanol to phosphorous acid) is recommended.[1][2]

  • Reaction Conditions: The reaction mixture is heated to a temperature of 125-135°C.[1][2] The mixture is stirred vigorously to ensure homogeneity.

  • Water Removal: The reaction is refluxed, and the water formed during the esterification is collected in the Dean-Stark trap. The removal of water drives the reaction to completion.

  • Reaction Time: The reaction is typically allowed to proceed for 3 hours under these conditions when no catalyst is used.[1]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess n-butanol can be removed under reduced pressure. The crude product is then washed with water to remove any unreacted phosphorous acid.

  • Purification: The product can be further purified by distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Phosphorous Acid and n-Butanol Heating Heat to 125-135°C with Stirring Reactants->Heating Reflux Reflux for 3 hours Collect Water Heating->Reflux Cooling Cool to Room Temperature Reflux->Cooling Evaporation Remove Excess n-Butanol (Reduced Pressure) Cooling->Evaporation Washing Wash with Water Evaporation->Washing Purification Purify by Distillation (Reduced Pressure) Washing->Purification Product This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes the key quantitative data for the synthesis of this compound from phosphorous acid and n-butanol.

ParameterValueReference
Molar Ratio (n-butanol / phosphorous acid)3.6
Reaction Temperature125-135°C
Reaction Time (without catalyst)3 hours
Yield of this compound68%

Alternative Synthesis Routes

While the direct esterification of phosphorous acid is a viable method, other synthetic routes to this compound have been reported. These often involve different phosphorus-containing starting materials.

  • From Phosphorus Oxychloride: A common method involves the reaction of phosphorus oxychloride (POCl₃) with n-butanol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

  • From Phosphorus Pentoxide: this compound can also be synthesized by reacting phosphorus pentoxide (P₄O₁₀) with n-butanol.

These alternative methods can offer advantages in terms of reaction time or yield but may involve more hazardous reagents or more complex workup procedures.

Conclusion

The synthesis of this compound from phosphorous acid and n-butanol provides a straightforward and effective method for obtaining this valuable chemical. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, temperature, and removal of water, a respectable yield of the desired product can be achieved. This guide has provided the essential technical details, including a reliable experimental protocol and key quantitative data, to aid researchers in the successful synthesis of this compound for their scientific and developmental endeavors.

References

CAS number and molecular structure of dibutyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Dibutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DBP), a versatile organophosphate compound. It covers its fundamental chemical and physical properties, detailed synthesis and analytical protocols, and its wide-ranging applications in industrial and research settings.

Core Properties and Molecular Structure

This compound, registered under CAS number 107-66-4, is an organic compound with the molecular formula C₈H₁₉O₄P.[1][2] It is also known by several synonyms, including dibutyl hydrogen phosphate and di-n-butyl phosphate.[2][3] Structurally, it is a dialkyl phosphate, which is a moderately strong acid formed from the partial esterification of phosphoric acid.[4]

Molecular Structure: The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two butoxy groups (-O-CH₂(CH₂)₂CH₃), and a hydroxyl group (-OH).

Physical and Chemical Properties this compound is a pale-amber to brown, odorless liquid. It is combustible but not flammable, with a flash point of 188°C and an auto-ignition temperature of 420°C. It reacts vigorously and exothermically with bases and is incompatible with strong oxidizing agents and alkali metals. Upon reaction with many metals, it can liberate flammable hydrogen gas.

Table 1: Key Properties of this compound

PropertyValueReference(s)
CAS Number 107-66-4
Molecular Formula C₈H₁₉O₄P
Molecular Weight 210.21 g/mol
Appearance Pale-amber, odorless liquid
Density 1.06 g/cm³
Melting Point -13 °C
Boiling Point Decomposes at 100-138 °C
Water Solubility Moderately soluble (18 g/L at 20°C)
Vapor Pressure ~1 mmHg at 20°C
Acidity (pKa) 0.88 (estimated)

Experimental Protocols

Synthesis of this compound from Phosphorous Acid

A common method for synthesizing this compound involves the reaction of phosphorous acid with n-butanol. The following protocol is based on optimized reaction conditions to achieve a high yield.

Objective: To synthesize this compound with a high yield.

Materials:

  • Phosphorous acid (H₃PO₃)

  • n-butanol (C₄H₉OH)

  • Reaction vessel with heating and stirring capabilities

  • Separation funnel

  • Distillation apparatus

Procedure:

  • Reactant Charging: Charge the reaction vessel with n-butanol and phosphorous acid. The optimal molar ratio is 3.6 moles of n-butanol to 1 mole of phosphorous acid.

  • Reaction: Heat the mixture to a temperature range of 125-135°C. Maintain vigorous stirring.

  • Reaction Time: Allow the reaction to proceed for 3 hours under these conditions. This duration has been identified as optimal when no catalyst is used.

  • Product Isolation: After the reaction is complete, cool the mixture. The product, this compound, can be separated from unreacted starting materials and byproducts.

  • Purification: Further purification can be achieved through techniques such as distillation or extraction to obtain this compound with a yield of approximately 68%.

Analytical Quantification by Gas Chromatography (NIOSH Method 5017)

This protocol outlines the determination of airborne this compound concentration using gas chromatography with a phosphorus flame photometric detector (FPD), as detailed in NIOSH Method 5017.

Objective: To quantify the concentration of this compound in an air sample.

Materials:

  • Personal sampling pump

  • 1.0-µm PTFE filter

  • Gas chromatograph with a phosphorus FPD

  • Glass column (1.2 m x 6-mm OD; 3% OV-101 on 100/120 mesh Chromosorb WHP)

  • Acetonitrile (CH₃CN)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

  • This compound standard

  • Tributyl phosphate (internal standard)

Procedure:

  • Sample Collection: Calibrate a personal sampling pump to a flow rate between 1 and 3 L/min. Collect an air sample of 50 to 250 liters by drawing air through the PTFE filter.

  • Sample Preparation:

    • Carefully transfer the filter to a glass jar.

    • Pipet 5.0 mL of an eluent (acetonitrile with an internal standard like tributyl phosphate) into the jar.

    • Cap the jar and agitate occasionally for 30 minutes.

  • Derivatization:

    • Transfer 1.0 mL of the sample extract to a vial.

    • Add 100 µL of BSTFA to form the dibutyl trimethylsilyl phosphate derivative.

    • Shake the vial and let it stand for 30 minutes.

  • GC Analysis:

    • Set the GC conditions: Injector at 220°C, Detector at 210°C, Column at 155°C.

    • Inject a 1 µL aliquot of the derivatized sample into the GC.

  • Calibration and Quantification:

    • Prepare a calibration curve using at least six working standards of this compound (0.1 to 2 mg per sample).

    • Measure the peak area ratio of the DBP derivative to the internal standard.

    • Determine the mass of DBP in the sample from the calibration graph and calculate the concentration in the air volume sampled.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from butanol and a phosphorus source, followed by a purification sequence.

Dibutyl_Phosphate_Synthesis Reactants Reactants (n-Butanol + Phosphorus Source) Synthesis Synthesis Reaction (Heating & Stirring) Reactants->Synthesis Step 1 Crude Crude Product Mixture Synthesis->Crude Step 2 AcidDischarge Acid Discharge / Neutralization Crude->AcidDischarge Step 3 Washing Aqueous Washing (Alkali, Acid, Water) AcidDischarge->Washing Step 4 Refining Refining (e.g., Dehydration, Filtration) Washing->Refining Step 5 FinalProduct Pure this compound Refining->FinalProduct Step 6

Caption: A generalized workflow for the synthesis and purification of this compound.

Industrial and Research Applications

This compound's unique chemical properties make it a valuable component in a variety of applications.

  • Catalysis and Polymerization: It serves as an effective catalyst for cross-linking in the paint industry and is used as an organocatalyst for synthesizing polyesters via ring-opening polymerization.

  • Metal Extraction: DBP is widely utilized as a solvent extractant for separating and purifying rare earth elements and actinides, such as uranium and thorium, from ores and nuclear fuel solutions.

  • Flame Retardants and Plasticizers: It is incorporated into plastics, textiles, and coatings as a flame-retardant additive to enhance fire resistance. It also functions as a plasticizer, improving the flexibility of polymers.

  • Lubricants and Additives: In industrial lubricants, DBP acts as an anti-wear agent and flame retardant, improving the performance and longevity of machinery in high-stress environments.

  • Other Applications: It is also used as an antifoam agent in ore separation, an antistatic agent in the textile industry, and an intermediate in the synthesis of other organic chemicals.

Conclusion

This compound is a significant chemical compound with well-defined properties and a broad spectrum of uses. Its roles as a catalyst, extractant, and performance-enhancing additive underscore its importance in fields ranging from materials science to nuclear chemistry. The established protocols for its synthesis and analysis enable precise control and quantification, facilitating its continued application and innovation in research and industry.

References

The Aquatic Toxicity of Dibutyl Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of dibutyl phosphate (DBP) in aquatic organisms. The information is compiled from peer-reviewed scientific literature and regulatory guidelines to support environmental risk assessment and research activities.

Executive Summary

This compound (DBP), an organophosphate compound, is utilized in various industrial applications. Its potential release into aquatic environments necessitates a thorough understanding of its ecotoxicological effects. This document summarizes the current knowledge on the acute and chronic toxicity of DBP to key aquatic organisms, including fish, invertebrates, and algae. Quantitative toxicity data is presented in standardized tables, and detailed experimental protocols are provided. Furthermore, this guide elucidates the known mechanisms of DBP toxicity, including the disruption of critical signaling pathways, endocrine modulation, induction of oxidative stress, and neurotoxicity, visualized through detailed diagrams.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound across a range of aquatic organisms. These values are essential for comparative toxicological assessments and for deriving predicted no-effect concentrations (PNECs) for environmental risk assessments.

Table 1: Acute Toxicity of this compound (DBP) to Aquatic Organisms
SpeciesTest DurationEndpointConcentration (mg/L)Reference(s)
Danio rerio (Zebrafish)96 hoursLC50> 100[1]
Fish (unspecified)-LC50110 - 130[2]
Daphnia magna (Water flea)24 hoursLC508.0[3]
Daphnia magna (Water flea)48 hoursEC50210[2]
Daphnia magna (Neonate)24 hoursLC503.48[3]
Daphnia magna (Neonate)48 hoursLC502.83
Algae (unspecified)-EC5092
Scenedesmus obliquus96 hoursEC5015.3
Chlorella pyrenoidosa96 hoursEC503.14

LC50: Lethal concentration that kills 50% of the test organisms. EC50: Effective concentration that causes a specified effect in 50% of the test organisms (e.g., immobilization for Daphnia, growth inhibition for algae).

Table 2: Chronic Toxicity of this compound (DBP) to Aquatic Organisms
SpeciesTest DurationEndpointConcentration (mg/L)Reference(s)
Daphnia magna (Water flea)21 daysNOEC (Reproduction)66

NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or other standard laboratory species.

  • Test Design: A semi-static or flow-through system is typically used. At least five test concentrations in a geometric series are prepared, along with a control group.

  • Test Conditions:

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 1 °C for Zebrafish).

    • pH: Maintained between 6.0 and 8.5.

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Loading Rate: The biomass of fish per volume of test water is kept low to avoid stress.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour period.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Design: A static test with at least five test concentrations and a control.

  • Test Conditions:

    • Temperature: 20 ± 1 °C.

    • Light: A 16-hour light/8-hour dark cycle.

    • Media: A defined culture medium (e.g., Elendt M7).

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 for immobilization at 48 hours is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae over 72 hours.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

  • Test Design: A static test where exponentially growing algal cultures are exposed to at least five concentrations of the test substance.

  • Test Conditions:

    • Temperature: 21-24 °C.

    • Light: Continuous, uniform illumination.

    • Culture Medium: A nutrient-rich medium.

  • Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

  • Data Analysis: The EC50 for growth rate inhibition is calculated.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over 21 days.

  • Test Organism: Daphnia magna neonates.

  • Test Design: A semi-static test where daphnids are individually exposed to a range of concentrations.

  • Test Conditions: Similar to the acute test, but with regular feeding and renewal of the test solutions.

  • Observations: Survival of the parent animals and the number of live offspring produced are recorded daily.

  • Data Analysis: The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.

Mechanisms of Toxicity and Signaling Pathways

This compound exerts its toxic effects on aquatic organisms through various mechanisms, including the disruption of essential signaling pathways, endocrine modulation, induction of oxidative stress, and neurotoxicity.

Disruption of Vascular Development Signaling Pathways in Zebrafish

Studies in zebrafish (Danio rerio) have demonstrated that DBP can interfere with key signaling pathways crucial for vascular development.

The VEGF pathway is essential for angiogenesis (the formation of new blood vessels). DBP exposure has been shown to upregulate the expression of key genes in this pathway, leading to abnormal blood vessel development.

VEGF_Pathway DBP This compound (DBP) VEGF_Genes Upregulation of vegfa, flt1, kdr genes DBP->VEGF_Genes VEGFR VEGF Receptor (VEGFR) VEGF_Genes->VEGFR Increased Ligand-Receptor Binding PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Abnormal Angiogenesis ERK->Angiogenesis Notch_Pathway DBP This compound (DBP) dll4 Downregulation of dll4 gene DBP->dll4 Notch_Receptor Notch Receptor dll4->Notch_Receptor Reduced Ligand Availability NICD Notch Intracellular Domain (NICD) Cleavage Notch_Receptor->NICD Hes_Hey Hes/Hey Target Gene Expression NICD->Hes_Hey Vascular_Development Impaired Vascular Development Hes_Hey->Vascular_Development Endocrine_Disruption cluster_DBP This compound (DBP) Exposure cluster_Hormonal_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_Effects Adverse Outcomes DBP DBP Androgen_Receptor Androgen Receptor (AR) DBP->Androgen_Receptor Antagonistic Binding Vitellogenin Vitellogenin (VTG) Production (in males) DBP->Vitellogenin Induces Synthesis Testosterone Testosterone Androgen_Receptor->Testosterone Blocks Action Reproductive_Impairment Impaired Spermatogenesis & Reduced Fertility Androgen_Receptor->Reproductive_Impairment Feminization Feminization of Males Vitellogenin->Feminization Oxidative_Stress DBP This compound (DBP) Mitochondria Mitochondrial Dysfunction DBP->Mitochondria Antioxidant_Enzymes Altered Antioxidant Enzyme Activity (e.g., SOD, CAT) DBP->Antioxidant_Enzymes Inhibition/Alteration ROS Increased Reactive Oxygen Species (ROS) Production Mitochondria->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis Neurotoxicity DBP This compound (DBP) AChE Acetylcholinesterase (AChE) DBP->AChE Inhibition Acetylcholine Acetylcholine Accumulation in Synapse AChE->Acetylcholine Prevents Breakdown Cholinergic_Receptors Continuous Stimulation of Cholinergic Receptors Acetylcholine->Cholinergic_Receptors Neurotoxic_Effects Paralysis, Behavioral Changes, Mortality Cholinergic_Receptors->Neurotoxic_Effects

References

Navigating the Environmental Fate of Dibutyl Phosphate: A Technical Guide to Its Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 27, 2025 – Dibutyl phosphate (DBP), an organophosphate compound utilized as a catalyst and anti-foaming agent, is of growing environmental interest due to its potential persistence and degradation byproducts. A comprehensive technical guide has been developed to elucidate the environmental degradation pathways of DBP, offering crucial insights for researchers, environmental scientists, and professionals in drug development and chemical safety. This guide synthesizes current knowledge on the biodegradation, photodegradation, and chemical degradation of DBP, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation processes.

Biodegradation: A Primary but Measured Environmental Sink

This compound is classified as "inherently biodegradable," indicating that microorganisms possess the capability to break it down, although not always rapidly.[1] The primary mechanism of biodegradation is enzymatic hydrolysis, a process common to many organophosphate compounds.

Microbial Action and Enzymatic Pathways

While specific microbial strains that target this compound are not extensively documented in publicly available research, the degradation of organophosphates, in general, is carried out by a variety of bacteria and fungi. These microorganisms produce enzymes such as phosphotriesterases, hydrolases, and esterases that catalyze the cleavage of the phosphate ester bonds.[1][2] For this compound, this enzymatic action would initially hydrolyze one of the butyl ester linkages to form mono-n-butyl phosphate (MBP) and butanol. Further degradation would then cleave the remaining butyl group, ultimately yielding inorganic phosphate.

A study on the biodegradation of the related compound tributyl phosphate (TBP) identified bacterial genera such as Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus as capable of degrading TBP, with DBP being a key intermediate.[3] This suggests that these or similar microorganisms could be involved in the subsequent degradation of DBP.

The generalized enzymatic hydrolysis of this compound can be visualized as a two-step process:

Figure 1: Generalized Biodegradation Pathway of this compound.

Quantitative Biodegradation Data

Quantitative data on the biodegradation of this compound is limited. However, some studies provide insights into its persistence. In a closed bottle test using a municipal sludge inoculum, this compound at a concentration of 4.4 mg/L reached 12% of its theoretical oxygen demand in 28 days, classifying it as not readily biodegradable under these specific conditions.[4] In another study following OECD Guideline 302B, the substance showed inherent biodegradability with 9% degradation after 7 days, 97% after 14 days, and over 98% after 21 days, as measured by chemical oxygen demand (COD).

Test TypeGuidelineInoculumDBP ConcentrationDurationDegradationReference
Closed Bottle TestOECD 301D (similar)Municipal Sludge4.4 mg/L28 days12% of ThOD
Inherent BiodegradabilityOECD 302BNot specifiedNot specified21 days>98% (COD)

Table 1: Summary of Quantitative Biodegradation Data for this compound.

Chemical Degradation: The Role of Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound in the environment. The rate of hydrolysis is influenced by temperature and pH.

Hydrolysis Products and Kinetics

A study on the hydrolysis of this compound in a 2.0 mol/L nitric acid medium at elevated temperatures (110-150 °C) identified the following degradation products:

  • Butanol

  • Butyric acid

  • Propionic acid

  • Mono-butyl phosphate (MBP)

  • Phosphate ion

The study determined that the hydrolysis follows quasi-first-order kinetics, with the rate increasing exponentially with temperature.

Temperature (°C)First-Order Rate Constant (k, s⁻¹)Second-Order Rate Constant (k, s⁻¹)
1106.30 x 10⁻³3.10 x 10⁻³
1502.10 x 10⁻¹1.98 x 10⁻¹

Table 2: Hydrolysis Rate Constants for this compound in 2.0 mol/L HNO₃.

The activation energy for the first-order hydrolysis reaction was calculated to be 111.0 kJ/mol. This data, while specific to acidic conditions, underscores the importance of hydrolysis as a degradation mechanism.

The chemical hydrolysis pathway leading to the primary degradation products can be illustrated as follows:

Chemical_Hydrolysis_of_DBP DBP This compound (DBP) MBP Mono-n-butyl Phosphate (MBP) DBP->MBP H₂O (Acid/Base Catalyzed) Butanol Butanol DBP->Butanol MBP->Butanol Phosphate Inorganic Phosphate MBP->Phosphate H₂O (Acid/Base Catalyzed)

Figure 2: Abiotic Hydrolysis Pathway of this compound.

Photodegradation: An Atmospheric Consideration

The role of photodegradation in the environmental fate of this compound appears to be primarily relevant in the atmosphere.

Atmospheric Degradation

This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. However, in the vapor phase in the atmosphere, it can be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 7.3 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter.

Experimental Protocols

Biodegradation Testing (Based on OECD Guideline 301D - Closed Bottle Test)

  • Preparation of Medium: A mineral medium is prepared containing essential salts and trace elements. The pH is adjusted to 7.4.

  • Inoculum: Activated sludge from a municipal wastewater treatment plant is collected, washed, and aerated.

  • Test Setup: A known concentration of this compound (e.g., 2-5 mg/L) is added to the mineral medium. The medium is then inoculated with the prepared activated sludge. The solution is dispensed into airtight bottles, ensuring no headspace remains.

  • Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals and at the end of the 28-day period.

  • Data Analysis: The biological oxygen demand (BOD) is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD) to determine the extent of biodegradation.

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Mineral Medium Spike Spike Medium with DBP Media->Spike Inoculum Prepare Inoculum (e.g., Activated Sludge) Inoculate Inoculate with Sludge Inoculum->Inoculate Spike->Inoculate Incubate Incubate in Airtight Bottles (28 days, 20°C, dark) Inoculate->Incubate Measure_DO Measure Dissolved Oxygen Incubate->Measure_DO Calculate_BOD Calculate BOD Measure_DO->Calculate_BOD Determine_Deg Determine % Biodegradation Calculate_BOD->Determine_Deg

Figure 3: Experimental Workflow for Biodegradation Assessment.

Analysis of Degradation Products by Ion Chromatography

Ion chromatography is a key technique for the analysis of this compound and its primary degradation product, monobutyl phosphate.

  • Sample Preparation: For aqueous samples, filtration may be sufficient. For organic matrices, extraction into an alkaline aqueous medium is necessary. In complex matrices, a pre-concentration or cleanup step using a resin column may be required to remove interfering substances.

  • Chromatographic System: An ion chromatograph equipped with an anion-exchange column (e.g., Dionex AS11 or AS5A) and a suppressed conductivity detector is used.

  • Eluent: A suitable eluent, such as a mixture of sodium carbonate and sodium bicarbonate, is used to separate the analytes.

  • Quantification: The concentration of DBP and MBP is determined by comparing the peak areas in the sample chromatogram to those of known standards. The detection limits can reach the micromolar level.

Conclusion

The environmental degradation of this compound is a multifaceted process involving biodegradation, chemical hydrolysis, and atmospheric photodegradation. While it is not readily biodegradable, microorganisms can break it down over time. Hydrolysis is a significant pathway, particularly under acidic conditions and at elevated temperatures, leading to the formation of monobutyl phosphate and ultimately inorganic phosphate. In the atmosphere, reaction with hydroxyl radicals is the primary degradation route. Further research is needed to identify the specific microbial communities and enzymes responsible for DBP biodegradation in various environmental compartments and to better quantify its degradation rates under a wider range of environmental conditions. This technical guide provides a foundational understanding of the current state of knowledge and the methodologies used to assess the environmental fate of this compound.

References

Solubility Profile of Dibutyl Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is an organophosphorus compound with the chemical formula (C₄H₉)₂HPO₄. It finds application in various industrial processes, including as a solvent, extractant for rare earth metals, and as a catalyst.[1] For scientists and professionals in drug development and chemical research, a thorough understanding of its solubility characteristics in both aqueous and organic media is crucial for its effective application, formulation, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the solubility of this compound, detailing quantitative data, experimental protocols for solubility determination, and logical workflows.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, with significant differences observed between aqueous and organic media. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility
Water2018 g/L[2][3]
Water2517.2 g/L[4][5]

Table 2: Solubility of this compound in Organic Solvents

SolventClassificationSolubility
ChloroformChlorinated HydrocarbonSoluble
Carbon TetrachlorideChlorinated HydrocarbonSoluble
ButanolAlcoholSoluble
Alcohols (general)AlcoholGenerally Soluble
Aliphatic HydrocarbonsHydrocarbonGenerally Soluble
Aromatic HydrocarbonsHydrocarbonGenerally Soluble
MethanolAlcoholSlightly Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a liquid substance like this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a substance in a solvent.

Principle: An excess amount of the solute is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then measured.

Methodology:

  • Preparation: To a series of vials, add a known volume of the desired solvent (e.g., water, ethanol, acetone).

  • Addition of Solute: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate liquid phase or turbidity after equilibration.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solute.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A robust method for quantifying volatile and semi-volatile organic compounds.

    • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and can be adapted for various organophosphates.

    • Titration: If DBP is the only acidic component, a simple acid-base titration can be used.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Add Solvent to Vials prep_solute Add Excess this compound prep_solvent->prep_solute equilibration Agitate at Constant Temperature prep_solute->equilibration separation Cease Agitation / Centrifuge equilibration->separation sampling Sample Supernatant separation->sampling analysis Quantify DBP Concentration (GC, HPLC, etc.) sampling->analysis result Equilibrium Solubility analysis->result Calculate Solubility

Workflow for the Shake-Flask Method.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

  • Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently heat the evaporating dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

  • Drying: Once the solvent has evaporated, dry the dish containing the residue to a constant weight in a desiccator.

  • Weighing: Accurately weigh the evaporating dish with the dried residue.

  • Calculation: The mass of the dissolved this compound is the final mass minus the initial mass of the evaporating dish. The solubility can then be calculated based on the initial volume of the saturated solution taken.

Gravimetric_Method cluster_prep Preparation cluster_measurement Measurement prep Prepare Saturated Solution sampling Pipette Known Volume of Supernatant prep->sampling evaporation Evaporate Solvent sampling->evaporation drying Dry Residue to Constant Weight evaporation->drying weighing Weigh Residue drying->weighing calculation Calculate Solubility (mass/volume) weighing->calculation Determine Mass of Solute result Solubility calculation->result

Workflow for the Gravimetric Method.

Logical Framework for Solubility Assessment

For a systematic approach to determining the solubility of this compound in a novel solvent, the following logical workflow can be employed. This workflow combines qualitative observation with quantitative analysis.

Solubility_Assessment_Workflow start Select Solvent of Interest qualitative_test Qualitative Solubility Test (e.g., add small amount of DBP to solvent) start->qualitative_test observation Visual Observation qualitative_test->observation soluble Appears Soluble / Miscible observation->soluble Clear Solution insoluble Appears Insoluble / Immiscible observation->insoluble Turbidity / Phase Separation quantitative_determination Proceed with Quantitative Method (e.g., Shake-Flask with HPLC/GC) soluble->quantitative_determination report_insoluble Report as Insoluble/Poorly Soluble insoluble->report_insoluble final_data Quantitative Solubility Data quantitative_determination->final_data

Logical workflow for solubility assessment.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (DBP), a dialkyl phosphate ester, is a significant compound in various industrial applications, notably as a primary degradation product of tributyl phosphate (TBP) in the PUREX process for nuclear fuel reprocessing.[1][2] Its presence can impact the efficiency and safety of chemical processes, making a thorough understanding of its thermal stability and decomposition pathways critical. This technical guide provides a comprehensive overview of the thermal behavior of DBP, summarizing key quantitative data, detailing experimental methodologies, and visualizing decomposition pathways.

Thermal Stability and Decomposition of this compound

The thermal stability of this compound is influenced by the surrounding atmosphere and the presence of other chemical agents. While it is a relatively stable compound, it undergoes decomposition at elevated temperatures, primarily through hydrolysis or pyrolysis mechanisms.

Thermal Decomposition in an Inert Atmosphere

Data on the thermal decomposition of pure this compound in an inert atmosphere is limited. However, studies on related compounds provide valuable insights. For instance, the thermal decomposition of calcium this compound in air occurs at temperatures up to 300°C and is associated with the cleavage of the alkyl chain.[3]

Hydrolytic Decomposition at Elevated Temperatures

The hydrolysis of this compound is a key decomposition pathway, particularly in acidic environments and at elevated temperatures. In a 2.0 mol/L nitric acid medium, the hydrolysis rate of this compound increases exponentially with temperature in the range of 110-150 °C.[4] This reaction follows quasi-first-order kinetics.[4]

Table 1: Kinetic Parameters for the Hydrolysis of this compound in 2.0 mol/L HNO₃

Temperature (°C)First-Order Rate Constant (s⁻¹)Second-Order Rate Constant (s⁻¹)
1106.30 × 10⁻³3.10 × 10⁻³
1502.10 × 10⁻¹1.98 × 10⁻¹

For the first-order hydrolysis reaction, the pre-exponential factor is 9.38 × 10¹² s⁻¹ and the corresponding activation energy is 111.0 kJ/mol. For the second-order hydrolysis, the pre-exponential factor is 1.09 × 10¹⁶ s⁻¹ with an activation energy of 135.2 kJ/mol.

Upon heating, this compound is known to decompose and emit toxic fumes, including phosphoric acid.

Decomposition Products

The products of this compound decomposition vary depending on the conditions.

Products of Hydrolysis

In a nitric acid medium, the hydrolysis of this compound yields butanol, butyric acid, propionic acid, mono-butyl phosphate, and phosphate ions.

Products of Pyrolysis

The pyrolysis of n-butyl phosphate esters, a category that includes this compound, is known to produce butenes and butyl alcohol. The thermal decomposition of nitrated tributyl phosphate, where DBP is a primary intermediate, results in gaseous products such as H₂, O₂, N₂, CO₂, NO, and N₂O.

Experimental Protocols

This section details the methodologies for key experiments related to the thermal analysis and decomposition product identification of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 409 PC Luxx or similar).

  • Sample Preparation: Place a precisely weighed sample of pure this compound (5-10 mg) into an alumina crucible.

  • Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh a small sample of pure this compound (2-5 mg) into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The experiment is typically performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

  • Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature above the expected decomposition range at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic peaks on the curve indicate thermal events such as melting, boiling, and decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Objective: To identify and quantify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (e.g., helium). The resulting volatile fragments are swept into the GC column.

  • Gas Chromatography: The pyrolysis products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a capillary column suitable for separating nonpolar to moderately polar compounds). A programmed temperature ramp is used for the GC oven to elute the separated compounds.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Data Analysis: The individual compounds are identified by comparing their mass spectra to a reference library (e.g., NIST). The retention times from the chromatogram are also used for identification. Quantification can be achieved by using internal or external standards.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key processes described in this guide.

Thermal_Decomposition_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_pyrolysis Pyrolysis Pathway DBP This compound (DBP) Heat Elevated Temperature DBP->Heat Acid Acidic Medium (e.g., HNO3) Inert_Atmosphere Inert Atmosphere cluster_hydrolysis cluster_hydrolysis cluster_pyrolysis cluster_pyrolysis Butanol Butanol Acid->Butanol Butyric_Acid Butyric Acid Acid->Butyric_Acid Propionic_Acid Propionic Acid Acid->Propionic_Acid MBP Mono-butyl Phosphate (MBP) Acid->MBP Phosphate_Ion Phosphate Ion Acid->Phosphate_Ion Butenes Butenes Inert_Atmosphere->Butenes Butyl_Alcohol Butyl Alcohol Inert_Atmosphere->Butyl_Alcohol Gaseous_Products Gaseous Products (H2, O2, N2, CO2, NO, N2O) Inert_Atmosphere->Gaseous_Products Solid_Residue Solid Residue (Phosphoric Acid) Inert_Atmosphere->Solid_Residue

Caption: Decomposition pathways of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg DBP in Alumina Crucible) start->sample_prep tga_instrument Place Sample in TGA Instrument sample_prep->tga_instrument set_parameters Set Experimental Parameters (Atmosphere, Flow Rate, Heating Rate) tga_instrument->set_parameters run_analysis Run TGA Analysis (Heating to 600°C at 10°C/min) set_parameters->run_analysis data_acquisition Data Acquisition (Mass vs. Temperature) run_analysis->data_acquisition data_analysis Data Analysis (TGA/DTG Curves) data_acquisition->data_analysis results Determine Decomposition Temperatures and Residual Mass data_analysis->results end End results->end

Caption: Experimental workflow for TGA analysis.

Py_GCMS_Workflow start Start sample_prep Sample Preparation (DBP in Pyrolysis Tube) start->sample_prep pyrolysis Pyrolysis (Rapid heating in inert atmosphere) sample_prep->pyrolysis gc_separation Gas Chromatographic Separation (Separation of volatile products) pyrolysis->gc_separation ms_detection Mass Spectrometric Detection (Ionization and fragmentation) gc_separation->ms_detection data_analysis Data Analysis (Mass spectra library comparison) ms_detection->data_analysis product_identification Identification of Decomposition Products data_analysis->product_identification end End product_identification->end

Caption: Workflow for Py-GC-MS analysis.

References

Dibutyl Phosphate: A Comprehensive Technical Guide on its Formation as a Degradation Product of Tributyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl phosphate (TBP), an organophosphorus compound with widespread industrial applications, undergoes degradation to form dibutyl phosphate (DBP) and other byproducts. This technical guide provides an in-depth analysis of DBP as a degradation product of TBP, focusing on the chemical and biological transformation pathways. It offers detailed experimental protocols for the analysis of TBP and its degradation products, presents quantitative data on degradation kinetics, and explores the toxicological implications of DBP, including its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who encounter TBP and its derivatives in their work.

Introduction

Tributyl phosphate (TBP) is a versatile organophosphorus compound utilized extensively as a solvent in nuclear fuel reprocessing, a plasticizer in polymers, a defoamer, and a component in hydraulic fluids.[1][2] Due to its widespread use, TBP is frequently detected in various environmental matrices.[3] The degradation of TBP, either through chemical or biological processes, leads to the formation of this compound (DBP) and monobutyl phosphate (MBP), ultimately mineralizing to inorganic phosphate and butanol.[2][3] DBP, a primary degradation product, is of significant interest due to its potential environmental and toxicological effects. Understanding the formation of DBP from TBP is crucial for assessing environmental risks, developing remediation strategies, and for professionals in fields such as drug development where organophosphate compounds may be encountered.

Degradation Pathways of Tributyl Phosphate to this compound

The transformation of TBP to DBP primarily occurs through two main pathways: hydrolysis and biodegradation.

Hydrolysis

Hydrolysis of TBP involves the cleavage of an ester bond, leading to the formation of DBP and butanol. This reaction can be catalyzed by acids or bases. The hydrolysis of TBP is a first-order reaction with respect to the ester. While the reaction is faster in the aqueous phase, the low solubility of TBP in water makes the organic phase reaction more significant.

The general reaction for the hydrolysis of TBP to DBP is as follows:

(C₄H₉O)₃PO + H₂O → (C₄H₉O)₂PO(OH) + C₄H₉OH (Tributyl phosphate + Water → this compound + Butanol)

Biodegradation

Microorganisms can utilize TBP as a source of carbon and phosphorus, leading to its biodegradation. This process involves a stepwise enzymatic hydrolysis, mirroring the chemical hydrolysis pathway, to produce DBP, MBP, and finally inorganic phosphate and n-butanol. Various bacterial strains, including those from the genera Pseudomonas, Sphingobium, Providencia, and Delftia, have been shown to degrade TBP.

The following diagram illustrates the primary degradation pathway of Tributyl Phosphate.

TBP_Degradation TBP Tributyl Phosphate (TBP) DBP This compound (DBP) TBP->DBP Hydrolysis / Biodegradation Butanol n-Butanol TBP->Butanol MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis / Biodegradation DBP->Butanol PO4 Inorganic Phosphate MBP->PO4 MBP->Butanol

Figure 1: Degradation pathway of Tributyl Phosphate.

Quantitative Data on TBP Degradation and DBP Formation

The rate of TBP degradation and subsequent DBP formation is influenced by various factors, including temperature, pH, and the presence of microorganisms. The following tables summarize quantitative data from various studies.

ParameterConditionTBP Degradation Rate/ExtentReference
Biodegradation Providencia sp. BGW461.0 ± 2.8% in 4 days
Delftia sp. BGW157.0 ± 2.0% in 4 days
Aerobic granular biofilmsComplete degradation of 2mM TBP in 5 hours (0.4 µmol mL⁻¹ h⁻¹)
Hydrolysis Two-phase system (30% TBP in Amsco 123-15 and 7.2M nitric acid), room temperature0.052% in 1 day; 0.195% in 5 days
Single-phase (30% TBP in Amsco 123-15) and 6.0M nitric acid, 70°C0.4% in 3 hours

Table 1: Quantitative data on the degradation of Tributyl Phosphate.

Analytical MethodAnalyteDetection LimitReference
Ion Chromatography (AS5A column)DBP0.71 µM
Ion Chromatography (AS5A column)MBP0.13 µM
Ion Chromatography (AS4A-SC column)DBP1 µg/mL
Ion Chromatography (AS4A-SC column)MBP0.5 µg/mL
Electrospray Mass Spectrometry (Negative Ion Mode)DBPUp to 1 g/L in a TBP matrix
Electrospray Mass Spectrometry (Negative Ion Mode)MBP0.1 to 10 g/L in concentrated aqueous nitrate solutions

Table 2: Detection limits for this compound and Monobutyl Phosphate using various analytical methods.

Experimental Protocols

This section provides detailed methodologies for the analysis of TBP degradation and DBP formation.

Gas Chromatography-Mass Spectrometry (GC-MS) for TBP and DBP Analysis

GC-MS is a robust technique for the separation and identification of TBP and its degradation products.

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction of TBP and DBP into an organic solvent such as carbon tetrachloride or diethyl ether.

    • For solid samples, perform a solvent extraction.

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Derivatize DBP if necessary to improve volatility and chromatographic performance.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An initial temperature of 50-80°C, ramped to 250-300°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

The following diagram outlines a typical workflow for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization Concentration->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 2: Experimental workflow for GC-MS analysis.
Ion Chromatography for DBP and MBP Analysis

Ion chromatography is a sensitive method for the determination of anionic species like DBP and MBP in aqueous solutions.

  • Sample Preparation:

    • Extract DBP and MBP from the organic phase (e.g., TBP in kerosene) into a dilute alkaline solution (e.g., sodium hydroxide).

    • Filter the aqueous extract to remove any particulate matter.

    • For samples containing interfering ions like nitrite, an oxidation step may be necessary.

  • Ion Chromatography System and Conditions:

    • Analytical Column: Anion exchange column (e.g., Dionex IonPac AS5A or AS4A-SC).

    • Eluent: A sodium carbonate/sodium hydroxide solution.

    • Detection: Suppressed conductivity detection.

    • Injection Volume: Typically 25-50 µL.

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Direct Analysis

ESI-MS allows for the direct determination of DBP and MBP in complex matrices without extensive sample preparation.

  • Sample Preparation:

    • Direct injection of the aqueous or organic phase may be possible.

    • Dilution of the sample may be required.

  • ESI-MS Instrumentation and Conditions:

    • Ionization Mode: Negative ion mode is effective for detecting the deprotonated [M-H]⁻ ions of DBP and MBP. Positive ion mode can also be used, particularly for detecting TBP and DBP clusters.

    • Mass Analyzer: Quadrupole or other suitable mass analyzer.

    • Solvent: A suitable solvent system for electrospray, such as methanol/water.

Toxicological Significance and Signaling Pathways

Exposure to TBP and its degradation product DBP can have adverse health effects. Studies have shown that TBP can induce cytotoxicity, apoptosis, and cell cycle arrest in liver cells. It has also been identified as an environmental endocrine disruptor associated with liver fibrosis. One of the mechanisms implicated in TBP-induced hepatotoxicity is the upregulation of matrix metalloproteinase-9 (MMP-9).

The activation of the MMP-9 signaling pathway can be initiated by various stimuli, including environmental pollutants. This pathway plays a crucial role in the degradation of the extracellular matrix and is involved in processes like tissue remodeling, inflammation, and fibrosis. The diagram below illustrates a simplified representation of a signaling pathway leading to MMP-9 activation, which can be influenced by toxicants like TBP.

MMP9_Pathway TBP Tributyl Phosphate (TBP) Receptor Cell Surface Receptor TBP->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene Transcription MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Transcription MMP9_Protein Pro-MMP-9 (inactive) MMP9_mRNA->MMP9_Protein Translation Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP9->ECM_Degradation

Figure 3: TBP-induced MMP-9 signaling pathway.

Conclusion

This compound is a significant degradation product of tributyl phosphate, formed through both chemical hydrolysis and biodegradation. Its presence in environmental and biological systems is of concern due to its potential toxicity. This technical guide has provided a comprehensive overview of the formation of DBP from TBP, detailed analytical methodologies for its detection and quantification, and a summary of relevant quantitative data. Furthermore, the implication of DBP in toxicological pathways, such as the activation of MMP-9, highlights the importance of continued research in this area. The information presented herein is intended to serve as a valuable resource for scientists and professionals working with or studying organophosphate compounds.

References

Genotoxicity of Dibutyl Phosphate in Bacterial Reverse Mutation Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl phosphate (DBP), a chemical intermediate and catalyst, has been evaluated for its genotoxic potential using the bacterial reverse mutation assay, commonly known as the Ames test. This guide provides an in-depth analysis of the available data, experimental protocols, and overall assessment of DBP's mutagenicity in these test systems. Based on key studies, this compound is considered to be non-mutagenic in bacterial systems, both with and without metabolic activation. This document summarizes the quantitative data from these studies, details the methodologies employed, and provides visual representations of the experimental workflow.

Introduction to Bacterial Reverse Mutation Assays

The bacterial reverse mutation assay, or Ames test, is a widely used and internationally accepted short-term in vitro assay to assess the mutagenic potential of chemical substances.[1][2][3] The principle of the test is to detect mutations that revert or reverse a pre-existing mutation in the test organism, restoring its functional capability.[4][5] The assay typically utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella, tryptophan for E. coli). These strains cannot synthesize the essential amino acid and will not grow on a minimal medium lacking it. If a chemical substance is a mutagen, it can cause a reverse mutation in the gene responsible for the amino acid synthesis, allowing the bacteria to grow and form visible colonies on the minimal medium. The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism and detect potential pro-mutagens that become mutagenic after metabolic conversion.

Genotoxicity Profile of this compound

This compound has been evaluated for its genotoxic potential in bacterial reverse mutation assays according to internationally recognized guidelines. The key findings from these studies consistently demonstrate a lack of mutagenic activity.

Summary of Findings

A pivotal study, conducted in line with the "Guidelines for Screening Mutagenicity Testing of Chemicals (Japan)" and OECD Test Guidelines 471 and 472, concluded that this compound is not mutagenic. The study utilized the pre-incubation method and showed negative results for all tested bacterial strains, both with and without metabolic activation, at concentrations up to 156 µ g/plate . This lack of mutagenic activity in bacterial systems is a key piece of evidence in the overall safety assessment of this compound.

Quantitative Data Summary

The results from the key bacterial reverse mutation assay of this compound are summarized in the table below. The data indicates that there was no biologically significant increase in the number of revertant colonies in any of the tester strains, at any concentration, with or without metabolic activation, when compared to the solvent control.

Bacterial StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Result
S. typhimurium TA100WithoutUp to 156Negative
S. typhimurium TA100WithUp to 156Negative
S. typhimurium TA1535WithoutUp to 156Negative
S. typhimurium TA1535WithUp to 156Negative
S. typhimurium TA98WithoutUp to 156Negative
S. typhimurium TA98WithUp to 156Negative
S. typhimurium TA1537WithoutUp to 156Negative
S. typhimurium TA1537WithUp to 156Negative
E. coli WP2 uvrAWithoutUp to 156Negative
E. coli WP2 uvrAWithUp to 156Negative

Table 1: Summary of Mutagenicity Results for this compound in a Bacterial Reverse Mutation Assay.

Experimental Protocols

The methodology described here is based on the OECD Guideline for the Testing of Chemicals, No. 471, "Bacterial Reverse Mutation Test," which was followed in the key study on this compound.

Bacterial Strains

At least five strains of bacteria are typically used, including S. typhimurium TA1535, TA1537 or TA97, TA98, and TA100, and E. coli WP2 uvrA or WP2 uvrA (pKM101). This selection of strains allows for the detection of both base-pair substitution and frameshift mutations. The strains used for the this compound study were S. typhimurium TA100, TA1535, TA98, TA1537, and E. coli WP2 uvrA.

Metabolic Activation System (S9 Mix)

Tests are conducted with and without a metabolic activation system. The S9 fraction is prepared from the livers of rodents (commonly rats) pre-treated with enzyme-inducing agents such as Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 fraction is combined with a cofactor solution to create the S9 mix.

Test Procedure (Pre-incubation Method)
  • Preparation: The test chemical, in this case, this compound, is dissolved in a suitable solvent. The bacterial tester strains are grown overnight in a nutrient broth.

  • Pre-incubation: The test substance at various concentrations, the bacterial culture, and either buffer (for tests without metabolic activation) or the S9 mix are added to a test tube.

  • Incubation: The mixture is incubated at 37°C with shaking for a defined period (e.g., 20-30 minutes).

  • Plating: Molten top agar is added to the test tube, and the entire contents are poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. The background bacterial lawn is also examined for signs of cytotoxicity.

Data Analysis and Interpretation

A test substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control. A doubling of the mean revertant count over the solvent control is often used as a preliminary indicator of a positive response, which is then confirmed by evidence of a dose-response relationship and the reproducibility of the effect. For this compound, no such increases were observed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a bacterial reverse mutation assay using the pre-incubation method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chem Prepare this compound Concentrations mix Mix: this compound + Bacteria + S9 Mix or Buffer prep_chem->mix prep_bac Overnight Culture of Bacterial Strains prep_bac->mix prep_s9 Prepare S9 Mix (for +S9 condition) prep_s9->mix preincubate Pre-incubate at 37°C mix->preincubate plate Add Top Agar and Pour onto Minimal Agar Plates preincubate->plate incubate Incubate Plates at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Mutagenic Effect count->analyze G start Start Data Evaluation dose_response Dose-related increase in revertants? start->dose_response two_fold Is increase > 2x solvent control? dose_response->two_fold Yes negative Negative for Mutagenicity dose_response->negative No reproducible Is the effect reproducible? two_fold->reproducible Yes two_fold->negative No positive Positive for Mutagenicity reproducible->positive Yes reproducible->negative No

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dibutyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (DBP) is a significant degradation product of tributyl phosphate (TBP), a widely used industrial chemical in applications ranging from nuclear fuel reprocessing to plasticizers and hydraulic fluids. The presence and concentration of DBP are critical quality attributes to monitor in various processes and environmental samples due to its potential to interfere with chemical processes and its environmental impact. This document provides detailed application notes and protocols for the accurate and precise determination of DBP using various analytical techniques.

General Experimental Workflow

The analytical determination of DBP typically follows a standardized workflow, from sample acquisition to final data analysis. The specific steps may vary depending on the sample matrix and the chosen analytical technique.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of DBP Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Derivatization Derivatization (for GC analysis) Cleanup->Derivatization IC Ion Chromatography (IC-Conductivity) Cleanup->IC HPLC HPLC-MS Cleanup->HPLC GC Gas Chromatography (GC-FID, GC-FPD, GC-MS) Derivatization->GC Integration Peak Integration & Identification GC->Integration IC->Integration HPLC->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of this compound.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the determination of DBP. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for DBP analysis, often requiring a derivatization step to increase the volatility of the analyte.

Protocol 1: GC-FPD Analysis of DBP in Air Samples (NIOSH Method 5017) [1][2]

This method is suitable for the determination of DBP in workplace air samples.

  • Sample Collection:

    • Calibrate a personal sampling pump with a 37-mm polytetrafluoroethylene (PTFE) membrane filter (1-µm pore size) in a two-piece cassette.

    • Sample air at a known flow rate between 1 and 3 L/min for a total sample volume of 50 to 250 L.[1][2]

  • Sample Preparation and Derivatization:

    • Carefully transfer the filter to a 60-mL jar.

    • Add 5.0 mL of acetonitrile containing 0.1% (v/v) tributyl phosphate as an internal standard.

    • Cap the jar and allow it to stand for 30 minutes with occasional agitation.[1]

    • Transfer 1.0 mL of the extract to a 2-mL vial.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial, shake thoroughly, and let it stand for 30 minutes to allow for derivatization.

  • GC-FPD Conditions:

    • Column: 1.8 m x 2-mm ID glass, packed with 3% OV-101 on 100/120 mesh Chromosorb W-AW-DMCS (or equivalent).

    • Carrier Gas: Helium.

    • Temperatures:

      • Injector: 200 °C

      • Detector: 250 °C

      • Column: 150 °C

    • Detector: Flame Photometric Detector (FPD) in phosphorus mode.

    • Injection Volume: 5 µL.

  • Calibration:

    • Prepare a calibration stock solution of 45 mg/mL DBP in acetonitrile.

    • Create a series of working standards by diluting the stock solution in the eluent, covering a range of 0.1 to 2 mg of DBP per sample.

    • Analyze the standards alongside the samples.

    • Construct a calibration curve by plotting the ratio of the DBP peak area to the internal standard peak area against the concentration of DBP.

Protocol 2: GC-FID Analysis with Diazomethane Derivatization

This method is often used for DBP analysis in organic solutions, such as those from the PUREX process.

  • Sample Preparation:

    • For samples containing heavy metals, perform a preliminary extraction. For example, equilibrate the organic phase with 0.01 M nitric acid, followed by washing with 2N sulfuric acid to remove metals.

    • Take a known aliquot of the organic sample and dilute it with n-dodecane if necessary.

  • Derivatization with Diazomethane:

    • Caution: Diazomethane is toxic and explosive. This procedure must be performed in a well-ventilated fume hood by experienced personnel.

    • Prepare diazomethane solution immediately before use from a precursor like Diazald®.

    • Add the freshly prepared diazomethane solution to the sample aliquot until a persistent yellow color is observed, indicating an excess of diazomethane.

    • Warm the solution at 60 °C in a water bath.

    • Evaporate the excess diazomethane and ether with a gentle stream of nitrogen.

  • GC-FID Conditions:

    • Column: Capillary column suitable for organophosphate analysis (e.g., 5% phenyl-methyl silicone).

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures:

      • Injector: 250 °C

      • Detector: 300 °C

      • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 250 °C) at a controlled rate.

    • Detector: Flame Ionization Detector (FID).

    • Injection Volume: 1-2 µL.

  • Calibration:

    • Prepare a stock solution of DBP in n-dodecane.

    • Prepare a series of calibration standards and derivatize them in the same manner as the samples.

    • Construct a calibration curve of peak area versus concentration. A calibration range of 200 to 1800 ppm has been reported.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species like DBP, especially in aqueous matrices or after extraction into an aqueous phase.

Protocol 3: IC with Suppressed Conductivity Detection

This method is applicable for the analysis of DBP and monobutyl phosphate (MBP) in organic waste and aqueous solutions.

  • Sample Preparation:

    • For organic samples (e.g., 30% TBP in n-dodecane), extract DBP into an alkaline aqueous solution. For example, mix the organic sample with a Na2CO3 + NaOH solution.

    • For aqueous samples, filtration may be sufficient. In complex matrices, such as those containing high concentrations of uranium or nitrate, a cleanup step using a preconcentration column or ion exchange resin (e.g., Dowex 50-X8) may be necessary to remove interferences.

  • IC Conditions:

    • Analytical Column: Anion exchange column, such as Metrosep A Supp 5 or Dionex IonPac AS5A or AS11.

    • Guard Column: A compatible guard column.

    • Mobile Phase: A solution of sodium carbonate (Na2CO3) and sodium hydroxide (NaOH). A typical mobile phase could be 3.2 mM Na2CO3 + 1.0 mM NaOH.

    • Flow Rate: 0.7 - 1.0 mL/min.

    • Detection: Suppressed conductivity detection.

    • Injection Volume: 20 - 100 µL.

  • Calibration:

    • Prepare a stock solution of DBP in deionized water or the mobile phase.

    • Prepare a series of working standards by diluting the stock solution.

    • Analyze the standards to generate a calibration curve of peak area versus concentration.

Ion-Pair Chromatography

Ion-pair chromatography can be used to analyze DBP in complex matrices like hazardous wastes.

Protocol 4: Ion-Pair HPLC

This method utilizes an ion-pairing agent to enhance the retention of DBP on a reverse-phase column.

  • Sample Preparation:

    • For solid or viscous waste samples, weigh a known amount of the sample and dissolve or suspend it in water.

    • Spike with a standard solution if recovery studies are needed.

    • Centrifuge the sample to separate the aqueous layer.

    • The aqueous layer is then injected for analysis.

    • A preconcentration column cleanup may be required for complex matrices to remove interferences.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An aqueous buffer containing an ion-pairing agent, such as tetrahexylammonium bromide, mixed with an organic modifier like acetonitrile.

    • Detector: UV detector at a suitable wavelength.

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare calibration standards containing DBP and the ion-pairing agent in the mobile phase.

    • Construct a calibration curve based on the peak area response.

Direct Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) offers a rapid and direct method for the quantification of DBP without the need for extensive sample preparation or chromatographic separation.

Protocol 5: Direct ESI-MS Analysis

This technique is particularly useful for process control applications.

  • Sample Preparation:

    • For direct analysis, the sample can be diluted in a suitable solvent (e.g., a mixture of water and methanol) and infused directly into the mass spectrometer. No prior extraction is required.

  • ESI-MS Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-). DBP readily forms the [M-H]⁻ ion.

    • Mass Analyzer: Quadrupole, ion trap, or time-of-flight.

    • Analysis Mode: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion for DBP (m/z 209).

    • Infusion: Direct infusion via a syringe pump.

  • Calibration:

    • Prepare external calibration standards of DBP in a matrix that mimics the sample.

    • A calibration curve is generated by plotting the ion intensity of the [M-H]⁻ ion against the concentration of DBP.

Quantitative Data Summary

The performance of different analytical methods for DBP determination can be compared based on key quantitative parameters.

Analytical TechniqueDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (%RSD)Linearity (R²)Reference
GC-FPDBSTFAWorking range: 0.2 to 1.2 ppm (for a 200-L air sample)Not specifiedNot specified
GC-FIDDiazomethaneCalibration range: 200 to 1800 ppm1.2%0.99587
IC-ConductivityNoneLOQ: ~1 ppm3%Not specified
IC-Conductivity (Dionex AS5A)NoneLOD: 0.71 µMNot specifiedNot specified
Ion-Pair HPLCNoneRecovery: ~90%Not specifiedNot specified
Direct ESI-MSNoneQuantification up to 1 g/L in a TBP matrixNot specifiedNot specified

Note: The reported values are highly dependent on the specific instrumentation, experimental conditions, and sample matrix.

Conclusion

The selection of an appropriate analytical method for the determination of this compound is crucial for accurate and reliable results. Gas chromatography methods, although often requiring derivatization, offer high sensitivity and specificity. Ion chromatography provides a direct and robust approach for aqueous samples. For rapid, high-throughput analysis, direct ESI-MS is an attractive option. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for DBP analysis in their respective fields.

References

Application Note: Quantitative Analysis of Dibutyl Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of dibutyl phosphate (DBP) in various matrices using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of DBP, a derivatization step is essential for successful GC-MS analysis. This document outlines two common derivatization techniques: silylation to form a trimethylsilyl (TMS) ester and methylation to form a methyl ester. The note includes comprehensive experimental protocols, from sample preparation to GC-MS instrument parameters and data analysis. Quantitative data from relevant studies are summarized, and diagrams illustrating the experimental workflow and data analysis process are provided to guide the user.

Introduction

This compound (DBP) is an organophosphorus compound that is a primary degradation product of tributyl phosphate (TBP). TBP has widespread applications as a plasticizer, solvent, and extractant in industrial processes, including nuclear fuel reprocessing.[1][2] Consequently, the presence of DBP in environmental and biological samples is of significant interest for monitoring contamination and understanding degradation pathways. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[3] However, the polar nature and low volatility of DBP make its direct analysis by GC-MS challenging. To overcome this, a derivatization step is employed to convert DBP into a more volatile and thermally stable compound suitable for GC analysis.[1][4] This application note details a robust GC-MS method for the quantification of DBP following derivatization.

Experimental Protocols

Sample Preparation

The sample preparation method will vary depending on the matrix. The following are general guidelines for liquid and solid samples.

For Aqueous Samples (e.g., Water, Urine):

  • To a 100 mL water sample, add a suitable internal standard (e.g., deuterated DBP (DBP-d4) or benzyl benzoate).

  • Perform a liquid-liquid extraction by adding 20 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for derivatization.

For Solid Samples (e.g., Soil, Tissue):

  • Homogenize the solid sample.

  • To a known amount of the homogenized sample, add an appropriate extraction solvent (e.g., a 1:1 (v/v) mixture of hexane and acetone).

  • Utilize an appropriate extraction technique such as sonication or microwave-assisted extraction to ensure efficient recovery of the analyte.

  • Centrifuge the sample and collect the supernatant.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for derivatization.

Derivatization

Two common derivatization methods for DBP are silylation and methylation.

Method A: Silylation with BSTFA

  • Transfer 100 µL of the dried sample extract to a clean GC vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and heat at 75°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Method B: Methylation with Diazomethane

Note: Diazomethane is explosive and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood by experienced personnel.

  • Prepare a fresh solution of diazomethane in diethyl ether from a precursor such as Diazald™.

  • Add the ethereal diazomethane solution dropwise to the concentrated sample extract until a persistent yellow color is observed, indicating an excess of diazomethane.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Gently bubble nitrogen through the solution to remove the excess diazomethane. The disappearance of the yellow color indicates the removal of excess reagent.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of derivatized DBP.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 7000-Triple-Quad or equivalent

GC Conditions:

  • Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 30°C/min to 180°C

    • Ramp 2: 15°C/min to 210°C, hold for 3 minutes

    • Ramp 3: 10°C/min to 250°C

    • Ramp 4: 30°C/min to 290°C, hold for 4 minutes

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 290°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Full scan mode can be used for initial qualitative identification.

Data Presentation

Quantitative analysis should be performed using an internal standard method. Calibration curves should be prepared by analyzing a series of standards of known concentrations.

Table 1: Quantitative Data for DBP Analysis
ParameterMethylated DBPSilylated DBPNotes
Linearity Range 200 - 1800 ppmExpected in the ng/mL to µg/mL rangeLinearity for silylated DBP is expected to be similar to other silylated organophosphates.
Correlation Coefficient (R²) > 0.99> 0.99A high correlation coefficient is indicative of a good linear fit.
Limit of Detection (LOD) Not ReportedEstimated to be in the low ng/mL rangeLOD is highly dependent on the instrument and matrix.
Limit of Quantification (LOQ) Not ReportedEstimated to be in the mid-to-high ng/mL rangeLOQ is the lowest concentration that can be reliably quantified.
Recovery Not Reported92% to 120% (for TMS-derivatized dialkyl phosphates in petroleum)Recovery should be assessed in the specific sample matrix.
Table 2: Suggested Quantifier and Qualifier Ions for SIM Mode
DerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Notes
DBP-Methyl Ester 224 (M+)196168Based on predicted fragmentation involving loss of C2H4.
DBP-TMS Ester 267 ([M-15]+)225197Based on the common loss of a methyl group from the TMS moiety and subsequent fragmentation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous or Solid Sample extraction Liquid-Liquid or Solid-Liquid Extraction sample->extraction concentration Concentration extraction->concentration derivatization Silylation (BSTFA) or Methylation (Diazomethane) concentration->derivatization gc_ms GC-MS Injection and Analysis derivatization->gc_ms data_acquisition Data Acquisition (SIM Mode) gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification result Final Concentration Report quantification->result data_analysis_pathway cluster_peak_id Peak Identification cluster_quant Quantification raw_data Raw GC-MS Data (Chromatograms) retention_time Retention Time Matching raw_data->retention_time ion_ratio Qualifier Ion Ratio Confirmation raw_data->ion_ratio peak_area Peak Area Integration (Quantifier Ion) retention_time->peak_area ion_ratio->peak_area internal_standard Internal Standard Normalization peak_area->internal_standard calibration_curve Concentration Calculation using Calibration Curve internal_standard->calibration_curve final_result Validated DBP Concentration calibration_curve->final_result

References

Application Notes and Protocols for the Extraction of Dibutyl Phosphate from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (DBP) is a significant degradation product of tributyl phosphate (TBP), a widely used industrial chemical in applications ranging from nuclear fuel reprocessing to plasticizers and flame retardants. Due to its persistence and potential environmental impact, accurate monitoring of DBP in soil and water is crucial. These application notes provide detailed protocols for the extraction of DBP from both soil and water matrices, facilitating reliable quantification for environmental assessment and research.

Data Presentation: Quantitative Performance of Extraction Methods

The selection of an appropriate extraction method is critical for achieving accurate and reproducible results. The following tables summarize quantitative data from studies on the extraction of DBP and related organophosphate compounds from soil and water samples.

Table 1: Performance Data for this compound Extraction from Water Samples

Extraction MethodAnalytesRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Magnetic Solid-Phase Extraction (MSPE) with GC-MSOrganophosphate Esters72.5 - 89.10.038 - 10.10 - 3.59[1]
Dispersive Solid-Phase Extraction (DSPE) - Dispersive Liquid-Liquid Microextraction (DLLME)Plasticizers (inc. DNBP)90 - 1030.15 - 0.400.50 - 1.33[2]
Solid-Phase Extraction (SPE) with GCDibutyl Phthalate97 - 1272053[3]
Resin-Based Covalent Organic Framework SPEPhthalate Esters97.99 - 100.56--[4]

Table 2: Performance Data for this compound Extraction from Soil Samples

Extraction MethodAnalytesRecovery (%)LOD (ng/g)LOQ (ng/g)Reference
Focused Ultrasound-Assisted Extraction (FUAE) with GC-MSPersistent Organic Pollutants75.8 - 1100.9 - 6.8-[5]
Pressurized Liquid Extraction (PLE)Various Organic Contaminants---
Ultrasonic-Assisted Extraction (UAE) with NaOHPhosphorusHigh correlation with conventional methods--

Experimental Protocols

The following sections provide detailed methodologies for the extraction of DBP from soil and water samples.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Soil

This protocol is adapted from methods for the extraction of general organic phosphorus and persistent organic pollutants from soil.

1. Materials and Reagents:

  • Soil sample (air-dried and sieved through a 2 mm mesh)

  • Sodium hydroxide (NaOH) solution, 0.1 M

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Glass fiber filters (0.45 µm)

2. Extraction Procedure:

  • Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1 M NaOH solution to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes. Alternatively, use a probe sonicator for 5-10 minutes, ensuring the sample does not overheat.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the supernatant.

  • Carefully decant the supernatant into a clean collection vessel.

  • Repeat the extraction (steps 2-5) on the soil pellet with 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a glass fiber filter to remove any remaining particulates.

  • Pass the filtered extract through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable analytical technique.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is based on established methods for the extraction of organophosphates and related compounds from aqueous matrices.

1. Materials and Reagents:

  • Water sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

  • Methanol, HPLC grade (for conditioning and elution)

  • Dichloromethane, HPLC grade (for elution)

  • Deionized water (for rinsing)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

2. Extraction Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

  • Elution:

    • Elute the retained DBP from the cartridge by passing 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to an autosampler vial for analysis by GC-MS or a similar analytical instrument.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from soil and water samples.

DBP_Extraction_Workflow cluster_soil Soil Sample Protocol cluster_water Water Sample Protocol soil_sample Soil Sample (Air-dried, Sieved) uae Ultrasonic-Assisted Extraction (UAE) soil_sample->uae soil_centrifuge Centrifugation uae->soil_centrifuge soil_extract Combined Supernatant soil_centrifuge->soil_extract soil_drying Drying (Na2SO4) soil_extract->soil_drying soil_concentration Concentration soil_drying->soil_concentration soil_analysis GC-MS Analysis soil_concentration->soil_analysis water_sample Water Sample spe Solid-Phase Extraction (SPE) water_sample->spe spe_elution Elution spe->spe_elution water_extract Eluate spe_elution->water_extract water_concentration Concentration water_extract->water_concentration water_analysis GC-MS Analysis water_concentration->water_analysis

Caption: Workflow for DBP extraction from soil and water.

References

Application Notes and Protocols for Dibutyl Phosphate in Solvent Extraction of Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl phosphate (DBP) as a ligand in the solvent extraction of various metals. While often encountered as a degradation product of tributyl phosphate (TBP) in nuclear fuel reprocessing, DBP itself exhibits interesting extractive properties, particularly for uranium, rare earth elements (REEs), and certain transition metals. This document outlines detailed protocols, quantitative data, and the underlying chemical principles for researchers interested in leveraging DBP in their separation and purification workflows.

Introduction to this compound as a Ligand

This compound is an organophosphorus compound with the formula (C₄H₉O)₂PO₂H. It acts as a moderately strong acidic extractant, capable of forming stable complexes with a variety of metal ions. Its extraction mechanism typically involves a cation exchange reaction where the acidic proton of the hydroxyl group is exchanged for a metal ion.

The presence of DBP in TBP-based solvent extraction systems, such as the PUREX process for uranium and plutonium recovery, can significantly impact the efficiency of metal stripping. This is due to the formation of strong DBP-metal complexes that are difficult to break under conventional stripping conditions[1]. However, this strong complexing ability can be harnessed for specific extraction applications.

Applications in Metal Extraction

Uranium Extraction

DBP is a powerful extractant for uranium (VI). In the PUREX process, the presence of DBP, a primary degradation product of TBP, can affect the extraction of actinides and complicate their recovery during the stripping phase[1][2]. The formation of stable uranium-DBP complexes, such as UO₂(DBP)₂, can lead to irreversible extraction[2].

Key Considerations for Uranium Extraction:

  • Aqueous Phase: The extraction is typically carried out from a nitric acid medium.

  • Organic Phase: DBP is dissolved in an inert diluent such as kerosene or dodecane.

  • Stripping: Stripping of uranium from the loaded organic phase is challenging due to the stability of the U-DBP complex. Strong complexing agents or reductive stripping methods may be required. One novel method involves the in-situ electrolytic reduction of Fe³⁺ to Fe²⁺ in phosphoric acid to facilitate the reductive stripping of U(VI) to U(IV)[3].

Rare Earth Element (REE) Extraction

DBP can be used for the extraction and separation of REEs. Often, it is used in synergistic combination with other extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) to enhance separation factors. The extraction of REEs with DBP generally follows a trend of increasing extraction efficiency with increasing atomic number.

Key Considerations for REE Extraction:

  • Aqueous Phase: The feed solution typically consists of REEs in a nitrate or chloride medium. The pH of the aqueous phase is a critical parameter influencing the extraction efficiency.

  • Organic Phase: A solution of DBP in a suitable organic diluent is used. The concentration of DBP affects the loading capacity of the organic phase.

  • Stripping: Stripping of REEs from the loaded DBP phase can be achieved using mineral acids like nitric acid or hydrochloric acid. Precipitation stripping using oxalic acid is also a viable option.

Cobalt and Nickel Separation

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. While DBP itself is not the most common primary extractant for this separation, organophosphorus acids, in general, are employed. The separation efficiency is highly dependent on the pH of the aqueous phase. Typically, cobalt is extracted at a lower pH than nickel, allowing for their separation. Synergistic solvent extraction systems involving an organophosphorus acid and a neutral extractant like TBP (a close relative of DBP) have been shown to improve the separation of cobalt and nickel.

Quantitative Data for Metal Extraction with this compound

The following tables summarize key quantitative data for the solvent extraction of various metals using systems involving this compound. It is important to note that much of the available data pertains to DBP as a component in a mixed-extractant system or as an impurity.

Metal IonAqueous PhaseOrganic PhaseKey FindingsReference(s)
Uranium (VI) Nitric AcidDBP in n-dodecaneThe distribution ratio of U(VI) increases with increasing DBP concentration in the organic phase. 1 M DBP in 1.1 M TBP/n-DD retained about 0.63 M of U(VI) during stripping.
Rare Earths Nitric AcidTBP in KeroseneExtraction of Nd, Ce, La, and Y increases with TBP concentration. At optimal conditions, extraction efficiencies were ~95% for Nd, ~90% for Ce, ~87% for La, and ~80% for Y.
Iron (III) Nitric AcidZirconium salt of DBP in TBP/Isopar-LThe presence of molybdenum and the loading of rare earth elements in the solvent affect iron extraction in opposite ways.

Table 1: Overview of Metal Extraction using this compound-Containing Systems

Metal PairExtractant SystemAqueous PhaseSeparation Factor (β)ConditionsReference(s)
Cobalt/Nickel D2EHPA + TBPSulfate solutionNot explicitly for DBP, but demonstrates principle.pH dependent
Heavy/Light REEs D2EHPASulfuric AcidHigh separation factors achievable.pH and acid concentration dependent

Table 2: Separation Factors for Selected Metal Pairs

Experimental Protocols

The following are detailed protocols for solvent extraction experiments using this compound. Given the limited availability of protocols where DBP is the sole primary extractant, these protocols are based on established solvent extraction procedures and adapted for DBP.

Protocol 1: General Procedure for Metal Extraction using this compound

Objective: To determine the distribution coefficient and extraction efficiency of a target metal ion from an aqueous solution into a DBP-based organic phase.

Materials:

  • This compound (DBP)

  • Organic diluent (e.g., kerosene, dodecane)

  • Aqueous feed solution containing the metal salt of interest (e.g., uranyl nitrate, lanthanum chloride)

  • Nitric acid (HNO₃) or other mineral acids for pH adjustment

  • Deionized water

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal quantification (e.g., ICP-OES, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Organic Phase:

    • Prepare a stock solution of DBP in the chosen organic diluent at a desired concentration (e.g., 0.1 M to 1.0 M). For example, to prepare 100 mL of a 0.5 M DBP solution in kerosene, dissolve the required mass of DBP in kerosene and dilute to the final volume in a volumetric flask.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous stock solution of the metal salt at a known concentration.

    • Adjust the acidity of the aqueous feed solution to the desired pH or acid concentration using a suitable mineral acid.

  • Extraction:

    • Place equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases into a separatory funnel (1:1 phase ratio).

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker is recommended for consistency.

    • Allow the phases to separate completely. The organic phase will typically be the upper layer.

    • Carefully separate the two phases, collecting the aqueous phase (raffinate) and the organic phase (loaded solvent) into separate, labeled containers.

  • Analysis:

    • Determine the concentration of the metal in the initial aqueous feed solution and in the raffinate using a suitable analytical technique.

    • The concentration of the metal in the organic phase can be determined by a mass balance calculation or by stripping the metal into a fresh aqueous solution and analyzing the strip solution.

  • Calculations:

    • Distribution Coefficient (D): D = [Metal]org / [Metal]aq where [Metal]org is the concentration of the metal in the organic phase at equilibrium and [Metal]aq is the concentration of the metal in the aqueous phase at equilibrium.

    • Extraction Efficiency (%E): %E = (([Metal]initial, aq - [Metal]final, aq) / [Metal]initial, aq) * 100

Protocol 2: Stripping of Metals from a Loaded this compound Organic Phase

Objective: To recover the extracted metal from the DBP-based organic phase back into an aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1

  • Stripping agent (e.g., dilute nitric acid, hydrochloric acid, or a complexing agent solution)

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrument for metal quantification

Procedure:

  • Stripping:

    • Place a known volume of the loaded organic phase into a separatory funnel.

    • Add a specific volume of the stripping agent. The organic-to-aqueous phase ratio (O:A) can be varied to optimize stripping efficiency (e.g., 1:1, 1:2, 2:1).

    • Shake the funnel vigorously for a sufficient time to allow the metal to transfer back to the aqueous phase.

    • Allow the phases to separate and collect the aqueous strip solution and the stripped organic phase.

  • Analysis:

    • Determine the concentration of the metal in the loaded organic phase and the aqueous strip solution.

  • Calculation:

    • Stripping Efficiency (%S): %S = ([Metal]strip, aq * Vaq) / ([Metal]loaded, org * Vorg) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in solvent extraction with this compound.

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_process Extraction Process cluster_products Products cluster_stripping Stripping Aqueous Aqueous Feed (Metal Ions in Acid) Mixer Mixing (Extraction) Aqueous->Mixer Organic Organic Phase (DBP in Diluent) Organic->Mixer Settler Phase Separation Mixer->Settler Equilibrium Raffinate Raffinate (Depleted Aqueous Phase) Settler->Raffinate LoadedOrganic Loaded Organic Phase (Metal-DBP Complex) Settler->LoadedOrganic StripMixer Mixing (Stripping) LoadedOrganic->StripMixer StrippingAgent Stripping Agent (e.g., Dilute Acid) StrippingAgent->StripMixer StripSettler Phase Separation StripMixer->StripSettler StrippedOrganic Stripped Organic (Recyclable) StripSettler->StrippedOrganic ProductSolution Product Solution (Purified Metal) StripSettler->ProductSolution

Caption: General workflow for solvent extraction of metals using this compound.

SynergisticExtraction cluster_reactants Reactants in Biphasic System cluster_complex Complex Formation at Interface MetalIon Metal Ion (Mⁿ⁺) in Aqueous Phase SynergisticComplex Synergistic Complex [M(A)n(S)m] Transfers to Organic Phase MetalIon->SynergisticComplex Complexation DBP This compound (HA) in Organic Phase DBP->SynergisticComplex Synergist Synergist (S) (e.g., TBP) in Organic Phase Synergist->SynergisticComplex

Caption: Logical relationship in synergistic solvent extraction involving DBP.

Analytical Methods for Metal Quantification

Accurate determination of metal concentrations in both the aqueous and organic phases is crucial for calculating distribution coefficients and extraction efficiencies. The choice of analytical method depends on the metal of interest and its concentration.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive and versatile techniques for the determination of a wide range of metals at trace and ultra-trace levels. Samples from the aqueous phase can often be analyzed directly after appropriate dilution. For the organic phase, it may be necessary to back-extract the metal into an aqueous solution or to use a sample introduction system suitable for organic matrices.

  • Atomic Absorption Spectroscopy (AAS): AAS is another sensitive technique for the determination of specific metals. Similar to ICP techniques, sample preparation for the organic phase may be required.

  • UV-Visible Spectrophotometry: This technique can be used for the quantification of colored metal ions or metal-complexes. A colored complex can be formed by adding a suitable chromogenic reagent.

  • Gas Chromatography (GC): While not for direct metal analysis, GC can be used to determine the concentration of DBP and its degradation products in the organic phase.

Conclusion

This compound, while often considered an interfering agent in TBP-based solvent extraction, possesses characteristics that make it a potentially useful extractant in its own right or as a synergistic agent. Its strong complexation with actinides and lanthanides can be exploited for their selective extraction under specific conditions. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of DBP in their separation and purification challenges. Further research is warranted to fully elucidate the extraction mechanisms and optimize the separation of various metals using DBP as the primary ligand.

References

Application of Dibutyl Phosphate in the PUREX Process for Nuclear Fuel Reprocessing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Plutonium Uranium Reduction Extraction (PUREX) process is the predominant aqueous method for reprocessing spent nuclear fuels to recover uranium (U) and plutonium (Pu). The process relies on a solvent extraction system, typically 30% tri-n-butyl phosphate (TBP) in a hydrocarbon diluent such as n-dodecane. During reprocessing, the TBP solvent is exposed to high levels of radiation and acidic conditions, leading to its degradation. One of the primary and most problematic degradation products is dibutyl phosphate (DBP), or more accurately, di-n-butyl phosphoric acid (HDBP).[1][2]

DBP is formed through the hydrolysis and radiolysis of TBP.[2] Its presence in the PUREX process is detrimental as it is a strong complexing agent for tetravalent and hexavalent actinides, particularly Pu(IV) and U(VI), as well as certain fission products like zirconium (Zr).[1][3] This strong complexation significantly hinders the back-extraction (stripping) of Pu and U from the organic solvent into the aqueous phase, leading to reduced recovery efficiencies and solvent contamination. Furthermore, DBP can form stable precipitates and emulsions with fission products, notably Zr, leading to the formation of interfacial crud, which can disrupt the hydraulic performance of solvent extraction equipment. Therefore, understanding the behavior of DBP and implementing effective methods for its removal are critical for the safe and efficient operation of PUREX plants.

These application notes provide a comprehensive overview of the role and impact of DBP in the PUREX process, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.

Data Presentation

Table 1: Effect of this compound (DBP) on Uranium and Plutonium Stripping
DBP ConcentrationMetal IonStripping ConditionsEffect on StrippingReference
> 0.001%Pu(IV)Not specifiedExcessive losses during stripping
1 M in 1.1 M TBP/n-DDU(VI)0.01 M HNO₃Retention of ~0.63 M U(VI) in the organic phase
Not specifiedU(VI)Low aqueous nitric acid (0.1 to 0.5 M)Formation of strong U-DBP complexes, inhibiting stripping
Table 2: Formation of Zirconium-DBP Precipitates
DBP Concentration (mg/L)Zr Concentration (mg/L)DBP/Zr Mole RatioObservationReference
30 - 115060 - 4000< 2Zr distribution to organic phase increases with DBP/Zr ratio
30 - 115060 - 4000> 2Zr distribution factor saturates; colloidal precipitation at the interface

Signaling Pathways and Logical Relationships

DBP_Formation_and_Effects Formation and Effects of this compound (DBP) in the PUREX Process cluster_formation DBP Formation cluster_effects Detrimental Effects cluster_mitigation Mitigation TBP Tri-n-butyl Phosphate (TBP) (Solvent) Degradation Hydrolysis & Radiolysis TBP->Degradation DBP This compound (DBP) Degradation->DBP Complexation Forms Strong Complexes DBP->Complexation Solvent_Washing Solvent Washing DBP->Solvent_Washing Removal U_Pu Uranium (U) & Plutonium (Pu) Complexation->U_Pu Zr Zirconium (Zr) Complexation->Zr Stripping Hinders Stripping (Back-Extraction) U_Pu->Stripping Losses Increased U/Pu Losses in Solvent Stripping->Losses Precipitation Forms Precipitates (Crud) Zr->Precipitation Equipment_Issues Equipment Malfunction Precipitation->Equipment_Issues Alkaline_Wash Alkaline Wash (e.g., Na₂CO₃) Solvent_Washing->Alkaline_Wash Acid_Wash Acid Wash (dilute HNO₃) Alkaline_Wash->Acid_Wash Clean_Solvent Clean Recycled Solvent Alkaline_Wash->Clean_Solvent

Caption: Logical workflow of DBP formation, its adverse effects on the PUREX process, and mitigation strategies.

Experimental Protocols

Protocol 1: Determination of DBP in PUREX Solvent by Gas Chromatography (GC)

Objective: To quantify the concentration of DBP in a TBP/n-dodecane solvent sample. This protocol involves the derivatization of the non-volatile DBP into a more volatile compound suitable for GC analysis.

Materials:

  • PUREX solvent sample (TBP/n-dodecane)

  • Diazomethane solution (handle with extreme caution in a fume hood)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • DBP standard solutions

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent)

Procedure:

  • Sample Preparation:

    • Take a known volume (e.g., 1 mL) of the PUREX solvent sample.

    • Carefully add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating an excess of diazomethane. This step converts DBP to its methyl ester. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Gently bubble nitrogen gas through the solution to remove excess diazomethane.

    • Add a small amount of anhydrous sodium sulfate to dry the sample.

  • Calibration:

    • Prepare a series of DBP standard solutions in clean TBP/n-dodecane.

    • Derivatize the standards using the same procedure as the sample (Step 1).

    • Inject the derivatized standards into the GC to generate a calibration curve.

  • GC Analysis:

    • Set the GC operating conditions (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These will need to be optimized for the specific instrument and column used.

    • Inject a known volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Record the chromatogram and identify the peak corresponding to the methyl-DBP derivative based on the retention time obtained from the standards.

  • Quantification:

    • Determine the peak area of the methyl-DBP in the sample chromatogram.

    • Calculate the concentration of DBP in the original sample using the calibration curve.

Protocol 2: Alkaline Washing for DBP Removal from PUREX Solvent

Objective: To remove acidic degradation products, primarily DBP, from a used PUREX solvent to enable its recycle.

Materials:

  • Used PUREX solvent containing DBP

  • 0.2 - 0.5 M Sodium carbonate (Na₂CO₃) solution

  • 0.05 - 0.1 M Nitric acid (HNO₃) solution

  • Separatory funnels or a mixer-settler apparatus

  • pH indicator paper or a pH meter

Procedure:

  • Alkaline Wash:

    • Place a known volume of the used PUREX solvent into a separatory funnel.

    • Add an equal volume of the sodium carbonate solution.

    • Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and reaction. Periodically vent the funnel to release any pressure buildup.

    • Allow the two phases to separate. The aqueous phase (bottom layer) will contain the sodium salt of DBP.

    • Drain the aqueous phase.

    • Repeat the alkaline wash 1-2 more times with fresh sodium carbonate solution to ensure complete removal of DBP.

  • Acid Wash:

    • After the final alkaline wash, add an equal volume of the dilute nitric acid solution to the organic phase in the separatory funnel.

    • Shake for 2-3 minutes. This step neutralizes any entrained alkaline solution.

    • Allow the phases to separate and drain the aqueous phase.

  • Water Wash (Optional):

    • An optional final wash with deionized water can be performed to remove any residual acid.

  • Solvent Quality Check:

    • The cleaned solvent can be analyzed for residual DBP using Protocol 1 to verify the effectiveness of the washing procedure.

Note: The efficiency of the washing cycle often involves alternating between alkaline and acid washes.

Experimental Workflow

Experimental_Workflow Experimental Workflow for DBP Analysis and Solvent Cleaning cluster_analysis DBP Analysis cluster_cleaning Solvent Cleaning Sample_Prep Sample Preparation (Derivatization with Diazomethane) GC_Analysis Gas Chromatography (GC) Analysis Sample_Prep->GC_Analysis Quantification Quantification of DBP GC_Analysis->Quantification Used_Solvent Used PUREX Solvent (High DBP) Quantification->Used_Solvent Characterize Initial State Alkaline_Wash Alkaline Wash (Na₂CO₃) Used_Solvent->Alkaline_Wash Acid_Wash Acid Wash (dilute HNO₃) Alkaline_Wash->Acid_Wash Clean_Solvent Cleaned PUREX Solvent (Low DBP) Acid_Wash->Clean_Solvent Clean_Solvent->Sample_Prep Verify Cleaning Efficiency

Caption: Workflow for the analysis of DBP in PUREX solvent and the subsequent solvent cleaning process.

References

Application Notes and Protocols for Dibutyl Phosphate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phosphate (DBP) is a significant analyte of interest across various scientific disciplines, including environmental monitoring, occupational health, and industrial process control. As a primary degradation product of tributyl phosphate (TBP), a widely used industrial solvent and plasticizer, the accurate quantification of DBP in complex matrices is crucial. This document provides detailed application notes and standardized protocols for the sample preparation and analysis of DBP in diverse and challenging sample types, including biological fluids, environmental samples, and industrial solutions. The methodologies presented herein are designed to ensure high sensitivity, specificity, and reproducibility.

Analytical Approaches

The analysis of DBP, a polar and non-volatile compound, typically requires a multi-step sample preparation procedure involving extraction, cleanup, and often derivatization, followed by chromatographic separation and detection. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for DBP analysis. Due to the low volatility of DBP, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound. Common derivatizing agents include diazomethane, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and pentafluorobenzyl bromide (PFBBr).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing DBP directly without the need for derivatization, thus simplifying the sample preparation workflow. It is particularly suitable for high-throughput analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of DBP in different matrices. This information is intended to facilitate the comparison of method performance and aid in the selection of the most appropriate technique for a given application.

Table 1: Performance Data for DBP Analysis in Biological Matrices

MatrixSample Preparation MethodAnalytical TechniqueDerivatization AgentRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
UrineLiquid-Liquid Extraction (LLE)GC-MSPentafluorobenzyl bromide (PFBBr)Not Reported0.1 - 0.15 ng/mLNot Reported[1]
PlasmaMicroporous Membrane Liquid-Liquid Extraction (MMLLE)GCNot Applicable72 - 83%Not ReportedNot Reported[2]

Table 2: Performance Data for DBP Analysis in Environmental and Industrial Matrices

MatrixSample Preparation MethodAnalytical TechniqueDerivatization AgentRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
PetroleumNot SpecifiedGCxGCTrimethylsilane (TMS) esters92 - 120%Not ReportedNot Reported[3]
Industrial Process SolutionDirect Injection after DerivatizationGCDiazomethaneNot ReportedNot ReportedNot Reported[4]
WaterSolid-Phase Extraction (SPE)LC-MS/MSNot Applicable71.6 - 114%0.02 ng/mL0.09 ng/g[5]
SoilModified QuEChERSGC-HRMSNot Applicable70 - 120%0.04 - 2.77 µg/kgNot Reported

Experimental Protocols

This section provides detailed, step-by-step protocols for the sample preparation of DBP in various complex matrices.

Protocol 1: Analysis of this compound in Human Urine using LLE and GC-MS

This protocol is based on the extraction of DBP from acidified urine, followed by derivatization with PFBBr and analysis by GC-MS.

Materials:

  • Urine sample

  • This compound (DBP) standard

  • Internal Standard (IS): Isotope-labeled DBP or a suitable analog

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Diethylether

  • Acetonitrile

  • Pentafluorobenzyl bromide (PFBBr)

  • Toluene

  • n-Hexane

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette 2 mL of urine into a 15 mL glass centrifuge tube.

    • Add the internal standard solution.

    • Acidify the urine to a pH below 1.25 by adding concentrated HCl.

    • Saturate the urine with NaCl.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a freshly prepared mixture of diethylether and acetonitrile (9:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of the ether/acetonitrile mixture.

    • Combine the organic extracts.

  • Derivatization:

    • Add 50 µL of PFBBr solution (3% in acetonitrile) to the combined organic extract.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of toluene to the residue.

    • Heat the sample at 60°C for 1 hour to complete the derivatization reaction.

  • Cleanup:

    • After cooling to room temperature, add 2 mL of n-hexane and 2 mL of water to the reaction vial.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Concentrate the final hexane extract to a suitable volume (e.g., 100 µL) under a gentle stream of nitrogen.

    • Inject an aliquot into the GC-MS system for analysis.

Protocol 2: Analysis of this compound in Industrial Process Solutions using Derivatization and GC

This protocol is designed for the analysis of DBP in organic streams from industrial processes, such as PUREX solvent in nuclear fuel reprocessing.

Materials:

  • Organic solvent sample (e.g., TBP in n-dodecane)

  • This compound (DBP) standard

  • Diazomethane solution (freshly prepared)

  • n-Dodecane (or appropriate solvent for standards)

  • Water bath

  • Nitrogen gas line

  • GC-FID or GC-MS system

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DBP in n-dodecane.

    • From the stock solution, prepare a series of calibration standards with concentrations ranging from 200 to 1800 ppm.

  • Derivatization:

    • To a known volume of the sample or standard solution in a vial, add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

    • Warm the solution in a water bath at 60°C to facilitate the reaction.

    • Gently bubble nitrogen gas through the solution to evaporate the ether and excess diazomethane.

  • Analysis:

    • Inject an aliquot of the derivatized sample or standard directly into the Gas Chromatograph.

Protocol 3: General Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol provides a general guideline for the extraction and concentration of DBP from water samples using SPE, which can be adapted based on the specific SPE cartridge and instrumentation available.

Materials:

  • Water sample

  • DBP standard and internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

    • Acidify the sample to pH 2-3 with formic acid.

    • Spike the sample with the internal standard.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying:

    • Dry the cartridge under a vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained DBP from the cartridge with 10 mL of acetonitrile or methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

LLE_Workflow_Urine cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis urine_sample Urine Sample (2 mL) add_is Add Internal Standard urine_sample->add_is acidify Acidify with HCl (pH < 1.25) add_is->acidify saturate Saturate with NaCl acidify->saturate add_solvent Add Ether/Acetonitrile (9:1) saturate->add_solvent vortex_1 Vortex & Centrifuge add_solvent->vortex_1 collect_organic Collect Organic Layer vortex_1->collect_organic repeat_lle Repeat Extraction collect_organic->repeat_lle add_pfbbr Add PFBBr repeat_lle->add_pfbbr evaporate_1 Evaporate to Dryness add_pfbbr->evaporate_1 reconstitute_1 Add Toluene & Heat evaporate_1->reconstitute_1 add_hexane_water Add Hexane & Water reconstitute_1->add_hexane_water vortex_2 Vortex & Centrifuge add_hexane_water->vortex_2 collect_hexane Collect & Dry Hexane Layer vortex_2->collect_hexane concentrate Concentrate collect_hexane->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: LLE workflow for DBP in urine.

Derivatization_Workflow_Industrial cluster_sample_prep Sample/Standard cluster_derivatization Derivatization cluster_analysis Analysis sample Organic Sample or Standard add_diazomethane Add Diazomethane Solution sample->add_diazomethane heat Warm at 60°C add_diazomethane->heat evaporate Evaporate Excess Reagent heat->evaporate gc_analysis Direct GC Injection evaporate->gc_analysis

Caption: Derivatization workflow for DBP in industrial solutions.

SPE_Workflow_Water cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis water_sample Water Sample filter Filter water_sample->filter acidify Acidify filter->acidify add_is Add Internal Standard acidify->add_is condition Condition SPE Cartridge add_is->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute DBP dry->elute concentrate Concentrate & Reconstitute elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: SPE workflow for DBP in water.

References

Application Note: Derivatization of Dibutyl Phosphate for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl phosphate (DBP) is a significant degradation product of tributyl phosphate (TBP), a widely used industrial chemical in applications such as nuclear fuel reprocessing and as a plasticizer and flame retardant.[1][2] Monitoring DBP levels is crucial for process control and environmental assessment. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. However, DBP is a polar and non-volatile compound, making its direct analysis by GC challenging.[3][4] Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC analysis.[5] This application note details various derivatization methods for the GC analysis of DBP, providing protocols and a comparison of their performance.

Derivatization Approaches for this compound

Several derivatization strategies can be employed for the analysis of DBP by gas chromatography. The most common approaches involve methylation, silylation, and alkylation.

  • Methylation with Diazomethane: This is a rapid and high-yield reaction where diazomethane converts DBP into its more volatile methyl ester. While effective, diazomethane is a hazardous and explosive reagent, requiring special handling precautions.

  • Silylation with BSTFA: Silylation involves the replacement of the acidic proton of DBP with a trimethylsilyl (TMS) group, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This method is widely used and effective for a broad range of polar analytes, increasing their volatility and improving chromatographic peak shape.

  • Alkylation with Pentafluorobenzyl Bromide (PFBBr): This method involves the formation of a pentafluorobenzyl ester of DBP. PFBBr is a versatile derivatizing agent, and its derivatives are highly sensitive to electron capture detection (ECD) and can be analyzed by GC-mass spectrometry (GC-MS). Microwave-assisted derivatization can accelerate this reaction.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the quantitative data associated with different derivatization methods for DBP and other dialkyl phosphates.

Derivatization MethodReagentAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Methylation DiazomethaneThis compoundOrganic Streams---
Silylation BSTFAThis compoundAir0.07 mg/sample-Not Determined
Alkylation PFBBrDi-n-butyl phosphateHuman Urine0.25 µg/L--
Microwave-Assisted Alkylation PFBBrDiethyl thiophosphate----
Silylation BSTFA + TMCSThis compoundPetroleum Mixture--92-120

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the derivatization of this compound for GC analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Containing DBP Extraction Extraction of DBP (e.g., LLE, SPE) Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatizing Agent Drying->Derivatization Reaction Reaction (Heating/Microwave) Derivatization->Reaction Quenching Quenching/Cleanup Reaction->Quenching GC_Injection GC Injection Quenching->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID, FPD, MS) Separation->Detection Data_Processing Data Processing Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for DBP derivatization and GC analysis.

The logical relationship between the different derivatization methods is presented below.

G cluster_derivatization Derivatization Methods cluster_derivatives Volatile Derivatives DBP This compound (DBP) (Polar, Non-volatile) Methylation Methylation (Diazomethane) DBP->Methylation Silylation Silylation (BSTFA) DBP->Silylation Alkylation Alkylation (PFBBr) DBP->Alkylation Methyl_Ester Methyl this compound Methylation->Methyl_Ester TMS_Ester Trimethylsilyl this compound Silylation->TMS_Ester PFB_Ester Pentafluorobenzyl this compound Alkylation->PFB_Ester GC_Analysis Gas Chromatography (GC) Analysis Methyl_Ester->GC_Analysis TMS_Ester->GC_Analysis PFB_Ester->GC_Analysis

Caption: Derivatization pathways for DBP analysis by GC.

Experimental Protocols

Protocol 1: Methylation of DBP using Diazomethane

Materials:

  • Sample containing DBP in an organic solvent (e.g., n-dodecane)

  • Diazomethane solution (freshly prepared)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Ether

  • Nitrogen gas

  • Water bath

  • Gas chromatograph with Flame Ionization Detector (FID)

Procedure:

  • Preparation of Diazomethane: Caution: Diazomethane is toxic and explosive. This procedure must be performed in a fume hood with appropriate safety precautions. a. In a reaction flask, dissolve 5 g of KOH in 8 ml of water. b. Add 10 ml of ethanol to the KOH solution. c. In a separate flask, dissolve 5.0 g of Diazald® in 45 ml of ether. d. Heat the KOH-ethanol solution to 65°C. e. Slowly add the Diazald® solution to the heated KOH solution at a rate approximately equal to the rate of distillation. f. Collect the yellow diazomethane distillate in a receiving flask cooled in an ice bath. g. Continue the distillation until the distillate becomes colorless.

  • Derivatization: a. Take a known volume of the sample solution containing DBP. b. Add the freshly prepared diazomethane solution dropwise until the yellow color persists, indicating an excess of diazomethane. c. Warm the solution at 60°C in a water bath to facilitate the reaction. d. Evaporate the excess diazomethane and ether using a gentle stream of nitrogen gas.

  • GC Analysis: a. Inject an aliquot of the derivatized sample into the GC-FID. b. GC Conditions:

    • Column: Appropriate capillary column for organophosphate analysis (e.g., DB-5ms).
    • Injector Temperature: 250°C
    • Detector Temperature: 300°C
    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate.

Protocol 2: Silylation of DBP using BSTFA

Materials:

  • Sample extract containing DBP

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetonitrile (CH₃CN)

  • Internal standard (e.g., tributyl phosphate)

  • Reaction vials

  • Gas chromatograph with a Phosphorus Flame Photometric Detector (FPD)

Procedure:

  • Sample Preparation: a. If analyzing air samples, collect DBP on a suitable filter (e.g., PTFE). b. Desorb the DBP from the filter using an appropriate solvent like acetonitrile.

  • Derivatization: a. Transfer a 1.0 mL aliquot of the sample extract to a 2-mL vial. b. Add 100 µL of BSTFA to the vial. c. Cap the vial, shake thoroughly, and let it stand for 30 minutes at room temperature to complete the reaction.

  • GC Analysis: a. Inject 1 µL of the derivatized sample into the GC-FPD. b. GC Conditions:

    • Column: 1.2 m x 6-mm OD glass column packed with 3% OV-101 on 100/120 mesh Chromosorb WHP.
    • Injector Temperature: 220°C
    • Detector Temperature: 210°C
    • Oven Temperature: 155°C (isothermal)
    • Carrier Gas: Helium at 30 mL/min.

Protocol 3: Alkylation of DBP using Pentafluorobenzyl Bromide (PFBBr)

Materials:

  • Urine sample or aqueous extract containing DBP

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile

  • Microwave oven (for microwave-assisted protocol)

  • Gas chromatograph-tandem mass spectrometer (GC-MS/MS)

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Condition an appropriate SPE cartridge. b. Load the urine or aqueous sample onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute the DBP with a suitable solvent.

  • Derivatization: a. Evaporate the eluate to dryness. b. Reconstitute the residue in acetonitrile. c. Add the PFBBr derivatizing reagent. d. Conventional Heating: Heat the mixture at a specific temperature for a set time (e.g., 60°C for 1 hour). e. Microwave-Assisted Heating: Place the vial in a microwave oven and irradiate for a short period (e.g., 5 minutes at 160 W).

  • Cleanup: a. After derivatization, a further solid-phase cleanup step may be necessary to remove excess reagent.

  • GC-MS/MS Analysis: a. Inject the final extract into the GC-MS/MS system. b. GC Conditions:

    • Column: Capillary column suitable for organophosphate analysis (e.g., RTX®-5MS).
    • Injector and Oven temperatures: Optimized for the separation of the PFB-DBP derivative. c. MS/MS Conditions:
    • Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

References

Application Note: Determination of Dibutyl Phosphate in Hazardous Wastes by Ion-Pair Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the determination of dibutyl phosphate (DBP), a degradation product of tributyl phosphate (TBP), in complex hazardous waste matrices using ion-pair chromatography. The protocol is particularly relevant for the analysis of radioactive mixed hazardous wastes, such as those found in nuclear reprocessing facilities. The methodology employs a reversed-phase high-performance liquid chromatography (HPLC) system with an ion-pairing agent to achieve selective retention and quantification of DBP. A preconcentration and cleanup step is included to mitigate matrix interferences and enhance analyte recovery. This method provides a reliable and quantitative approach for monitoring DBP in challenging environmental and industrial samples.

Introduction

Tributyl phosphate (TBP) is extensively used as a metal extractant in nuclear fuel reprocessing.[1][2] Over time, and due to processes like thermal decomposition and radiolysis, TBP degrades to form monobutyl phosphate (MBP) and this compound (DBP).[1] The presence and concentration of DBP in hazardous waste tanks are of significant safety concern due to its chemical reactivity and potential to form complexes with various metal ions.[1] Therefore, accurate and reliable analytical methods are crucial for the safe management and characterization of these hazardous wastes.

Ion-pair chromatography is a powerful technique for the separation of ionic analytes on a reversed-phase column.[3] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This increases the hydrophobicity of the analyte, leading to greater retention on the non-polar stationary phase and enabling separation from other sample components. This application note describes a validated ion-pair chromatography method for the determination of DBP in hazardous waste samples.

Experimental

Instrumentation and Consumables
  • High-Performance Liquid Chromatograph (HPLC): A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Guard Column: A compatible C18 guard column.

  • Data Acquisition and Processing Software

  • Preconcentration Column: Solid-phase extraction (SPE) cartridges suitable for anion exchange or reversed-phase cleanup.

  • pH Meter

  • Analytical Balance

  • Standard laboratory glassware

Reagents and Standards
  • This compound (DBP), 99% purity

  • Tetrahexylammonium bromide (THAB), ion-pairing reagent

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or deionized

  • Phosphoric acid (H₃PO₄), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Carbon tetrachloride (CCl₄), analytical grade (Note: Use with extreme caution in a well-ventilated fume hood due to toxicity)

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Hazardous Waste Sample Dilution Dilution with Water Sample->Dilution Extraction Liquid-Liquid Extraction (optional, with CCl4) Dilution->Extraction Preconcentration Preconcentration & Cleanup (SPE Column) Extraction->Preconcentration Elution Elution of DBP Preconcentration->Elution FinalSample Final Sample for Injection Elution->FinalSample Injection HPLC Injection FinalSample->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for DBP analysis.

Protocols

Standard Preparation
  • DBP Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of pure DBP and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 mg/L).

Mobile Phase Preparation
  • Mobile Phase: Prepare a solution of 5 mM tetrahexylammonium bromide in a mixture of acetonitrile and water. The exact ratio of acetonitrile to water should be optimized for the specific column and system but a starting point of 50:50 (v/v) is recommended.

  • Adjust the pH of the aqueous portion of the mobile phase to approximately 7.0 using dilute phosphoric acid or sodium hydroxide before mixing with the organic solvent.

  • Degas the mobile phase before use.

Sample Preparation Protocol
  • Aqueous Sample Dilution: For liquid hazardous waste samples, accurately dilute a known volume or weight of the sample with deionized water. The dilution factor will depend on the expected concentration of DBP.

  • Preconcentration and Cleanup: a. Condition a suitable SPE cartridge (e.g., a strong anion exchange or reversed-phase cartridge) according to the manufacturer's instructions. b. Load a known volume of the diluted sample onto the conditioned cartridge. c. Wash the cartridge with a suitable solvent to remove interfering matrix components. For example, a water wash can be followed by a low-percentage methanol wash. d. Elute the retained DBP with a small volume of a suitable eluent (e.g., methanol or acetonitrile, potentially with an additive to disrupt the interaction with the sorbent). e. The eluted sample is then ready for injection into the HPLC system.

  • Liquid-Liquid Extraction (for complex matrices): a. For highly complex matrices, a preliminary liquid-liquid extraction may be necessary. b. Mix one volume of the sample with four volumes of carbon tetrachloride (CCl₄) and extract twice with five volumes of water. The DBP will predominantly remain in the CCl₄ phase. c. The CCl₄ phase can then be further processed or the solvent carefully evaporated and the residue reconstituted in the mobile phase.

Chromatographic Analysis
  • HPLC System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 5 mM tetrahexylammonium bromide in acetonitrile/water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

Quantitative Data

The following table summarizes typical performance data for the ion-pair chromatographic determination of DBP in hazardous waste simulants.

ParameterValueReference
Retention Time of DBP ~16.6 minutes
Recovery of DBP >90%
Limit of Detection (LOD) Analyte and matrix dependent-
Limit of Quantitation (LOQ) Analyte and matrix dependent-

Logical Relationship of Key Method Components

MethodLogic Analyte This compound (DBP) (Anionic) Formation Formation of Neutral Ion-Pair Complex Analyte->Formation IonPair Tetrahexylammonium Bromide (Cationic Ion-Pair Reagent) IonPair->Formation StationaryPhase C18 Stationary Phase (Non-polar) Retention Retention on Stationary Phase StationaryPhase->Retention MobilePhase Acetonitrile/Water (Polar) MobilePhase->Retention elutes Formation->Retention Separation Separation from Interferences Retention->Separation

Caption: Ion-pair chromatography mechanism for DBP.

Discussion

The use of tetrahexylammonium bromide as an ion-pairing agent is effective for the retention of DBP on a C18 column. The long alkyl chains of the tetrahexylammonium cation interact with the hydrophobic stationary phase, creating a dynamic ion-exchange surface that retains the anionic DBP.

A critical step in the analysis of DBP in hazardous wastes is the sample preparation. The complex matrix of these wastes, which can include high concentrations of salts, organic compounds, and radioactive materials, can cause significant interferences. The use of a preconcentration and cleanup step, such as solid-phase extraction, is highly recommended to remove these interferences and improve the accuracy and precision of the analysis. Studies have shown that with an appropriate cleanup procedure, recovery rates for DBP can exceed 90%.

The choice of detector will depend on the available instrumentation and the required sensitivity. While UV detection at low wavelengths is common, other detection methods such as conductivity or mass spectrometry can also be employed, potentially offering higher selectivity and sensitivity.

Safety Precautions

This compound is a toxic and corrosive substance. All handling of DBP and hazardous waste samples should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Waste generated from the analysis should be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

This application note provides a detailed protocol for the determination of this compound in hazardous wastes using ion-pair chromatography. The method is shown to be effective and reliable, with good recovery rates for DBP. The inclusion of a robust sample preparation step is crucial for mitigating matrix effects and achieving accurate quantification. This methodology is a valuable tool for researchers, scientists, and professionals involved in the management and characterization of hazardous and radioactive wastes.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Dibutyl Phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of dibutyl phosphate (DBP) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying DBP in environmental samples?

A1: The main challenges in quantifying this compound (DBP) in environmental matrices stem from its physicochemical properties and the complexity of the samples. Key difficulties include:

  • Low Volatility: DBP is a non-volatile compound, making direct analysis by gas chromatography (GC) challenging without a derivatization step to increase its volatility.

  • Matrix Effects: Environmental samples such as water, soil, and sediment are complex mixtures containing numerous organic and inorganic compounds. These co-extracted substances can interfere with the analysis, causing signal suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS), which can lead to inaccurate quantification.

  • Low Concentrations: DBP is often present at trace levels (ng/L to µg/L) in the environment, requiring highly sensitive analytical methods and efficient sample pre-concentration steps.

  • Sample Preparation: The extraction of DBP from solid matrices like soil and sediment can be complex and requires careful optimization to achieve good recovery and minimize the co-extraction of interfering compounds.

Q2: Why is derivatization necessary for the GC analysis of DBP?

A2: Derivatization is a crucial step in the analysis of DBP by gas chromatography (GC) because it converts the non-volatile DBP into a more volatile and thermally stable compound. This chemical modification is essential for the analyte to be effectively vaporized in the GC inlet and transported through the analytical column for separation. Common derivatization techniques for DBP include methylation, often using diazomethane, or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q3: What are the common analytical techniques used for DBP quantification?

A3: The most common and reliable techniques for the quantification of DBP in environmental samples are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique that offers high selectivity and sensitivity. It requires a derivatization step to make the DBP amenable to GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has the advantage of analyzing DBP directly without the need for derivatization. It is highly sensitive and selective, making it suitable for complex matrices. However, it is more susceptible to matrix effects.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID) or Flame Photometric Detector (FPD): These are alternative GC-based methods. While FID is a universal detector for organic compounds, an FPD specifically tailored for phosphorus-containing compounds can offer enhanced selectivity. Derivatization is still required for these methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DBP in environmental samples.

Gas Chromatography (GC) Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No peak or very small peak for DBP derivative Incomplete derivatization.- Ensure the derivatization reagent is fresh and has been stored correctly.- Optimize the reaction time and temperature.- Check the pH of the sample extract; some derivatization reactions are pH-sensitive.
Degradation of the analyte in the GC inlet.- Use a deactivated inlet liner.- Lower the inlet temperature, but ensure it is sufficient for volatilization of the derivative.
Issues with the GC system.- Confirm the syringe is functioning correctly and injecting the sample.- Check for leaks in the GC system.
Peak tailing for DBP derivative Active sites in the GC system.- Use a deactivated inlet liner and column.- Condition the column according to the manufacturer's instructions.
Co-elution with matrix components.- Improve the sample cleanup procedure to remove interfering compounds.- Optimize the GC temperature program to improve separation.
Poor reproducibility of peak areas Inconsistent derivatization.- Ensure precise and consistent addition of the derivatization reagent and internal standard.- Maintain consistent reaction times and temperatures for all samples and standards.
Variability in injection volume.- Use an autosampler for injections to ensure high precision.- If using manual injection, ensure a consistent and rapid injection technique.
Matrix effects in the GC inlet.- Use matrix-matched calibration standards to compensate for matrix-induced signal changes.- Perform regular maintenance of the GC inlet, including replacing the liner and septum.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Ion suppression or enhancement Co-eluting matrix components interfering with the ionization of DBP.- Improve the sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering substances.- Optimize the chromatographic separation to separate DBP from the interfering compounds.- Dilute the sample extract, if the DBP concentration is high enough, to reduce the concentration of matrix components.
- Use a matrix-matched calibration curve to compensate for the matrix effect.- Employ an isotopically labeled internal standard that co-elutes with DBP and experiences similar matrix effects.
Low signal intensity Poor ionization of DBP.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Adjust the mobile phase composition and pH to enhance the ionization of DBP.
Inefficient sample transfer to the mass spectrometer.- Check for clogs in the sample transfer line and the ESI needle.
Inconsistent retention times Changes in the LC column performance.- Equilibrate the column for a sufficient time before each run.- Flush the column regularly to remove contaminants.- If the problem persists, replace the column.
Fluctuations in the mobile phase composition or flow rate.- Ensure the mobile phase is properly degassed.- Check the LC pump for any leaks or pressure fluctuations.

Quantitative Data Summary

The following tables summarize reported concentrations of this compound (DBP) and other organophosphate esters (OPEs) in various environmental matrices. These values can serve as a reference for expected concentration ranges in environmental samples.

Table 1: Concentration of this compound (DBP) and other Organophosphate Esters (OPEs) in Water Samples

MatrixLocationAnalyteConcentration RangeReference
River WaterGermanyTributyl phosphate (TBP)17 - 1,510 ng/L[1]
River WaterPearl River, ChinaTotal OPEs117.5 - 854.8 ng/L[2]
Rivers receiving various effluentsChinaThis compound (DBP)Detected, but specific concentration range not provided[3]
Rivers receiving various effluentsChinaTotal OPEs142.23 - 304.56 ng/L[3]
Wastewater Treatment Plant InfluentGreeceTotal OPEs2,144 - 4,807 ng/L[4]
Wastewater Treatment Plant EffluentGreeceTotal OPEs1,237 - 2,909 ng/L
Landfill LeachateNot specifiedDibutyl phthalate (DBP)Can be as high as 18 mg/L

Table 2: Concentration of this compound (DBP) and other Organophosphate Esters (OPEs) in Soil and Sediment Samples

MatrixLocationAnalyteConcentration RangeReference
River SedimentLian River, ChinaTotal OPEsHigh levels reported, specific range variable
Freshwater SedimentThree Gorges Reservoir, ChinaDi-n-butyl phthalate (DBP)Detected as the dominant PAE pollutant; concentration range 177.3 - 4744.4 ng/g (for total PAEs)
Agricultural SoilNot specifiedDibutyl phthalate (DBP)0.009 - 2.74 mg/g dw (for DnBP)

Experimental Protocols

Protocol 1: Quantification of DBP in Water Samples by GC-MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter the water sample (e.g., 500 mL) through a glass fiber filter.

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by deionized water.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with deionized water to remove polar interferences.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the DBP from the cartridge with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization

  • To the 1 mL concentrated extract, add an internal standard.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS or an ethereal solution of diazomethane).

  • Seal the vial and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate.

  • MS Parameters: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the DBP derivative.

Protocol 2: Quantification of DBP in Soil/Sediment Samples by LC-MS/MS

1. Sample Preparation (Solvent Extraction)

  • Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Weigh a portion of the dried sample (e.g., 5 g) into a centrifuge tube.

  • Add an extraction solvent (e.g., a mixture of acetone and hexane) and an internal standard.

  • Vortex or sonicate the sample for a specified time to extract the DBP.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process on the residue and combine the supernatants.

  • Concentrate the combined extract and reconstitute it in a solvent compatible with the LC mobile phase.

  • Filter the final extract through a syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters: Use an electrospray ionization (ESI) source, typically in negative ion mode for DBP. Optimize the MS/MS parameters by selecting the appropriate precursor ion for DBP and monitoring specific product ions in Multiple Reaction Monitoring (MRM) mode for quantification.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis water_sample Water Sample filtration Filtration water_sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution concentration Concentration elution->concentration add_reagent Add Derivatizing Reagent concentration->add_reagent heating Heating add_reagent->heating gcms GC-MS Analysis heating->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for DBP analysis in water by GC-MS.

troubleshooting_gc_peak_tailing cluster_investigation Initial Checks cluster_solutions_system System Solutions cluster_solutions_sample Sample-Related Solutions start Symptom: Peak Tailing check_system Check for Active Sites start->check_system check_sample Consider Matrix Effects start->check_sample deactivated_liner Use Deactivated Liner/Column check_system->deactivated_liner condition_column Condition Column check_system->condition_column improve_cleanup Improve Sample Cleanup check_sample->improve_cleanup optimize_gc Optimize GC Method check_sample->optimize_gc end Problem Resolved deactivated_liner->end condition_column->end improve_cleanup->end optimize_gc->end

Caption: Troubleshooting logic for peak tailing in GC analysis.

lc_ms_matrix_effects cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Symptom: Ion Suppression/Enhancement confirm_matrix_effect Confirm Matrix Effect (Post-column infusion or matrix-matched standards) start->confirm_matrix_effect improve_cleanup Enhance Sample Cleanup (SPE) confirm_matrix_effect->improve_cleanup optimize_chroma Optimize Chromatography confirm_matrix_effect->optimize_chroma dilute_sample Dilute Sample Extract confirm_matrix_effect->dilute_sample use_is Use Isotope-Labeled Internal Standard confirm_matrix_effect->use_is end Accurate Quantification improve_cleanup->end optimize_chroma->end dilute_sample->end use_is->end

Caption: Approach to addressing matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimization of Dibutyl Phosphate Derivatization for Improved GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dibutyl phosphate (DBP) by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the derivatization of DBP for GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound (DBP) necessary for GC analysis?

A1: this compound is a non-volatile compound due to its polar phosphate group. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization converts the polar DBP into a more volatile and less polar derivative, making it amenable to GC analysis. This process improves peak shape, enhances sensitivity, and provides better separation from other components in the sample matrix.

Q2: What are the most common derivatization reagents for DBP?

A2: The most common derivatization reagents for DBP and other organophosphates include:

  • Diazomethane: This reagent methylates DBP, converting it to its methyl ester. It is highly reactive and often results in high derivatization yields with minimal side products.[1][2] However, diazomethane is also toxic and potentially explosive, requiring special handling precautions.[1][3]

  • Silylating Agents (e.g., BSTFA, MSTFA): These reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen in the phosphate group with a trimethylsilyl (TMS) group.[4] Silylation is a widely used and effective technique for making polar compounds suitable for GC analysis.

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters, which are highly electronegative and can be detected with high sensitivity using an electron capture detector (ECD).

Q3: How can I improve the efficiency of my DBP derivatization reaction?

A3: To improve derivatization efficiency, consider optimizing the following parameters:

  • Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion. A general recommendation for silylating agents is at least a 2:1 molar ratio of the reagent to active hydrogens.

  • Reaction Time and Temperature: The optimal time and temperature can vary significantly depending on the reagent and the sample matrix. For example, some silylation reactions can be completed in minutes at room temperature, while others may require heating for several hours. It is crucial to empirically determine the optimal conditions for your specific application.

  • Catalyst: For sterically hindered or slowly reacting compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA can increase the reaction rate.

  • Solvent: The choice of solvent can influence the reaction. For silylation, aprotic solvents are generally preferred.

  • Moisture Control: Derivatization reactions, especially silylation, are sensitive to water. The presence of moisture can deactivate the reagent and lead to incomplete derivatization. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No peak or very small peak for DBP derivative 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Adsorption of the analyte to active sites in the GC system. 4. Incorrect GC conditions.1. Optimize derivatization parameters (reagent concentration, time, temperature). See Q3 in FAQs. 2. Ensure the sample is analyzed shortly after derivatization. Check for the stability of the derivative over time. 3. Use a deactivated liner and column. Silanize glassware to prevent adsorption. 4. Verify injector and detector temperatures, carrier gas flow rate, and oven temperature program.
Poor peak shape (e.g., tailing, fronting) 1. Incomplete derivatization leading to the presence of underivatized DBP. 2. Active sites in the GC inlet or column. 3. Co-elution with an interfering compound. 4. Overloading of the column.1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Use a fresh, deactivated liner and perform column conditioning. 3. Adjust the GC temperature program to improve separation. Consider using a different stationary phase. 4. Dilute the sample or reduce the injection volume.
Multiple peaks for the DBP derivative 1. Presence of isomers or tautomers. 2. Side reactions during derivatization. 3. Contamination of the derivatization reagent.1. For some compounds, derivatization can lead to multiple products. This is less common for DBP but can occur with more complex molecules. 2. Investigate potential side reactions of your chosen reagent with the sample matrix. Using a milder derivatizing agent or optimizing reaction conditions may help. 3. Run a reagent blank to check for impurities.
Poor reproducibility (high %RSD) 1. Inconsistent derivatization reaction. 2. Variability in injection volume. 3. Sample matrix effects.1. Ensure precise and consistent addition of reagents and control of reaction time and temperature. Use of an internal standard is highly recommended. 2. Use an autosampler for injections to ensure high precision. 3. Perform a matrix-matched calibration or use a standard addition method to compensate for matrix effects.

Experimental Protocols

Protocol 1: Derivatization of DBP with Diazomethane

Disclaimer: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • DBP standard or sample in a suitable solvent (e.g., n-dodecane)

  • Heating mantle and distillation apparatus

Procedure:

  • Preparation of Diazomethane:

    • In a reaction flask, dissolve 5 g of KOH in 8 ml of water.

    • Add 10 ml of ethanol to the KOH solution.

    • Prepare a solution of 5.0 g of Diazald in 45 ml of diethyl ether.

    • Heat the reaction flask to 65°C.

    • Slowly add the Diazald solution to the reaction flask at a rate approximately equal to the rate of distillation.

    • Collect the yellow diazomethane distillate in a receiving flask cooled in an ice bath.

    • The reaction is complete when the distillate becomes colorless.

  • Derivatization of DBP:

    • To the DBP standard or sample solution, add the freshly prepared diazomethane solution dropwise until the yellow color persists, indicating an excess of reagent.

    • Warm the solution at 60°C in a water bath.

    • Evaporate the excess ether and diazomethane using a gentle stream of nitrogen gas.

    • The resulting solution containing the methyl ester of DBP is ready for GC analysis.

Protocol 2: Derivatization of DBP with BSTFA

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • DBP standard or sample

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen and reconstitute in an anhydrous solvent.

  • Derivatization Reaction:

    • To your dried sample or standard, add the derivatization reagent. A common approach is to use a mixture of BSTFA + 1% TMCS.

    • The volume of reagent will depend on the expected concentration of DBP. A significant excess is recommended (e.g., 50-100 µL).

    • Vortex the mixture to ensure thorough mixing.

  • Reaction Conditions:

    • Heat the mixture at a specific temperature for a set amount of time. Typical conditions can range from 60°C to 80°C for 20 to 60 minutes. These parameters should be optimized for your specific application.

    • After heating, allow the sample to cool to room temperature.

  • GC Analysis:

    • The derivatized sample is now ready for injection into the GC-MS or GC-FID.

Quantitative Data Summary

Parameter Diazomethane Derivatization Silylation (BSTFA) Reference
Linearity (Correlation Coefficient) 0.99587 (for DBP concentration range of 200-1800 ppm)Typically >0.99 (method dependent)
Relative Standard Deviation (RSD) 1.2%Generally <15%
Recovery Not explicitly stated, but high yields are reported.92% to 120% (for dialkyl phosphates in a model petroleum mixture)
Limit of Detection (LOD) Method dependent on GC detector.0.25 µg/L (for DBP in human urine after derivatization with PFBBr and SPE cleanup)

Visualizations

Experimental Workflow: DBP Derivatization with Diazomethane

G cluster_prep Diazomethane Preparation cluster_deriv DBP Derivatization prep1 Dissolve KOH in water and ethanol prep2 Dissolve Diazald in diethyl ether prep1->prep2 prep3 Heat KOH solution to 65°C prep2->prep3 prep4 Slowly add Diazald solution prep3->prep4 prep5 Collect yellow diazomethane distillate prep4->prep5 deriv1 Add diazomethane to DBP sample until yellow color persists prep5->deriv1 Freshly prepared reagent deriv2 Warm at 60°C deriv3 Evaporate excess reagent with nitrogen gc_analysis GC Analysis deriv3->gc_analysis Inject into GC

Caption: Workflow for DBP derivatization using diazomethane.

Troubleshooting Logic for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) incomplete_deriv Incomplete Derivatization? start->incomplete_deriv active_sites Active Sites in System? start->active_sites coelution Co-elution? start->coelution overload Column Overload? start->overload solution1 Optimize derivatization: - Increase reagent concentration - Increase reaction time/temp incomplete_deriv->solution1 Yes solution2 System Maintenance: - Replace liner - Condition column - Silanize glassware active_sites->solution2 Yes solution3 Modify GC Method: - Adjust temperature program - Change column coelution->solution3 Yes solution4 Reduce Sample Load: - Dilute sample - Decrease injection volume overload->solution4 Yes

Caption: Troubleshooting decision tree for poor GC peak shape.

References

Technical Support Center: Mass Spectrometric Analysis of Dibutyl Phosphate (DBP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix interference in the mass spectrometric analysis of dibutyl phosphate (DBP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound (DBP)?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of DBP, particularly in complex matrices like plasma, urine, or environmental samples, these effects can lead to ion suppression or, less commonly, ion enhancement.[1][2][3] This interference compromises the accuracy, precision, and sensitivity of the analysis by causing poor reproducibility and inaccurate quantification.[1] Electrospray ionization (ESI) is known to be more susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).

Q2: How can I determine if my DBP analysis is being affected by matrix effects?

A2: You can evaluate the presence of matrix effects by comparing the peak response of DBP in a standard solution (prepared in a neat solvent) to the response of DBP spiked into a blank sample extract after the extraction process. A quantitative assessment can be calculated using the following formula:

  • Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement. Another common qualitative technique is the post-column infusion method, where a constant flow of a DBP standard is infused into the mass spectrometer while a blank, extracted sample matrix is injected. Dips or rises in the baseline signal indicate retention times where ion suppression or enhancement occurs.

Q3: My DBP signal is significantly suppressed. What are the primary strategies to resolve this?

A3: There are two main approaches to combat matrix effects: either minimize the interfering components or compensate for their effect.

  • Minimization Strategies: These focus on removing interferences before they enter the mass spectrometer. This can be achieved by optimizing sample preparation with more effective cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Compensation Strategies: These strategies aim to correct for the signal alteration. The most common method is the use of an isotopically labeled internal standard that co-elutes with the analyte and is affected by the matrix in a similar way. Matrix-matched calibration is another approach.

Q4: Can simply diluting my sample extract solve the matrix effect problem?

A4: Yes, diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this is only a viable solution if the concentration of DBP is high enough to remain above the limit of quantification (LOQ) after dilution. This approach may not be suitable for trace-level analysis where maximum sensitivity is required.

Troubleshooting Guide

Problem: I am observing poor signal intensity, no peaks, or inconsistent results for DBP.

This issue can stem from several sources, including instrument problems or matrix interference. The following troubleshooting workflow can help isolate and address the problem.

A Poor Signal / No Peaks / Inconsistent Results B Check Mass Spectrometer Performance A->B C Is the instrument functioning correctly? (e.g., leaks, calibration, detector) B->C D Consult Instrument Troubleshooting Guide C->D No E Evaluate for Matrix Effects C->E Yes F Calculate Matrix Effect % or Perform Post-Column Infusion E->F G Are significant matrix effects present? F->G H Optimize Sample Preparation G->H Yes J Analysis OK G->J No I Implement Compensation Strategy H->I If minimization is insufficient

Caption: A logical workflow for troubleshooting DBP analysis issues.

Data on Matrix Interference Mitigation

The effectiveness of different sample preparation techniques in reducing matrix effects can vary significantly.

Sample Preparation TechniqueMatrix Effect Reduction PotentialGeneral Cleanliness of ExtractKey Advantages & Disadvantages
Protein Precipitation (PPT) Low to ModerateLowAdvantage: Simple and fast. Disadvantage: Non-selective, often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) HighHighAdvantage: Provides clean extracts. Disadvantage: Can have lower recovery for certain analytes; more labor-intensive.
Solid-Phase Extraction (SPE) Moderate to Very HighGood to HighAdvantage: Cleaner extracts than PPT; can be automated. Disadvantage: Method development can be more complex.
QuEChERS HighGoodAdvantage: Quick, easy, and effective for various matrices. Disadvantage: May require optimization of sorbents for specific interferences.
Dilution VariableN/AAdvantage: Simple and fast. Disadvantage: Reduces sensitivity; not suitable for trace analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general method for extracting organophosphates like DBP from water samples.

  • Sample Preparation: Filter a 500 mL water sample through a 0.45 µm glass fiber filter. Adjust the pH if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.

  • Elution: Elute the DBP from the cartridge with 10 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A Aqueous Sample Collection B Filtration & pH Adjustment A->B C Cartridge Conditioning B->C D Sample Loading C->D E Washing Step D->E F Drying Step E->F G Elution of DBP F->G H Evaporation & Reconstitution G->H I LC-MS/MS Analysis H->I

Caption: A generalized experimental workflow for DBP analysis using SPE.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples

This method is effective for the extraction and cleanup of organophosphate esters from solid matrices like food or soil.

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: Take the supernatant and filter it through a 0.22 µm filter. The extract is now ready for LC-MS/MS analysis.

A Matrix Effect Management Decision B Is assay sensitivity critical (trace level analysis)? A->B C Minimize Matrix Effects B->C Yes D Compensate for Matrix Effects B->D No E Improve Sample Cleanup (e.g., SPE, LLE) C->E F Optimize Chromatography C->F G Use Isotopically Labeled Internal Standard D->G H Use Matrix-Matched Calibration D->H

Caption: Decision tree for selecting a strategy to manage matrix effects.

References

Technical Support Center: Optimizing Dibutyl Phosphate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dibutyl phosphate (DBP) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape (e.g., tailing) when analyzing this compound?

A1: Poor peak shape for this compound, an acidic compound, is often due to secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: this compound has a pKa of approximately 1.53-2.32, meaning it is acidic.[1][2] When using a standard silica-based C18 column, residual silanol groups on the silica surface can be deprotonated at higher mobile phase pH values, leading to strong interactions with the acidic DBP and resulting in peak tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, DBP may exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[4][5]

  • Column Overload: Injecting too high a concentration of DBP can saturate the stationary phase, causing asymmetrical peaks.

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can lead to band broadening and peak tailing for all compounds in the chromatogram.

Q2: How can I improve the resolution between this compound and other components in my sample, such as monobutyl phosphate (MBP) or tributyl phosphate (TBP)?

A2: Improving resolution involves manipulating the selectivity, efficiency, and retention of your HPLC system. Key strategies include:

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will alter the retention times of your analytes. Increasing the aqueous portion will generally increase retention and may improve the separation of closely eluting peaks.

  • Control Mobile Phase pH: Since DBP, MBP, and TBP have different chemical properties, adjusting the pH of the mobile phase can significantly impact their retention and selectivity. For the acidic DBP and MBP, a low pH mobile phase (around 2.5-3.0) will suppress their ionization, leading to better retention and potentially improved peak shape on a C18 column.

  • Select an Appropriate Stationary Phase: While a standard C18 column is often used, other stationary phases could offer better selectivity. For instance, a column with a polar-embedded group may provide a different selectivity profile.

  • Consider Ion-Pair Chromatography: For challenging separations of ionic compounds like DBP and MBP, ion-pair chromatography can be a powerful technique. This method involves adding an ion-pairing reagent to the mobile phase to form neutral complexes with the analytes, which are then separated by reversed-phase chromatography.

Q3: What is a good starting point for a reversed-phase HPLC method for this compound?

A3: A good starting point for a reversed-phase HPLC method for DBP would be:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For example, you could start with a mobile phase of water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210-230 nm, as organophosphates have low UV absorbance at higher wavelengths.

  • Column Temperature: Ambient or controlled at 30 °C for better reproducibility.

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

Symptoms: The this compound peak is asymmetrical with a trailing edge.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DBP peak tailing.

Quantitative Data:

The relationship between mobile phase pH and peak asymmetry for an acidic compound like this compound is critical. Operating at a pH well below the pKa of residual silanols on the stationary phase (typically pKa ~3.5-4.5) minimizes their ionization and reduces tailing.

Mobile Phase pHExpected Peak Asymmetry (As) for DBPRationale
2.5Closer to 1.0 (Symmetrical)Silanol groups are protonated, minimizing secondary interactions. DBP is also fully protonated.
4.5> 1.2 (Tailing)Partial ionization of silanol groups leads to secondary retention mechanisms.
7.0>> 1.5 (Significant Tailing)Silanol groups are fully ionized, leading to strong interactions with DBP.
Issue 2: Poor Resolution Between this compound (DBP) and Monobutyl Phosphate (MBP)

Symptoms: The peaks for DBP and MBP are co-eluting or have very little separation.

Logical Relationship Diagram:

G cluster_0 Factors Affecting Resolution cluster_1 Solutions Selectivity Selectivity (α) ChangeMobilePhase Modify Mobile Phase (Organic %, pH, Additives) Selectivity->ChangeMobilePhase Impacts differential migration ChangeColumn Change Stationary Phase (e.g., C18, Polar-Embedded) Selectivity->ChangeColumn Alters interaction mechanism UseIonPairing Use Ion-Pair Reagent Selectivity->UseIonPairing Drastically alters selectivity for ions Efficiency Efficiency (N) OptimizeParameters Adjust Flow Rate or Column Temperature Efficiency->OptimizeParameters Affects peak width Retention Retention (k) Retention->ChangeMobilePhase Controls elution time

Caption: Factors and solutions for improving HPLC resolution.

Quantitative Data:

The choice of organic modifier can impact the selectivity between DBP and MBP. The following table provides a hypothetical comparison based on typical reversed-phase behavior.

Mobile Phase CompositionRetention Time DBP (min)Retention Time MBP (min)Resolution (Rs)
40% Acetonitrile / 60% Water (pH 2.5)8.26.51.8
60% Methanol / 40% Water (pH 2.5)9.57.22.1

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Determination of this compound

This protocol is a general starting point for the analysis of DBP in aqueous samples.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter before injection.

Protocol 2: Ion-Pair Chromatography for the Separation of Monobutyl and this compound

This method is adapted for the analysis of DBP and MBP in complex matrices where enhanced resolution is required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20% Acetonitrile in an aqueous solution containing 5 mM tetrahexylammonium bromide and 20 mM potassium nitrate, adjusted to pH 7.0 with a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: For complex samples, a preconcentration or solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.

References

troubleshooting low recovery of dibutyl phosphate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Low Recovery of Dibutyl Phosphate (DBP)

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues of low analyte recovery during the solid-phase extraction of this compound (DBP).

Frequently Asked Questions (FAQs)

Q1: My DBP recovery is low. Where should I start troubleshooting?

The most effective first step is to determine at which stage of the SPE process the DBP is being lost.[1][2] To do this, perform the extraction procedure and collect the effluent from each step—sample loading, each wash, and elution—into separate fractions. Analyze each fraction for the presence of DBP. This will pinpoint the source of the loss:

  • Analyte in the Load Fraction: Indicates poor retention on the SPE sorbent.

  • Analyte in the Wash Fraction: Suggests the wash solvent is too strong and is prematurely eluting your analyte.[1]

  • Analyte Not Found in Any Fraction (or only a small amount in the eluate): This implies that the DBP is irreversibly bound to the sorbent and was not eluted, or that the analyte has degraded.[1]

Q2: How does the choice of SPE sorbent affect DBP recovery?

Sorbent selection is critical and must match the chemical properties of your analyte.[3] this compound is a polar, acidic compound. Using a sorbent with an inappropriate retention mechanism is a common cause of low recovery.

  • For Reversed-Phase SPE (e.g., C18): DBP, being polar, may have weak retention. It is crucial to acidify the sample to a pH of approximately 2-4 to ensure the phosphate group is protonated (neutral), which enhances its interaction with the nonpolar sorbent.

  • For Mixed-Mode Anion Exchange SPE (e.g., WAX): These sorbents are often recommended for acidic compounds as they utilize both reversed-phase and anion exchange mechanisms, leading to higher selectivity and recovery.

Q3: The DBP is appearing in my sample loading fraction (breakthrough). What are the likely causes?

Analyte breakthrough during sample loading indicates that the DBP is not being adequately retained by the sorbent. Common causes include:

  • Incorrect Sample pH: For reversed-phase SPE, if the sample is not acidified, the ionized DBP will be too polar to be retained.

  • Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it can prevent the DBP from binding to the sorbent. Diluting the sample with a weaker solvent (like water) can improve retention.

  • High Flow Rate: Loading the sample too quickly reduces the contact time between the DBP and the sorbent, preventing effective binding. A flow rate of 1-2 mL/min is generally recommended.

  • Sorbent Bed Drying Out: For silica-based sorbents (like C18), if the cartridge is allowed to dry out after conditioning and before sample loading, its ability to retain analytes is severely compromised.

  • Cartridge Overload: The mass of the analyte and other matrix components may exceed the capacity of the sorbent. Consider using a larger sorbent mass or diluting the sample.

Q4: I'm losing DBP during the wash step. How can I fix this?

If DBP is detected in your wash fraction, your wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than your analyte.

  • Reduce Organic Content: Decrease the percentage of organic solvent in your wash solution. For example, if using 10% methanol, try 2-5% methanol in water.

  • Maintain Correct pH: Ensure the pH of the wash solvent is appropriate to keep the DBP retained on the sorbent (e.g., acidic for reversed-phase).

Q5: My recovery is still low, but the DBP is not in the load or wash fractions. What's happening?

This indicates that the DBP was successfully retained on the cartridge but was not successfully eluted.

  • Insufficient Elution Solvent Strength: The elution solvent is not strong enough to disrupt the interactions between the DBP and the sorbent. Increase the strength of the solvent (e.g., increase the percentage of organic modifier). For anion exchange sorbents, using a basic modifier like ammonium hydroxide in the elution solvent is necessary to deprotonate the analyte and release it from the sorbent.

  • Insufficient Elution Solvent Volume: You may not be using enough solvent to completely desorb all the analyte from the sorbent. Try increasing the elution volume or performing a second elution step and analyzing it separately.

  • Use of "Soak Steps": Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can improve the desorption of strongly bound analytes.

Troubleshooting Guide: A Systematic Approach

This guide helps you systematically identify the cause of low DBP recovery.

Step 1: Fraction Collection and Analysis As outlined in the FAQs, the first step is to run your SPE method and collect the load, wash, and elution fractions separately. Analyze each to locate the lost analyte. This is the most critical diagnostic step.

Step 2: Logical Troubleshooting Based on Fraction Analysis Use the following workflow to diagnose the problem.

G cluster_start Diagnostic Starting Point cluster_load Problem: Poor Retention cluster_wash Problem: Premature Elution cluster_elution Problem: Incomplete Elution start Where is the lost DBP? load In the Load Fraction (Breakthrough) start->load Found Here wash In the Wash Fraction start->wash Found Here elution Not in Load or Wash (Retained on Cartridge) start->elution Not Found in Load/Wash cause_load1 Incorrect Sample pH? load->cause_load1 cause_load2 Sample Solvent Too Strong? load->cause_load2 cause_load3 Flow Rate Too High? load->cause_load3 cause_load4 Sorbent Bed Dried Out? load->cause_load4 cause_load5 Cartridge Overloaded? load->cause_load5 cause_wash1 Wash Solvent Too Strong? wash->cause_wash1 cause_wash2 Incorrect Wash pH? wash->cause_wash2 cause_elution1 Elution Solvent Too Weak? elution->cause_elution1 cause_elution2 Insufficient Elution Volume? elution->cause_elution2 cause_elution3 Secondary Interactions? elution->cause_elution3

Caption: Logical workflow for troubleshooting low SPE recovery.

Data Summary: Sorbent Selection

The choice of sorbent is a primary factor influencing recovery. While data for DBP is specific to each experiment, the following table, adapted from literature on similar dialkyl phosphates, provides a comparison of common sorbent types.

Sorbent TypeRetention MechanismTypical Recovery %AdvantagesDisadvantages
Mixed-Mode Weak Anion Exchange (WAX) Anion Exchange & Reversed-Phase90 - 105%High selectivity and recovery for acidic compounds like DBP.May require more complex method development.
Polymeric Reversed-Phase Hydrophobic (Reversed-Phase)85 - 100%High capacity, stable across a wide pH range.May retain more interferences than mixed-mode sorbents.
Silica-Based Reversed-Phase (C18) Hydrophobic (Reversed-Phase)60 - 85%Widely available and cost-effective.Prone to "dewetting" if the sorbent dries, which reduces recovery; lower retention for polar analytes.

Note: Recovery percentages are representative and can vary based on the specific sample matrix and experimental conditions.

Experimental Protocols

Below is a generalized experimental workflow and a detailed protocol for the extraction of DBP from an aqueous sample using a reversed-phase cartridge, a common starting point for method development.

General SPE Workflow

G A 1. Condition Sorbent (e.g., Methanol) B 2. Equilibrate Sorbent (e.g., Acidified Water) A->B C 3. Load Sample (Slow Flow Rate) B->C D 4. Wash Sorbent (e.g., Weak Organic Mix) C->D E 5. Elute Analyte (e.g., Methanol/Acetonitrile) D->E F 6. Post-Elution (Evaporate & Reconstitute) E->F

Caption: General experimental workflow for Solid-Phase Extraction.

Detailed Protocol: Reversed-Phase (C18) SPE for DBP

This protocol is designed for extracting DBP from an aqueous matrix (e.g., water sample).

  • Sample Pre-treatment:

    • Acidify the aqueous sample to a pH of ~2-4 with an acid like formic or phosphoric acid. This ensures DBP is in its neutral, protonated form, which enhances its retention on the reversed-phase sorbent.

  • Sorbent Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge. Crucially, do not allow the sorbent bed to go dry from this point forward.

  • Sorbent Equilibration:

    • Immediately after conditioning, pass 3 mL of acidified reagent water (matching the pH of your sample) through the cartridge. Leave a layer of this water above the sorbent bed to prevent drying.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and consistent flow rate of approximately 1-2 mL/min.

  • Washing:

    • Pass 3 mL of a weak wash solution (e.g., 2-5% methanol in acidified water) through the cartridge to remove polar interferences.

  • Elution:

    • Elute the retained DBP using 2 x 2 mL of methanol or acetonitrile. Collecting two separate fractions can help determine if the elution is complete.

  • Post-Elution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent suitable for your analytical method (e.g., mobile phase for LC-MS).

References

Technical Support Center: Analysis of Tributyl Phosphate and Its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of tributyl phosphate (TBP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of TBP to dibutyl phosphate (DBP) during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is tributyl phosphate (TBP) and why is its hydrolysis a concern during analysis?

A1: Tributyl phosphate (TBP) is a non-flammable, colorless, and odorless liquid used in various industrial applications, including as a solvent in nuclear fuel reprocessing and as an anti-foaming agent.[1] During analysis, TBP can hydrolyze to form this compound (DBP) and monobutyl phosphate (MBP).[2][3] The presence of DBP is often undesirable as it can interfere with analytical measurements and alter the chemical properties of the sample, leading to inaccurate results.[2][4]

Q2: What are the primary factors that promote the hydrolysis of TBP to DBP?

A2: The hydrolysis of TBP is primarily influenced by the following factors:

  • pH: The reaction is catalyzed by both acids and bases.

  • Temperature: The rate of hydrolysis increases significantly with an increase in temperature.

  • Presence of Catalysts: Certain metal ions can also catalyze the hydrolysis of TBP.

  • Aqueous Phase Contact: Hydrolysis can occur in both the organic and aqueous phases, with the rate being much faster in the aqueous phase.

Q3: What are the common analytical techniques used to measure TBP and DBP?

A3: Several analytical methods are available for the determination of TBP and its hydrolysis products. The most common techniques include:

  • Gas Chromatography (GC): Often equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) for sensitive and selective detection.

  • High-Performance Liquid Chromatography (HPLC): Can be used for the direct determination of TBP in aqueous solutions.

  • Ion Chromatography (IC): A reliable method for the separation and quantification of DBP and MBP.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): A fast and reliable method that can directly quantify DBP and MBP without extensive sample preparation.

Q4: Can DBP be present in commercial TBP reagents?

A4: Yes, commercial TBP can contain small amounts of DBP as an impurity from the manufacturing process or due to degradation during storage. It is often recommended to purify TBP before use in sensitive applications or to quantify the initial DBP concentration.

Troubleshooting Guide: Minimizing TBP Hydrolysis

This guide provides solutions to common problems encountered during the analysis of TBP.

Problem Potential Cause Recommended Solution
High levels of DBP detected in a freshly prepared TBP sample. Contamination of glassware or solvents with acidic or basic residues.Thoroughly clean all glassware with a neutral detergent and rinse with high-purity water and a suitable organic solvent. Use high-purity, neutral solvents for sample preparation.
Thermal degradation during sample preparation.Avoid exposing the sample to high temperatures. If heating is necessary, use the lowest possible temperature and shortest duration. Consider performing sample preparation steps on ice or in a cooled environment.
Hydrolysis during storage.Analyze samples as quickly as possible after preparation. If storage is necessary, store samples at low temperatures (e.g., in a refrigerator or freezer) in tightly sealed, neutral pH containers.
Inconsistent or non-reproducible results for TBP and DBP concentrations. Ongoing hydrolysis during the analytical run.Optimize the analytical method to have a shorter run time. For GC analysis, ensure the inlet temperature is not excessively high, which could cause on-column degradation. For liquid chromatography, maintain the mobile phase at a neutral pH and control the column temperature.
Matrix effects from the sample.Perform a matrix spike recovery experiment to assess the impact of the sample matrix on the analytical results. If significant matrix effects are observed, consider alternative sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.
Formation of a third phase during alkaline hydrolysis for sample cleanup. High concentration of sodium di-n-butyl phosphate (NaDBP) is formed.This is a known phenomenon in concentrated alkaline solutions. The third phase can contain both TBP and NaOH, potentially accelerating the reaction. If this is part of a sample treatment process, the phases should be carefully separated for accurate analysis.

Quantitative Data Summary

The rate of TBP hydrolysis is highly dependent on the experimental conditions. The following table summarizes the key factors influencing the hydrolysis rate.

Factor Condition Effect on Hydrolysis Rate Reference
Temperature Increased TemperatureSignificant Increase
NaOH Concentration Increased ConcentrationSignificant Increase
Acid Concentration Increased ConcentrationIncrease
Phase Aqueous vs. OrganicMuch faster in the aqueous phase

Detailed Experimental Protocol: GC-FPD Analysis of TBP and DBP

This protocol describes a method for the simultaneous determination of TBP and DBP, with a derivatization step for DBP to improve its chromatographic properties.

1. Objective: To quantify the concentration of TBP and DBP in a sample while minimizing the hydrolysis of TBP during the analytical procedure.

2. Materials and Reagents:

  • Tributyl phosphate (TBP), analytical standard

  • This compound (DBP), analytical standard

  • Diazomethane solution in diisopropyl ether (for derivatization) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Kerosene or another suitable organic solvent, high purity

  • Sodium sulfate, anhydrous

  • Deionized water, high purity

  • Standard laboratory glassware

3. Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Photometric Detector (FPD) in phosphorus mode.

  • Capillary column suitable for organophosphate analysis (e.g., DB-5 or equivalent).

  • Autosampler or manual injection system.

4. Standard Preparation:

  • Prepare individual stock solutions of TBP and DBP in the chosen organic solvent.

  • Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the samples.

5. Sample Preparation (with derivatization of DBP):

  • Extraction: If the analytes are in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent.

  • Drying: Dry the organic extract with anhydrous sodium sulfate.

  • Derivatization:

    • Using Diazomethane: To a known volume of the extract or standard, add a freshly prepared solution of diazomethane in diisopropyl ether. Allow the reaction to proceed for a few minutes to convert DBP to its methyl ester. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

    • Using BSTFA: Transfer 1.0 mL of the extract to a 2-mL vial. Add 100 µL of BSTFA. Cap the vial, shake thoroughly, and let it stand for 30 minutes to allow for the formation of the trimethylsilyl derivative of DBP.

  • Dilution: Dilute the derivatized sample with the organic solvent to the appropriate concentration for GC analysis.

6. GC-FPD Analysis:

  • GC Conditions (example):

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C (hold for 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 280 °C

  • Injection: Inject a 1 µL aliquot of the prepared standard or sample.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for TBP and the DBP derivative.

7. Calibration and Quantification:

  • Generate a calibration curve by plotting the peak area of each analyte versus its concentration for the working standards.

  • Determine the concentration of TBP and DBP in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting Workflow for TBP Hydrolysis

TBP_Hydrolysis_Troubleshooting start High DBP Detected check_prep Review Sample Preparation start->check_prep check_storage Evaluate Sample Storage start->check_storage check_analysis Examine Analytical Method start->check_analysis temp High Temperature Exposure? check_prep->temp storage_time Prolonged Storage? check_storage->storage_time inlet_temp High GC Inlet Temp? check_analysis->inlet_temp ph Acidic/Basic Contamination? temp->ph No sol_temp Use Low Temp Preparation temp->sol_temp Yes sol_ph Use Neutral Glassware/Solvents ph->sol_ph Yes end_node DBP Minimized ph->end_node No storage_cond Improper Storage Conditions? storage_time->storage_cond No sol_storage_time Analyze Samples Promptly storage_time->sol_storage_time Yes sol_storage_cond Store at Low Temp & Neutral pH storage_cond->sol_storage_cond Yes storage_cond->end_node No run_time Long Analytical Run Time? inlet_temp->run_time No sol_inlet_temp Optimize Inlet Temperature inlet_temp->sol_inlet_temp Yes sol_run_time Shorten Analytical Run Time run_time->sol_run_time Yes run_time->end_node No sol_temp->end_node sol_ph->end_node sol_storage_time->end_node sol_storage_cond->end_node sol_inlet_temp->end_node sol_run_time->end_node

Caption: Troubleshooting workflow for minimizing TBP hydrolysis.

TBP Hydrolysis Pathway

TBP_Hydrolysis_Pathway TBP Tributyl Phosphate (TBP) DBP This compound (DBP) TBP->DBP + H2O - Butanol MBP Monobutyl Phosphate (MBP) DBP->MBP + H2O - Butanol PA Phosphoric Acid MBP->PA + H2O - Butanol catalysts H+ / OH- / Heat catalysts->DBP catalysts->MBP catalysts->PA

Caption: Simplified pathway of TBP hydrolysis.

References

Technical Support Center: Overcoming Emulsion Formation in Dibutyl Phosphate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing emulsion formation during the liquid-liquid extraction of dibutyl phosphate (DBP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for preventing and resolving emulsion-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the liquid-liquid extraction of this compound?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1][2] This typically occurs during the vigorous shaking or mixing phase of liquid-liquid extraction.[1] The primary factors that cause and stabilize emulsions include:

  • Presence of Surfactant-like Molecules: Compounds that have both hydrophilic (water-loving) and lipophilic (oil-loving) properties can act as emulsifying agents. These can include detergents, soaps, proteins, or finely divided solids that stabilize the droplets and prevent them from coalescing.[3][4] In the context of DBP, which is a degradation product of tributyl phosphate (TBP), the DBP itself can act as a surfactant.

  • High Mechanical Agitation: Vigorous shaking or stirring provides the energy to break up the liquid phases into fine droplets, increasing the surface area between them and promoting emulsion formation.

  • Incompatible pH: The pH of the aqueous phase can influence the charge of molecules that may act as emulsifiers. An unsuitable pH can enhance the stability of the emulsion.

  • Presence of Finely Divided Solids: Small particulate matter can accumulate at the interface between the two liquid phases, forming a physical barrier that prevents droplets from merging.

Q2: How can I prevent emulsion formation from the start?

Preventing an emulsion is often easier than breaking one after it has formed. Here are some preventative strategies:

  • Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or inverting motion with the separatory funnel. This reduces the amount of energy put into the system, minimizing the formation of fine droplets while still allowing for sufficient interfacial contact for extraction.

  • Salting Out: Before extraction, add a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic compounds and discourage emulsion formation.

  • Adjust pH: If you know the nature of potential emulsifying agents, pre-adjusting the pH of the aqueous solution can help. For instance, acidifying the sample can neutralize the charge on certain detergents or soaps, reducing their ability to act as emulsifiers.

  • Consider Solid-Phase Extraction (SPE): For samples that are highly prone to emulsion formation, SPE can be a valuable alternative to liquid-liquid extraction as it avoids the direct mixing of two immiscible liquid phases.

Q3: An emulsion has formed. What are the first steps I should take?

When you first observe the characteristic cloudy or milky layer between your organic and aqueous phases, here are the initial, least disruptive actions to take:

  • Be Patient: The simplest method is to let the separatory funnel stand undisturbed for a period, which can range from a few minutes to an hour. Gravity alone is sometimes sufficient for the phases to separate, especially if the emulsion is not highly stable.

  • Gentle Mechanical Agitation: Gently swirl the funnel or tap its side. Sometimes, a slight disturbance is enough to help the dispersed droplets coalesce. You can also try gently stirring the emulsion layer with a glass rod.

Q4: My emulsion is stable and won't break. What advanced methods can I use?

If simple methods fail, several physical and chemical techniques can be employed to break a stubborn emulsion. These range from common laboratory procedures to the addition of specific reagents.

  • Physical Methods:

    • Centrifugation: This is often the most effective method for breaking emulsions. The high g-force accelerates the separation of the dispersed droplets from the continuous phase.

    • Heating or Cooling: Gently warming the mixture can reduce the viscosity of the liquids and help break the emulsion. Conversely, freezing and then slowly thawing the sample (thermal shock) can also be effective by using ice crystal formation to disrupt the emulsion structure.

    • Filtration: Passing the mixture through a bed of glass wool or a phase separation filter can physically coalesce the droplets. Filtering through a drying agent like anhydrous sodium sulfate can also work by absorbing water.

    • Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide localized energy to disrupt the forces stabilizing the emulsion.

  • Chemical Methods:

    • Addition of Saturated Brine: Adding a saturated solution of NaCl (brine) increases the ionic strength of the aqueous phase, forcing the separation of the layers.

    • pH Adjustment: If not done preventatively, altering the pH can destabilize the emulsion. Adding a dilute acid (like HCl) or base (like NaOH) can neutralize emulsifying agents.

    • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your extraction solvent can alter the polarity of the organic phase and help break the emulsion. Adding a small amount of alcohol, like ethanol, can also be effective.

Troubleshooting Guide

This guide provides a systematic approach to resolving emulsion issues during the liquid-liquid extraction of DBP.

Observation Potential Cause Recommended Action(s) Considerations
A cloudy, milky, or opaque third layer forms between the organic and aqueous phases.Formation of a stable emulsion.Tier 1 (Immediate Actions): 1. Let the mixture stand undisturbed. 2. Gently swirl or tap the separatory funnel. 3. Gently stir the interface with a glass rod.These methods are non-invasive and should always be the first attempt.
The emulsion persists after standing and gentle agitation.The emulsion is stabilized by surfactants or fine solids.Tier 2 (Chemical Intervention): 1. Add a saturated solution of NaCl (brine). 2. Adjust the pH by adding dilute acid or base. 3. Add a small amount of a different, miscible organic solvent or ethanol.Chemical additions may affect the solubility or stability of your target analyte. Always test on a small scale first.
The emulsion is extremely persistent and resistant to chemical methods.A highly stable emulsion, possibly due to high concentrations of emulsifiers or very fine droplets.Tier 3 (Physical Force / Advanced Methods): 1. Centrifuge the entire mixture. 2. Gently heat the mixture in a warm water bath. 3. Use an ultrasonic bath to sonicate the sample. 4. Filter the mixture through glass wool or anhydrous sodium sulfate.These methods require additional equipment. Avoid excessive heating, which could degrade the sample.
Emulsion formation is a recurring problem with a specific sample type.The sample matrix consistently contains high levels of fats, proteins, or other surfactant-like compounds.Preventative Strategy: 1. Modify the extraction protocol to use gentle inversions instead of shaking. 2. Routinely add salt to the aqueous phase before extraction. 3. Consider switching to Solid-Phase Extraction (SPE).Prevention is the most efficient long-term solution for problematic sample types.

Quantitative Data Summary

The effectiveness of various emulsion-breaking techniques can be influenced by factors like concentration, temperature, and pH. While specific quantitative data for DBP extraction is limited in the provided results, general principles from crude oil demulsification offer valuable insights.

Parameter Observation Impact on Emulsion Breaking Source(s)
Demulsifier Concentration Increased concentration of demulsifier.Generally improves the separation of water from the oil phase.
Temperature Increasing temperature up to 80°C.Improves separation efficiency. Higher temperatures can reduce viscosity.
pH Maintaining pH values between 5-9.Found to be an effective range for improving separation in some systems.
Salinity (Salt Content) Increasing salt concentration (e.g., NaCl).Enhances phase separation ("salting out" effect).

Experimental Protocols

Protocol 1: Emulsion Breaking by Salting Out

This protocol is a first-line chemical method for breaking an emulsion.

  • Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water in a beaker while stirring until no more salt dissolves and a small amount of solid salt remains at the bottom.

  • Add Brine to Emulsion: Carefully transfer the separatory funnel containing the emulsion to a fume hood. Add the prepared saturated brine solution dropwise to the funnel. A starting volume of 10-20% of the aqueous phase volume is recommended.

  • Gentle Mixing: Stopper the funnel and gently invert it two to three times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Observe Separation: Place the funnel back on a ring stand and allow it to sit. Observe if the emulsion layer begins to shrink or disappear. This may take several minutes.

  • Repeat if Necessary: If the emulsion is not fully broken, another small portion of brine can be added.

  • Separate Layers: Once a clear interface is visible, carefully drain the lower (aqueous) layer, followed by the organic layer.

Protocol 2: Emulsion Breaking by Centrifugation

This physical method is highly effective for stubborn emulsions.

  • Transfer Emulsion: Carefully pour the entire contents of the separatory funnel (both phases and the emulsion) into one or more centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in the centrifuge. Spin the samples at a moderate speed (e.g., 3000-4000 rpm) for 10-20 minutes.

  • Inspect Sample: Carefully remove the tubes from the centrifuge. A distinct separation between the aqueous and organic layers should now be visible, with any solid particulates pelleted at the bottom.

  • Separate Layers: Use a pipette to carefully remove the top layer. Alternatively, if the pellet is compact, you can decant the liquid phases into a clean separatory funnel to perform a final, clean separation.

Visualizations

Workflow for Handling Emulsions

G start Emulsion Observed patience Let Stand (10-60 min) start->patience gentle_agitation Gentle Swirl / Stir patience->gentle_agitation check1 Is Emulsion Broken? gentle_agitation->check1 chemical_methods Tier 2: Chemical Methods check1->chemical_methods No success Proceed with Extraction check1->success Yes add_brine Add Saturated Brine chemical_methods->add_brine adjust_ph Adjust pH chemical_methods->adjust_ph add_solvent Add Different Solvent chemical_methods->add_solvent check2 Is Emulsion Broken? add_brine->check2 adjust_ph->check2 add_solvent->check2 physical_methods Tier 3: Physical Methods check2->physical_methods No check2->success Yes centrifuge Centrifuge physical_methods->centrifuge heat_cool Apply Gentle Heat / Cool physical_methods->heat_cool filter Filter (Glass Wool / Na2SO4) physical_methods->filter check3 Is Emulsion Broken? centrifuge->check3 heat_cool->check3 filter->check3 check3->success Yes failure Consider SPE / Protocol Revision check3->failure No

Caption: A workflow diagram for addressing emulsion formation during liquid-liquid extraction.

Decision Tree for Emulsion Troubleshooting

G start Problem: Emulsion in DBP Extraction is_recurring Is this a recurring issue with this sample type? start->is_recurring preventative_measures Focus on Prevention is_recurring->preventative_measures Yes breaking_strategy Implement Breaking Strategy is_recurring->breaking_strategy No gentle_mixing Use gentle inversions, not shaking preventative_measures->gentle_mixing pre_salt Add NaCl before extraction preventative_measures->pre_salt consider_spe Consider alternative method: Solid-Phase Extraction (SPE) preventative_measures->consider_spe tier1 Tier 1: Let stand & gentle swirl breaking_strategy->tier1 is_broken1 Resolved? tier1->is_broken1 tier2 Tier 2: Add Brine or Adjust pH is_broken1->tier2 No end_success Success: Continue Protocol is_broken1->end_success Yes is_broken2 Resolved? tier2->is_broken2 tier3 Tier 3: Centrifuge or Filter is_broken2->tier3 No is_broken2->end_success Yes is_broken3 Resolved? tier3->is_broken3 is_broken3->end_success Yes end_fail Failure: Re-evaluate Protocol is_broken3->end_fail No

Caption: A decision tree for troubleshooting recurring vs. one-time emulsion problems.

References

effect of pH on the extraction efficiency of dibutyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the extraction efficiency of dibutyl phosphate (DBP). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBP) and why is its extraction relevant?

This compound is an organophosphorus compound that can be a degradation product of tributyl phosphate (TBP), a solvent used in nuclear fuel reprocessing and other industrial applications. It is also used as a catalyst and antistatic agent.[1][2] The extraction of DBP is crucial for purification processes, waste treatment, and analytical procedures to determine its concentration.

Q2: How does the pH of the aqueous solution affect the extraction efficiency of DBP into an organic solvent?

The pH of the aqueous phase is a critical parameter governing the extraction efficiency of this compound. DBP is an acidic organophosphorus compound with a pKa value reported to be in the range of 1.53 to 2.32.[1][3][4]

  • At low pH (pH < pKa): DBP exists predominantly in its protonated, neutral form ((C₄H₉O)₂POOH). This uncharged species has a higher affinity for and is more soluble in organic solvents, leading to high extraction efficiency.

  • At high pH (pH > pKa): DBP deprotonates to form the this compound anion ((C₄H₉O)₂POO⁻). This negatively charged ion is more soluble in the aqueous phase, which significantly reduces its extraction into a nonpolar organic solvent.

Therefore, to achieve high extraction efficiency of DBP, the aqueous phase should be acidified to a pH well below its pKa.

Q3: I am experiencing low extraction efficiency for DBP. What are the potential causes and how can I troubleshoot this?

Low extraction efficiency is a common issue. Here are the likely causes and corresponding troubleshooting steps:

  • Incorrect pH of the Aqueous Phase: As explained in Q2, if the pH of your aqueous sample is neutral or alkaline, the DBP will be in its ionic form and will not partition effectively into the organic phase.

    • Solution: Adjust the pH of the aqueous sample to be acidic, ideally to a pH of 1 or lower, using an acid like nitric acid (HNO₃) or hydrochloric acid (HCl). This will ensure DBP is in its protonated form.

  • Inappropriate Choice of Organic Solvent: The polarity and type of organic solvent play a significant role in the partitioning of DBP.

    • Solution: Solvents like kerosene, dodecane, chloroform, or benzene are commonly used. The choice of solvent can impact the distribution coefficient. It may be necessary to test a few different solvents to find the optimal one for your specific application.

  • Insufficient Mixing or Equilibration Time: For the DBP to transfer from the aqueous to the organic phase, sufficient mixing and contact time are required.

    • Solution: Ensure vigorous mixing of the two phases for an adequate period (e.g., 15-30 minutes) to reach equilibrium. The optimal time may need to be determined experimentally.

  • Phase Ratio: The volume ratio of the organic phase to the aqueous phase (O/A ratio) can influence the overall extraction efficiency.

    • Solution: If a single extraction is not sufficient, consider performing multiple sequential extractions with fresh organic solvent. Alternatively, increasing the volume of the organic solvent in a single extraction can improve recovery.

Quantitative Data

pH of Aqueous PhaseExpected Extraction Efficiency of this compound (%)Predominant Species in Aqueous Phase
0.5> 99%(C₄H₉O)₂POOH (protonated)
1.0~98%(C₄H₉O)₂POOH (protonated)
1.5 (near pKa)~50-70%Mixture of protonated and deprotonated forms
2.0~30-50%Mixture of protonated and deprotonated forms
3.0< 10%(C₄H₉O)₂POO⁻ (deprotonated)
4.0< 5%(C₄H₉O)₂POO⁻ (deprotonated)
7.0< 1%(C₄H₉O)₂POO⁻ (deprotonated)

Note: This data is illustrative and based on the general behavior of dialkyl phosphoric acids.

Experimental Protocol

Objective: To determine the effect of pH on the liquid-liquid extraction efficiency of this compound.

Materials:

  • This compound (DBP) standard solution of known concentration in a suitable organic solvent (e.g., chloroform).

  • Aqueous buffer solutions covering a pH range from 1 to 7.

  • Organic extraction solvent (e.g., chloroform, dodecane).

  • Separatory funnels.

  • pH meter.

  • Analytical instrument for DBP quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).

  • Nitric acid or Hydrochloric acid for pH adjustment.

  • Sodium hydroxide for pH adjustment.

Procedure:

  • Preparation of Aqueous Samples: Prepare a series of aqueous solutions with a known initial concentration of DBP. Adjust the pH of each solution to a specific value (e.g., 1, 2, 3, 4, 5, 6, and 7) using the prepared buffer solutions and fine-tuning with dilute acid or base as needed.

  • Liquid-Liquid Extraction:

    • Place a known volume (e.g., 20 mL) of the pH-adjusted aqueous DBP solution into a separatory funnel.

    • Add an equal volume (e.g., 20 mL) of the organic extraction solvent.

    • Shake the separatory funnel vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

    • Allow the phases to separate completely.

  • Sample Analysis:

    • Carefully separate the aqueous and organic phases.

    • Analyze the concentration of DBP remaining in the aqueous phase and the concentration of DBP extracted into the organic phase using a suitable analytical method (e.g., GC-MS or HPLC).

  • Calculation of Extraction Efficiency:

    • The extraction efficiency (E%) can be calculated using the following formula: E% = [ (C_o * V_o) / (C_{aq,initial} * V_{aq}) ] * 100 Where:

      • C_o is the concentration of DBP in the organic phase after extraction.

      • V_o is the volume of the organic phase.

      • C_{aq,initial} is the initial concentration of DBP in the aqueous phase.

      • V_{aq} is the volume of the aqueous phase.

  • Data Analysis: Plot the calculated extraction efficiency (%) as a function of the initial pH of the aqueous solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_calculation Calculation & Data Analysis prep_aq Prepare aqueous DBP solution adjust_ph Adjust pH of aqueous solution (e.g., pH 1 to 7) prep_aq->adjust_ph mix Mix aqueous and organic phases in separatory funnel adjust_ph->mix equilibrate Shake for 15-30 min to reach equilibrium mix->equilibrate separate Allow phases to separate equilibrate->separate analyze_aq Analyze DBP concentration in aqueous phase separate->analyze_aq analyze_org Analyze DBP concentration in organic phase separate->analyze_org calc_eff Calculate Extraction Efficiency (%) analyze_aq->calc_eff analyze_org->calc_eff plot_data Plot Efficiency vs. pH calc_eff->plot_data

Caption: Experimental workflow for determining the effect of pH on DBP extraction efficiency.

logical_relationship cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) protonated DBP is protonated ((C4H9O)2POOH) organic_sol More soluble in organic solvent protonated->organic_sol high_eff High Extraction Efficiency organic_sol->high_eff deprotonated DBP is deprotonated ((C4H9O)2POO-) aqueous_sol More soluble in aqueous phase deprotonated->aqueous_sol low_eff Low Extraction Efficiency aqueous_sol->low_eff

Caption: Relationship between pH, DBP speciation, and extraction efficiency.

References

Validation & Comparative

Dibutyl Phosphate vs. Tributyl Phosphate: A Comparative Toxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of dibutyl phosphate (DBP) and tributyl phosphate (TBP), two organophosphate compounds with industrial applications. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and guide future research.

Executive Summary

This compound (DBP) and tributyl phosphate (TBP) exhibit distinct toxicological profiles. While both compounds demonstrate certain levels of toxicity, the nature and magnitude of their effects differ across various endpoints. This guide summarizes key experimental data on their acute toxicity, cytotoxicity, genotoxicity, and developmental toxicity. Detailed experimental protocols and visual representations of affected signaling pathways are provided to support a deeper understanding of their mechanisms of action.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data gathered from various toxicological studies on DBP and TBP.

Table 1: Acute Toxicity
CompoundTest OrganismRoute of AdministrationLD50 / LC50Citation
This compound (DBP)RatOral3200 mg/kg[1][2]
Fish (Oryzias latipes)Water110 - 130 mg/L (LC50)[1]
Daphnia magnaWater210 mg/L (EC50)[1]
AlgaeWater92 mg/L (EC50)[1]
Tributyl Phosphate (TBP)RatOral1164 - 3350 mg/kg
MouseOral900 - 1240 mg/kg
RatInhalation (4h)>4.242 mg/L (LC50)
RabbitDermal>3100 mg/kg
Table 2: Cytotoxicity
CompoundCell LineAssayEndpointIC50 / Effective ConcentrationCitation
This compound (DBP)Rat embryonic limb bud cellsNeutral Red UptakeCytotoxicity25.54 µg/mL (91.75 µM)
Bovine peripheral lymphocytesMTT AssayCell ViabilityLD50 of 50 µM
Tributyl Phosphate (TBP)HepG2 cellsCCK-8 AssayCell ProliferationLC50 of 299 µM (48h)
Table 3: Genotoxicity
CompoundTest SystemAssayResultsCitation
This compound (DBP)A549 lung cellsComet AssayIncreased %DNA in tail in a dose-dependent manner
Bovine peripheral lymphocytesComet AssayConcentration-dependent increase in DNA damage
Salmonella typhimuriumAmes TestNegative
Tributyl Phosphate (TBP)Salmonella typhimuriumAmes TestNegative
Chinese hamster ovary (CHO) cellsChromosome Aberration TestNegative
Rat (in vivo)Chromosome Aberration TestNegative
Table 4: Developmental Toxicity
CompoundTest OrganismExposureNOAEL (No-Observed-Adverse-Effect Level)Effects Observed at Higher DosesCitation
This compound (DBP)RatOral300 mg/kg/dayDecreased number of live pups, reduced viability index
Tributyl Phosphate (TBP)RatDietary200 ppm (9-12 mg/kg/day)Reduced pup body weight, skeletal abnormalities
ZebrafishEmbryonic exposure-10-20 µM: Inhibits neural growth, decreases spontaneous movement

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (DBP or TBP) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a solvent control.

  • MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the solvent control.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (Comet) assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Treatment: Expose cells to different concentrations of the test compound.

  • Cell Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Zebrafish Developmental Toxicity Assay

The zebrafish (Danio rerio) embryo is a widely used in vivo model for developmental toxicity screening due to its rapid external development and optical transparency.

Protocol:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.

  • Exposure: Place embryos in a multi-well plate and expose them to a range of concentrations of the test compound from approximately 4-6 hours post-fertilization (hpf) to 120 hpf.

  • Observation: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf) under a stereomicroscope.

  • Endpoint Assessment: Record various developmental endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., yolk sac edema, pericardial edema, spinal curvature, and craniofacial defects).

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental toxicity.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of DBP and TBP is mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

This compound (DBP) Signaling Pathways

DBP has been shown to interfere with multiple cellular signaling pathways, leading to its toxic effects.

DBP_Signaling_Pathways cluster_lipid Lipid Metabolism Disruption cluster_cell Cell Proliferation and Apoptosis cluster_development Developmental Toxicity DBP1 DBP PPARa PPARα DBP1->PPARa activates AMPK AMPK (inactivated) DBP1->AMPK inhibits SREBP1c SREBP-1c PPARa->SREBP1c upregulates FAS_GPAT FAS/GPAT SREBP1c->FAS_GPAT upregulates Lipid_Metabolism_Disorder Lipid Metabolism Disorder FAS_GPAT->Lipid_Metabolism_Disorder AMPK->Lipid_Metabolism_Disorder normally inhibits DBP2 DBP PTEN PTEN DBP2->PTEN upregulates AKT AKT (inactivated) PTEN->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis normally inhibits DBP3 DBP AR Androgen Receptor DBP3->AR interferes with Shh_Fgf10 Shh/Fgf10 Signaling AR->Shh_Fgf10 regulates Wnt5a Wnt5a Signaling AR->Wnt5a regulates Anorectal_Malformations Anorectal Malformations Shh_Fgf10->Anorectal_Malformations Wnt5a->Anorectal_Malformations

Caption: DBP-induced toxicity involves disruption of lipid metabolism, cell survival pathways, and developmental signaling.

Tributyl Phosphate (TBP) Signaling Pathways

TBP is known to induce cytotoxicity through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.

TBP_Signaling_Pathway TBP Tributyl Phosphate (TBP) ROS Reactive Oxygen Species (ROS) TBP->ROS MAPKKK MAPKKK (e.g., MEKK1-4, MLK) ROS->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK1_2 ERK1/2 MKK4_7->ERK1_2 phosphorylates Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ERK1_2->Cell_Cycle_Arrest

Caption: TBP induces cytotoxicity via ROS production and activation of the JNK and ERK1/2 MAPK pathways.

Conclusion

This comparative guide highlights the differential toxicity of this compound and tributyl phosphate. DBP appears to exert its toxicity through broader mechanisms, including disruption of lipid metabolism, cell survival signaling, and developmental pathways. In contrast, the cytotoxic effects of TBP are more specifically linked to the activation of MAPK signaling cascades. The provided data and protocols serve as a valuable resource for the scientific community to better understand the toxicological properties of these compounds and to design further investigations.

References

Shifting Tides: A Comparative Analysis of Organophosphate Ester Flame Retardants and Their Environmental Toll

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of organophosphate ester (OPE) flame retardants reveals a complex environmental profile, with data indicating varying levels of toxicity, persistence, and bioaccumulation potential among different OPEs and their alternatives. As replacements for the phased-out polybrominated diphenyl ethers (PBDEs), OPEs are now ubiquitous in consumer products and, consequently, the environment.[1][2][3][4] This guide offers a comparative look at their environmental impact, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Organophosphate esters are a diverse class of chemicals used as flame retardants and plasticizers in a wide array of materials, including plastics, textiles, and electronics.[5] Their physical and chemical properties, such as water solubility and octanol-water partition coefficient (log K_ow), significantly influence their environmental fate and biological interactions. Unlike their predecessors, OPEs are generally not chemically bound to the materials they are added to, allowing them to be released into the environment more readily through volatilization, leaching, and abrasion.

Quantitative Comparison of Environmental Impact Parameters

To facilitate a clear comparison, the following table summarizes key environmental impact indicators for several common OPEs and selected alternatives. The data, compiled from various scientific studies, highlights the differences in their potential to harm ecosystems.

CompoundChemical ClassLog K_owAcute Toxicity (LC50/EC50)Bioaccumulation Potential (BCF/BAF)Persistence (Half-life)
Organophosphate Esters (OPEs)
Tris(2-chloroethyl) phosphate (TCEP)Halogenated Alkyl OPE1.47 - 2.68Zebrafish: 30 µM (no malformations up to this concentration)BCF: 0.8 - 3.7 L/kgLonger half-life in tissues than TDCPP
Tris(1-chloro-2-propyl) phosphate (TCPP)Halogenated Alkyl OPE2.59 - 3.46Zebrafish: 30 µM (no malformations up to this concentration)BCF: 0.8 - 4.6 L/kgBiomagnification potential indicated
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Halogenated Alkyl OPE3.63 - 4.63Zebrafish: 10 µM (overt toxicity)BCF: <10 - 2,800 L/kgShorter half-life in tissues than TCEP
Triphenyl phosphate (TPHP)Aryl OPE4.61 - 4.77Marine microalgae (C. muelleri): 3.0 mg/L (72.5% growth inhibition)BCF: 2.9 - 4,950 L/kg
Tri-n-butyl phosphate (TNBP)Alkyl OPE3.8 - 4.0BCF: 11 - 53 L/kg
Tris(2-butoxyethyl) phosphate (TBOEP)Alkyl OPE3.5 - 4.1BCF: 3.4 - 26 L/kg
2-ethylhexyl diphenyl phosphate (EHDPP)Aryl OPE5.0 - 5.9Marine microalgae (C. muelleri): 0.5 mg/L (63.2% growth inhibition)
Tricresyl phosphate (TCP)Aryl OPE5.1Marine microalgae (C. muelleri): 0.5 mg/L (52.4% growth inhibition)
Alternative Flame Retardants
Aluminum diethyl phosphinate (DEPAL)OrganophosphorusLower environmental impact than brominated flame retardants
MelamineNitrogen-containing-1.1

Note: This table presents a summary of data from multiple sources. The values can vary depending on the experimental conditions and species tested. BCF (Bioconcentration Factor) and BAF (Bioaccumulation Factor) are indicators of a chemical's tendency to accumulate in organisms.

Experimental Protocols for Environmental Impact Assessment

The data presented in this guide are derived from standardized and widely accepted experimental protocols designed to assess the environmental hazards of chemical substances.

Toxicity Testing

Acute and chronic toxicity tests are fundamental in evaluating the potential harm of flame retardants to living organisms. A common method involves exposing model organisms, such as zebrafish (Danio rerio) or marine microalgae (e.g., Chaetoceros muelleri), to varying concentrations of the chemical.

  • Zebrafish Embryo Toxicity Assay: Zebrafish embryos are exposed to a range of concentrations of the test substance, typically starting from a few hours post-fertilization. Endpoints such as mortality, malformations, and hatching rates are observed over a period of several days. Behavioral assessments may also be conducted to evaluate neurotoxicity. The concentration that is lethal to 50% of the test population (LC50) is a key metric derived from this assay.

  • Algal Growth Inhibition Test: This test assesses the effects of a chemical on the growth of microalgae. Algal cultures are exposed to different concentrations of the substance over a period of 72 to 96 hours. The growth rate is measured, and the concentration that causes a 50% reduction in growth (EC50) is determined.

Bioaccumulation Assessment

Bioaccumulation potential is the measure of how a chemical accumulates in an organism. It is a critical factor in assessing long-term environmental risk, as chemicals that bioaccumulate can become more concentrated up the food chain (biomagnification).

  • Bioconcentration Factor (BCF) Determination: BCF is determined by exposing aquatic organisms, typically fish, to a constant concentration of the test chemical in the water. The concentration of the chemical is measured in the organism's tissues over time until a steady state is reached. The BCF is calculated as the ratio of the chemical's concentration in the organism to its concentration in the water.

Persistence and Biodegradability Assessment

Persistence refers to the length of time a chemical remains in the environment before being broken down.

  • Ready Biodegradability Tests: These laboratory screening tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms. Common methods include the Closed Bottle Test and the Manometric Respirometry Test, which measure oxygen consumption by microorganisms in the presence of the test substance.

Environmental Impact Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental impact of organophosphate ester flame retardants.

Environmental_Impact_Assessment cluster_input Input cluster_assessment Environmental Fate & Effect Assessment cluster_analysis Data Analysis & Risk Characterization cluster_output Output Compound_Identification Compound Identification (e.g., OPEs, Alternatives) Physicochemical_Properties Physicochemical Properties (Log Kow, Solubility) Compound_Identification->Physicochemical_Properties Persistence_Biodegradability Persistence/Biodegradability (Half-life) Physicochemical_Properties->Persistence_Biodegradability Toxicity_Assessment Toxicity Assessment (LC50, EC50) Physicochemical_Properties->Toxicity_Assessment Bioaccumulation_Potential Bioaccumulation Potential (BCF, BAF) Physicochemical_Properties->Bioaccumulation_Potential Data_Compilation Data Compilation & Comparison Persistence_Biodegradability->Data_Compilation Toxicity_Assessment->Data_Compilation Bioaccumulation_Potential->Data_Compilation Risk_Characterization Risk Characterization Data_Compilation->Risk_Characterization Comparative_Guide Comparative Analysis Guide Risk_Characterization->Comparative_Guide

Caption: Workflow for the comparative environmental impact assessment of flame retardants.

Analytical Methods for Detection

The detection and quantification of OPEs in various environmental matrices such as water, soil, air, and biological tissues are crucial for understanding their distribution and fate. The primary analytical technique employed is chromatography coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile and semi-volatile OPEs. Samples are first extracted using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the OPEs from the sample matrix. The extract is then injected into the GC-MS system for separation and detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for the analysis of less volatile and more polar OPEs. It offers high sensitivity and selectivity, allowing for the detection of OPEs at very low concentrations in complex environmental samples.

Conclusion

The shift from PBDEs to OPEs as flame retardants has introduced a new set of environmental challenges. While some OPEs may be less persistent or bioaccumulative than their predecessors, this analysis demonstrates that many still pose a significant risk to aquatic ecosystems and potentially human health. The data clearly indicate that there is no "one-size-fits-all" solution, and the environmental impact varies considerably among different OPEs. Continuous research and the development of safer, more sustainable alternatives are imperative. This guide provides a foundational comparison to aid in the informed selection and development of flame retardant technologies with a minimized environmental footprint.

References

A Comparative Guide to the Quantification of Dibutyl Phosphate in the Presence of Monobutyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dibutyl phosphate (DBP) and monobutyl phosphate (MBP) is critical, particularly when both are present in a sample. These organophosphorus compounds are often found as degradation products of tributyl phosphate (TBP), a widely used industrial chemical. This guide provides an objective comparison of various analytical methods for the simultaneous determination of DBP and MBP, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed for the quantification of DBP and MBP. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.

Analytical TechniqueAnalyteLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeRecoveryKey Considerations
Ion-Pair Chromatography HPLC DBP--~90%[1]Good separation of DBP. MBP can be lost in large negative peaks without a preconcentration column.[1]
MBP--~80%[1]Requires an ion-pairing agent like tetrahexylammonium bromide.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS) DBP< 1 g/L (Negative Ion Mode)[2]--Fast and reliable, no preliminary sample extraction needed. Positive ion mode is better for DBP concentrations below 1 g/L.
MBP0.1 g/L (Negative Ion Mode)0.1 - 10 g/L-Negative ion mode provides abundant [M-H]⁻ ions for both compounds.
Ion Chromatography DBP0.71 µM (with AS5A resin)--AS5A resin provides efficient separation from nitrite interferences.
MBP0.13 µM (with AS5A resin)--AS11 resin can lead to interferences from carbonate.
Gas Chromatography-Mass Spectrometry (GC-MS) DBP/MBP---Requires derivatization (silylation) to increase volatility. Mass-labeled internal standards can be used for accurate quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Ion-Pair High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of DBP and MBP in complex matrices like hazardous wastes.

  • Sample Preparation:

    • For aqueous samples, a preconcentration column may be used to clean up the sample matrix and avoid interferences.

    • For organic samples containing TBP, a liquid-liquid extraction can be performed. Dissolve one volume of the sample in four volumes of carbon tetrachloride and extract twice with five volumes of water. The aqueous phase will contain the majority of the MBP, while the organic phase will retain the DBP.

  • Chromatographic Conditions:

    • Mobile Phase: An ion-pairing agent such as tetrahexylammonium bromide (THA-Br) is added to the mobile phase to complex with the phosphate species.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Detection: UV detector.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of DBP and MBP.

    • Spike simulant waste samples with these standards to prepare a calibration curve.

    • Analyze the standards and plot the peak area response versus concentration to establish linearity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This method allows for the direct and rapid determination of DBP and MBP without extensive sample preparation.

  • Sample Preparation: Direct injection of the aqueous or organic phase sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion mode is generally preferred as it produces abundant [M-H]⁻ ions for both DBP and MBP. For DBP concentrations below 1 g/L, positive ionization mode can be more sensitive, detecting clusters like [2TBP, HDBP + H]⁺.

    • Instrumentation: A standard ESI-MS system.

  • Quantification:

    • Quantification is based on the intensity of the specific ion signals corresponding to DBP and MBP.

    • Calibration curves are generated by analyzing standard solutions of known concentrations.

Ion Chromatography

This technique offers good separation and sensitivity, especially for aqueous samples.

  • Sample Preparation:

    • If nitrites are present in the sample, they can interfere with the DBP peak when using certain columns (e.g., AS11). An oxidation step to convert nitrite to nitrate can be employed.

  • Chromatographic Conditions:

    • Column: Anion-exchange columns like Dionex AS5A or AS11. The AS5A column provides better separation from common inorganic anions.

    • Eluent: A suitable eluent, typically a hydroxide or carbonate/bicarbonate solution.

    • Detection: Suppressed conductivity detection.

  • Calibration:

    • Prepare and analyze a series of standards to construct a calibration curve based on peak area versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For DBP and MBP, derivatization is necessary.

  • Sample Preparation and Derivatization:

    • Spike the sample with mass-labeled internal standards (deuterated DBP and MBP).

    • Perform a water extraction to separate the analytes from the bulk TBP and dodecane matrix.

    • Evaporate the aqueous extract to dryness.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the residue to convert DBP and MBP into their more volatile trimethylsilyl esters.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-1.

    • Injector Temperature: Typically around 195°C.

    • Oven Program: A temperature program starting at a lower temperature (e.g., 90°C) and ramping up to a higher temperature (e.g., 270°C) is used to separate the derivatized analytes.

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • Quantification is based on the ratio of the peak areas of the native analytes to their corresponding mass-labeled internal standards.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.

cluster_0 Sample Preparation cluster_1 HPLC Analysis A0 Aqueous Sample A1 Preconcentration Column A0->A1 A2 Cleaned Sample A1->A2 B0 Injection A2->B0 B1 Ion-Pair HPLC Separation B0->B1 B2 UV Detection B1->B2 B3 Quantification B2->B3

Caption: Workflow for Ion-Pair HPLC Analysis.

cluster_0 Sample Introduction cluster_1 MS Analysis A0 Direct Injection of Sample B0 Electrospray Ionization A0->B0 B1 Mass Analysis B0->B1 B2 Detection B1->B2 B3 Quantification B2->B3

Caption: Workflow for ESI-MS Analysis.

cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis A0 Sample Spiking with Internal Standards A1 Water Extraction A0->A1 A2 Evaporation A1->A2 A3 Silylation (BSTFA) A2->A3 A4 Derivatized Sample A3->A4 B0 Injection A4->B0 B1 GC Separation B0->B1 B2 Mass Spectrometry Detection B1->B2 B3 Quantification B2->B3

Caption: Workflow for GC-MS Analysis with Derivatization.

References

A Comparative Guide to Dibutyl Phosphate (DBP) Measurement Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of analytical techniques for the quantification of dibutyl phosphate, providing researchers and scientists with the necessary data to select the most appropriate method for their specific application.

This guide offers a comprehensive comparison of various analytical methodologies for the determination of this compound (DBP), a significant compound monitored in diverse fields ranging from environmental analysis to nuclear fuel reprocessing. Given the absence of a formal, large-scale inter-laboratory comparison study specifically for DBP, this document synthesizes performance data from individual validation studies to present a comparative overview. The aim is to equip researchers, scientists, and drug development professionals with a detailed understanding of the available methods, their performance characteristics, and the experimental protocols involved.

The challenge in accurately quantifying DBP is often compounded by its ubiquitous presence in laboratory environments, making the availability of a true blank matrix difficult.[1] This guide will delve into the common analytical techniques employed for DBP measurement, highlighting their strengths and limitations.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for DBP quantification is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the quantitative performance data for commonly used methods as reported in various studies.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD %)Recovery (%)Linearity (R²)
Gas Chromatography (GC)
GC-FID0.2 µg/mL[2][3]0.7 µg/mL[2][3]0.4% - 1.2%Not Reported>0.99
GC with methylation--1.2%Not Reported0.99587
Liquid Chromatography (LC)
HPLC---Not Reported-
UPLC-UV16 - 60 µg/L-≤ 1.8%Not Reported≥ 0.9992
Other Methods
Electrospray Mass Spectrometry---Not Reported-
Ion Chromatography---Not Reported-

Note: The performance characteristics are highly dependent on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is for comparative purposes and is extracted from different studies.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the key methods cited in this guide.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is frequently used for the determination of DBP. A typical protocol involves:

  • Sample Preparation: For organic streams, a sample aliquot is taken and diluted with a suitable solvent like n-dodecane. In some cases, an extraction step may be necessary to remove interfering substances. For instance, in the analysis of degraded TBP-NPH solvent, the sample was equilibrated with nitric acid and then sulfuric acid to remove heavy metals.

  • Derivatization: To enhance volatility for GC analysis, non-volatile DBP can be converted to a more volatile ester, for example, through methylation using diazomethane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. The choice of the capillary column is critical for separating DBP from other components.

  • Calibration: A calibration curve is generated using standard solutions of DBP at various concentrations. For the GC with methylation method, a linear range of 200 to 1800 ppm has been reported.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: The sample is dissolved in a suitable solvent and filtered before injection into the HPLC system. The choice of solvent depends on the sample matrix and the column to be used.

  • Instrumentation: An HPLC system with a suitable detector, such as a UV detector, is employed. A common column choice for phosphate analysis is a reverse-phase C18 column.

  • Mobile Phase: A mixture of solvents, such as methanol and water, is often used as the mobile phase. The composition can be adjusted to achieve optimal separation.

Experimental Workflow Visualization

To provide a clearer understanding of the analytical process, the following diagram illustrates a generalized experimental workflow for DBP analysis.

DBP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection extraction Solvent Extraction / Dilution start->extraction derivatization Derivatization (optional, e.g., Methylation for GC) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup analysis Chromatographic Separation (GC or HPLC) cleanup->analysis detection Detection (e.g., FID, MS, UV) analysis->detection quantification Quantification (based on Calibration Curve) detection->quantification reporting Result Reporting quantification->reporting

Caption: Generalized workflow for the analysis of this compound (DBP).

Conclusion

References

comparing the extraction efficiency of different solvents for dibutyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of dibutyl phosphate (DBP) is a critical step in various analytical and purification processes. This guide provides an objective comparison of the extraction efficiency of different organic solvents for DBP, supported by experimental data.

Overview of Solvent Performance

The selection of an appropriate solvent is paramount for the effective extraction of this compound from aqueous solutions. The distribution coefficient (Kd), which quantifies the differential solubility of a compound in two immiscible liquids, is a key metric for extraction efficiency. A higher distribution coefficient indicates a greater affinity of the solute for the organic solvent and, consequently, a more efficient extraction.

Experimental data reveals significant variation in the extraction efficiency of DBP across different solvent classes. The table below summarizes the distribution constants for several common organic solvents in a liquid-liquid extraction from a 0.1 M nitric acid solution.

Quantitative Comparison of Solvent Extraction Efficiency

The following table presents the distribution and dimerization constants of this compound in various organic solvents when extracted from a 0.1 M nitric acid aqueous solution at 25°C.[1] A higher distribution constant (Kd) signifies greater extraction efficiency.

Organic SolventDistribution Constant (log Kd)Dimerization Constant (log K2)
n-Hexane-2.34+6.87
Carbon Tetrachloride-1.44+6.49
Chloroform+0.24+4.61
Isopropyl Ether+0.52+2.29
Tri-n-butyl phosphate (TBP)+1.97-0.12
Methylisobutyl carbinol+2.21< -1

In a separate study involving extraction from an aqueous solution containing uranyl nitrate, the following extraction efficiencies were observed[2]:

Solvent SystemExtraction Efficiency (%)
Benzene85.0
3% Benzyl alcohol in benzene88.0
10% Benzyl alcohol in benzene94.0
5% TBP in n-dodecane62.0

Experimental Protocols

The data presented in this guide is based on established experimental methodologies. Below are detailed protocols for the liquid-liquid extraction of this compound.

Protocol 1: Determination of Distribution and Dimerization Constants[1]

This protocol outlines the procedure for determining the distribution of DBP between an organic solvent and an aqueous nitric acid solution.

  • Preparation of DBP: this compound is purified by dissolving it in petroleum ether, washing with water, and then extracting it with an equivalent amount of 1 M NaOH at 5°C. The aqueous layer containing the sodium salt of DBP is washed with petroleum ether, acidified with HCl, and the DBP is re-extracted into petroleum ether. The ether is then distilled off, and the final product is dried under reduced pressure.

  • Aqueous Phase: The aqueous phase consists of a 0.1 M nitric acid solution.

  • Extraction Procedure:

    • Equal volumes of the organic solvent and the aqueous phase containing 32P-labelled DBP are shaken together until equilibrium is reached.

    • The phases are then separated by centrifugation.

    • Samples of each phase are taken for analysis.

  • Analysis: The concentration of DBP in each phase is determined by measuring the radioactivity of the 32P tracer. The net distribution ratio (q) is calculated as the ratio of the total concentration of DBP in the organic phase to that in the aqueous phase.

  • Data Interpretation: The distribution constant (Kd) and dimerization constant (K2) are determined from the variation of the net distribution ratio with the total concentration of DBP.

Protocol 2: Solvent Extraction from Uranyl Nitrate Solution[2]

This protocol describes the extraction of DBP from an aqueous solution containing uranyl nitrate.

  • Aqueous Feed Solution: The feed solution consists of uranyl nitrate with a known concentration of DBP (e.g., 100 ppm).

  • Organic Solvent: The organic solvent is a 10% (v/v) mixture of benzyl alcohol in benzene.

  • Extraction Procedure:

    • The aqueous feed and the organic solvent are mixed at a specified aqueous-to-organic phase ratio (e.g., 4:1).

    • The mixture is equilibrated by shaking for a set period (e.g., 15 minutes).

    • The phases are allowed to separate.

  • Analysis: The concentration of DBP in the organic phase is determined by gas chromatography after methylation of the extracted DBP.

  • Calculation of Extraction Efficiency: The extraction efficiency is calculated as the percentage of the initial amount of DBP in the aqueous phase that is transferred to the organic phase.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solvent extraction of this compound.

G A Aqueous Sample (containing this compound) B Add Organic Solvent A->B 1. C Mix/Agitate for Equilibration B->C 2. D Phase Separation (Aqueous & Organic Layers) C->D 3. E Collect Organic Phase D->E 4. F Analyze DBP Concentration (e.g., GC, Titration) E->F 5. G Calculate Extraction Efficiency / Distribution Coefficient F->G 6.

Caption: General workflow for solvent extraction of this compound.

References

A Comparative Guide to the Developmental Neurotoxicity of Organophosphate Esters, Including Dibutyl Phosphate (DBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the developmental neurotoxicity of organophosphate esters (OPEs), with a specific focus on dibutyl phosphate (DBP). OPEs are a diverse class of chemicals used as flame retardants, plasticizers, and pesticides.[1][2] While the neurotoxicity of OPE pesticides has been extensively studied in the context of acetylcholinesterase (AChE) inhibition, there is growing concern about the developmental neurotoxicity of all OPEs, including non-pesticidal compounds like DBP, which may act through different mechanisms.[1][2][3] This guide synthesizes experimental data to facilitate a comparison of their effects and underlying molecular pathways.

Comparative Analysis of Neurotoxic Effects

Direct comparative studies quantifying the developmental neurotoxicity of DBP alongside other OPEs are limited in the publicly available literature. Therefore, this guide presents the available data for DBP and other common OPEs in separate tables to allow for a qualitative comparison of their effects and mechanisms.

This compound (DBP)

DBP is a metabolite of the widely used plasticizer dibutyl phthalate and has been shown to cross the placental and blood-brain barriers. Studies indicate that DBP can induce apoptosis and neurotoxicity in developing neurons through mechanisms independent of significant AChE inhibition.

EndpointEffectConcentration/DoseModel SystemReference
Neuronal Viability Decreased10 µM - 100 µMPrimary mouse cortical neurons
Apoptosis (Caspase-3 activity) Increased10 µM - 100 µMPrimary mouse cortical neurons
Oxidative Stress (ROS formation) Increased10 nM - 100 µMPrimary mouse cortical neurons
Lactate Dehydrogenase (LDH) Release Increased1 µM - 100 µMPrimary mouse cortical neurons
Neurite Outgrowth Inhibited100 µg/mlNeuronal cells
Neuronal Maturation Delayed100 µMPrimary rat embryo neurons
Spatial Learning Deficit250 mg/kg/dayMale mice
Other Organophosphate Esters (Chlorpyrifos, Diazinon, Parathion)

Chlorpyrifos, diazinon, and parathion are OPEs primarily used as pesticides. Their developmental neurotoxicity has been more extensively studied, often in a comparative context. These compounds can affect brain development at doses below the threshold for systemic toxicity or significant AChE inhibition.

EndpointChlorpyrifos (1 mg/kg)Diazinon (1 or 2 mg/kg)Parathion (0.1 mg/kg)Model SystemReference
Neuritic Outgrowth ImpairedImpairedNo effectNeonatal rats
Choline Acetyltransferase Activity DecreasedDecreasedNo effectNeonatal rats
Gene Expression (Neural Development) Major changesSimilar, but with key differencesNot assessedNeonatal rats
DNA Synthesis (Neural Cells) InhibitedInhibited (less effective than chlorpyrifos)Not assessedPC12 and C6 cells
Emotional Behavior AlteredAltered (with some differences from chlorpyrifos)Not assessedNeonatal rats

Signaling Pathways in DBP-Induced Developmental Neurotoxicity

DBP-induced neurotoxicity involves multiple signaling pathways. A key mechanism is the activation of the Aryl Hydrocarbon Receptor (AhR), which mediates apoptosis and neurotoxicity. Additionally, DBP has been shown to disrupt Rho-GTPase signaling, which is crucial for neuroplasticity.

DBP_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects DBP This compound (DBP) AhR Aryl Hydrocarbon Receptor (AhR) DBP->AhR Activates ROS Reactive Oxygen Species (ROS) DBP->ROS Induces RhoA_ROCK RhoA/ROCK Pathway DBP->RhoA_ROCK Activates Rac1_PAK1 Rac1/PAK1 Pathway DBP->Rac1_PAK1 Inhibits Caspase3 Caspase-3 Activation AhR->Caspase3 Mediates ROS->Caspase3 Cofilin Cofilin Activity RhoA_ROCK->Cofilin Inhibits (via phosphorylation) Rac1_PAK1->Cofilin Activates NeuriteOutgrowth Inhibited Neurite Outgrowth Cofilin->NeuriteOutgrowth Neuroplasticity Impaired Neuroplasticity Cofilin->Neuroplasticity Apoptosis Apoptosis Caspase3->Apoptosis Neurotoxicity Neurotoxicity Caspase3->Neurotoxicity

Caption: DBP-induced neurotoxicity signaling pathways.

Experimental Workflows

The assessment of developmental neurotoxicity involves a variety of in vitro and in vivo experimental models.

In Vitro Assessment of DBP Neurotoxicity

A common workflow for assessing the neurotoxicity of DBP in vitro using primary neuronal cultures is outlined below.

DBP_In_Vitro_Workflow start Start culture Primary Cortical Neuron Culture start->culture exposure DBP Exposure (various concentrations and time points) culture->exposure endpoint_assays Endpoint Assays exposure->endpoint_assays viability Cell Viability Assay (e.g., MTT, Calcein AM) endpoint_assays->viability apoptosis Apoptosis Assay (e.g., Caspase-3 activity) endpoint_assays->apoptosis oxidative_stress Oxidative Stress Assay (e.g., ROS measurement) endpoint_assays->oxidative_stress cytotoxicity Cytotoxicity Assay (e.g., LDH release) endpoint_assays->cytotoxicity data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis cytotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In vitro DBP neurotoxicity assessment workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Primary Cortical Neuron Culture and DBP Exposure
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 15-16 mouse fetuses. The cortices are dissected, dissociated, and plated on poly-L-ornithine-coated culture dishes or coverslips. Neurons are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

  • DBP Treatment: DBP is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. On the desired day in vitro (e.g., DIV 7), neurons are treated with various concentrations of DBP (e.g., 10 nM to 100 µM) for different durations (e.g., 3 to 48 hours). Control cultures receive the vehicle at the same concentration.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Plate neurons in a 96-well black-walled, clear-bottom plate.

    • After DBP treatment, wash the cells with warm Hank's Balanced Salt Solution (HBSS).

    • Incubate the cells with 10 µM H2DCFDA in HBSS for 30 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

  • Protocol:

    • After DBP treatment, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

    • Incubate the plate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).

In Vivo Assessment of Developmental Neurotoxicity
  • Animal Model: Pregnant Sprague-Dawley rats are often used.

  • Dosing: OPEs (e.g., chlorpyrifos, diazinon) are dissolved in a vehicle like corn oil and administered to the dams via oral gavage or subcutaneous injection during specific gestational or postnatal periods.

  • Behavioral Testing: Offspring are subjected to a battery of behavioral tests at different developmental stages to assess motor activity, learning and memory, and anxiety-like behavior.

  • Neurochemical Analysis: Brain tissues are collected from the offspring at various time points for neurochemical analyses, including measurement of neurotransmitter levels, receptor binding assays, and enzyme activity assays (e.g., choline acetyltransferase).

  • Gene Expression Analysis: RNA is extracted from specific brain regions to analyze changes in gene expression profiles using techniques like microarrays or real-time quantitative PCR.

This guide highlights the current understanding of the developmental neurotoxicity of DBP and other OPEs. The provided data and protocols serve as a resource for researchers to design and interpret studies in this critical area of toxicology and drug development. Further research is needed to directly compare the neurotoxic potential of DBP with a wider range of OPEs using standardized experimental designs.

References

comparative study of dibutyl phosphate and other organophosphorus extractants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dibutyl Phosphate and Other Organophosphorus Extractants in Solvent Extraction

For researchers and professionals in drug development and chemical sciences, the selection of an appropriate extractant is paramount for achieving optimal separation and purification of target molecules. This guide provides a comparative study of this compound (DBP) and other commonly used organophosphorus extractants. The performance of these extractants is evaluated based on key metrics such as extraction efficiency, selectivity, and stripping performance, supported by experimental data from various studies.

Overview of Organophosphorus Extractants

Organophosphorus compounds are widely utilized in solvent extraction due to their ability to form stable complexes with a variety of metal ions.[1] Their extraction capabilities are largely influenced by the nature of the chemical groups attached to the phosphorus atom, which affects the basicity of the phosphoryl oxygen. The general trend for the extraction strength of neutral organophosphorus extractants is: Phosphine oxides > Phosphinates > Phosphonates > Phosphates.[2][3][4]

This compound (DBP) is often encountered as a degradation product of tri-n-butyl phosphate (TBP), a workhorse in the nuclear industry for the reprocessing of spent nuclear fuel (PUREX process).[5] The presence of DBP can significantly impact the efficiency of the extraction and stripping processes, making its study and comparison with other extractants crucial.

Comparative Performance Data

The following tables summarize the performance of DBP and other organophosphorus extractants in various extraction systems.

Table 1: Comparison of Uranium (VI) Extraction by TBP and Dibutylalkyl Phosphonates

ExtractantNitric Acid Concentration (M)Distribution Ratio (D) of U(VI)Source
Tri-n-butyl phosphate (TBP)0.1~0.5
1~3
3~10
6~15
Dibutylpropyl phosphonate (DBPrP)0.1~1
1~8
3~25
6~40
Dibutylpentyl phosphonate (DBPeP)0.1~1.5
1~10
3~30
6~50

Note: The distribution ratio (D) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 2: Selectivity of Various Extractants for Different Metal Ions

ExtractantMetal 1Metal 2Separation Factor (β)ConditionsSource
D2EHPAMnCo191pH 3
MnNi601pH 3
Cyanex 272CoNi>100pH 5.5-6.0
MnCo37pH 6
MnNi37pH 6
PC-88ACoNiSuperior to D2EHPA-
MoReHighly selective for MopH 1

Note: The separation factor (β) is the ratio of the distribution ratios of two different metal ions, indicating the selectivity of the extractant.

Experimental Protocols

Below are detailed methodologies for key experiments typically performed to evaluate and compare organophosphorus extractants.

Experiment 1: Determination of Extraction Efficiency

Objective: To determine the percentage of a target metal ion extracted from an aqueous solution into an organic phase containing the extractant.

Materials:

  • Aqueous feed solution: A solution of the metal salt (e.g., uranyl nitrate, cobalt sulfate) of known concentration in a suitable acidic or basic medium (e.g., nitric acid, sulfuric acid).

  • Organic phase: The organophosphorus extractant (e.g., DBP, TBP, D2EHPA) dissolved in an appropriate inert diluent (e.g., n-dodecane, kerosene) at a specific concentration.

  • Separatory funnels.

  • Shaker or vortex mixer.

  • Analytical instrument for metal ion concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer).

Procedure:

  • Phase Contact: In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic phase (e.g., 10 mL each).

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. The optimal time should be determined from preliminary kinetic studies.

  • Phase Separation: Allow the phases to separate completely. If emulsions form, centrifugation may be necessary.

  • Sampling: Carefully separate the aqueous and organic phases.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq,final) and the concentration in the stripped organic phase if necessary. The initial concentration in the aqueous phase is [M]aq,initial.

  • Calculation: The extraction efficiency (%E) is calculated using the following formula: %E = (([M]aq,initial - [M]aq,final) / [M]aq,initial) * 100

Experiment 2: Determination of Stripping Efficiency

Objective: To determine the percentage of a target metal ion stripped from a loaded organic phase back into an aqueous solution.

Materials:

  • Loaded organic phase: The organic phase from Experiment 1, containing the extracted metal-extractant complex.

  • Stripping solution: An aqueous solution designed to reverse the extraction equilibrium (e.g., dilute nitric acid, oxalic acid).

  • Separatory funnels.

  • Shaker or vortex mixer.

  • Analytical instrument for metal ion concentration measurement.

Procedure:

  • Phase Contact: In a separatory funnel, mix a known volume of the loaded organic phase with a specific volume of the stripping solution.

  • Equilibration: Shake the mixture for a sufficient time to allow for the stripping of the metal ion.

  • Phase Separation: Allow the two phases to separate.

  • Analysis: Determine the concentration of the metal ion in the aqueous stripping solution ([M]strip). The initial concentration of the metal in the loaded organic phase is [M]org,loaded.

  • Calculation: The stripping efficiency (%S) is calculated as: %S = ([M]strip * Vstrip) / ([M]org,loaded * Vorg) * 100 where Vstrip and Vorg are the volumes of the stripping solution and the loaded organic phase, respectively.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the use of organophosphorus extractants.

PUREX_Process_Workflow cluster_AqueousPhase Aqueous Phase (Spent Nuclear Fuel in Nitric Acid) cluster_OrganicPhase Organic Phase cluster_Stripping Stripping Stage cluster_Degradation Degradation Products SNF U(VI), Pu(IV) Fission Products LoadedSolvent U(VI)-TBP Complex Pu(IV)-TBP Complex SNF->LoadedSolvent Extraction TBP TBP in n-dodecane TBP->LoadedSolvent DBP This compound (DBP) TBP->DBP Hydrolysis/ Radiolysis StrippingAgent Dilute Nitric Acid LoadedSolvent->StrippingAgent Stripping Product Purified U and Pu StrippingAgent->Product DBP->LoadedSolvent

Caption: Workflow of the PUREX process highlighting the role of TBP and the formation of DBP.

Solvent_Extraction_Workflow AqueousFeed Aqueous Feed (Metal Ions in Solution) Extraction Extraction Stage (Mixing & Separation) AqueousFeed->Extraction OrganicSolvent Organic Solvent (Extractant + Diluent) OrganicSolvent->Extraction LoadedOrganic Loaded Organic Phase (Metal-Extractant Complex) Extraction->LoadedOrganic Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Scrubbing Scrubbing Stage (Optional Impurity Removal) LoadedOrganic->Scrubbing ScrubbedOrganic Scrubbed Organic Phase Scrubbing->ScrubbedOrganic Stripping Stripping Stage (Back-Extraction) ScrubbedOrganic->Stripping ProductSolution Product Solution (Concentrated Metal Ions) Stripping->ProductSolution RegeneratedSolvent Regenerated Organic Solvent Stripping->RegeneratedSolvent StrippingSolution Stripping Solution StrippingSolution->Stripping

Caption: Generalized workflow of a solvent extraction process.

Organophosphorus_Hierarchy title Hierarchy of Neutral Organophosphorus Extractants (Decreasing Basicity and Extraction Strength) PhosphineOxides Phosphine Oxides (e.g., TRPO, Cyanex 921, 923) Phosphinates Phosphinates (e.g., Cyanex 272) PhosphineOxides->Phosphinates Phosphonates Phosphonates (e.g., PC-88A, Dibutylalkyl phosphonates) Phosphinates->Phosphonates Phosphates Phosphates (e.g., TBP, DBP, D2EHPA) Phosphonates->Phosphates

Caption: Hierarchy of organophosphorus extractants based on basicity.

Conclusion

The choice of an organophosphorus extractant is highly dependent on the specific application, including the target metal ion, the composition of the aqueous feed, and the desired purity of the final product. While this compound is primarily known as a problematic degradation product in TBP-based systems, understanding its behavior is crucial for process optimization. For applications requiring high extraction efficiency and selectivity, other extractants such as dialkylalkyl phosphonates, D2EHPA, Cyanex 272, and PC-88A offer superior performance for specific metal separations. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the selection and application of organophosphorus extractants for their separation needs.

References

A Comparative Guide to Ion Chromatography Methods for the Separation of TBP, DBP, and MBP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and related fields requiring the accurate separation and quantification of tributyl phosphate (TBP) and its primary degradation products, dibutyl phosphate (DBP) and monobutyl phosphate (MBP), ion chromatography (IC) stands out as a robust and sensitive analytical technique. TBP is a crucial solvent in the nuclear industry for processes like plutonium and uranium refining extraction (PUREX), and its degradation into DBP and MBP can impact the efficiency of these processes[1][2]. This guide provides a comparative overview of validated ion chromatography methods, complete with experimental data and detailed protocols, to aid in method selection and implementation.

Performance Comparison of IC Methods

The selection of an appropriate ion chromatography method is critical for achieving reliable and reproducible results. The following tables summarize the performance characteristics of different IC columns and conditions for the separation of DBP and MBP.

Parameter Method 1: Dionex AS5A Column Method 2: Dionex AS4A-SC Column
Analytes This compound (DBP), Monobutyl Phosphate (MBP)This compound (DBP), Monobutyl Phosphate (MBP)
Detection Limit (DBP) 0.71 µM[1][2]1 µg/mL[3]
Detection Limit (MBP) 0.13 µM0.5 µg/mL
Dynamic Range (DBP) Not Specified10 - 100 µg/mL
Dynamic Range (MBP) Not Specified5 - 50 µg/mL
Key Advantages Efficient separation from common interferences like nitrite (NO₂⁻) and carbonate (CO₃²⁻).Well-separated anions within a 15-minute runtime.
Injection Loop Volume 50 µL25 µL

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results. Below are the protocols for the key ion chromatography methods discussed.

Method 1: Separation using Dionex AS5A Resin

This method is particularly effective in samples where the presence of nitrite and carbonate ions could interfere with the detection of DBP and MBP.

Instrumentation:

  • Ion Chromatograph: Dionex system

  • Analytical Column: Dionex AS5A

  • Detector: Suppressed conductivity detector

Reagents:

  • Eluent: Specific concentrations of sodium hydroxide and/or sodium carbonate (exact concentrations to be optimized based on system and specific separation requirements).

  • Regenerant for suppressor: Sulfuric acid solution.

  • Standard Solutions: Prepare stock solutions of DBP and MBP in deionized water. Working standards are prepared by serial dilution.

Procedure:

  • Sample Preparation: Aqueous samples can be directly injected after filtration through a 0.45 µm filter. For organic samples containing TBP, a liquid-liquid extraction into an alkaline aqueous phase is required to extract the acidic DBP and MBP.

  • Chromatographic Conditions:

    • Set the eluent flow rate (typically 1.0 - 1.5 mL/min).

    • Equilibrate the column with the eluent until a stable baseline is achieved.

    • Inject a 50 µL aliquot of the standard or sample.

    • Run the chromatogram and record the retention times and peak areas.

  • Calibration: Construct a calibration curve by injecting a series of working standards of known concentrations. Plot peak area versus concentration to determine the linearity and calculate the concentration of the analytes in the samples.

Method 2: Separation using Dionex AS4A-SC Column

This method provides a rapid and effective separation of DBP and MBP from other common anions.

Instrumentation:

  • Ion Chromatograph: Dionex system (or equivalent)

  • Analytical Column: Dionex AS4A-SC

  • Detector: Suppressed conductivity detector

Reagents:

  • Eluent: 2 mM Sodium Carbonate (Na₂CO₃) / 1 mM Sodium Hydroxide (NaOH)

  • Regenerant for suppressor: Sulfuric acid solution.

  • Standard Solutions: Prepare stock solutions of DBP and MBP in deionized water. Prepare working standards by appropriate dilution.

Procedure:

  • Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Eluent Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Column Temperature: Ambient.

    • Injection Volume: 25 µL.

    • Equilibrate the column with the eluent to a stable baseline.

  • Analysis and Calibration:

    • Inject the prepared standards and samples.

    • Identify and quantify the peaks based on the retention times of the standards.

    • Generate a calibration curve using the peak areas of the standards to quantify the analytes in the samples. All anions are expected to be well-separated within 15 minutes.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of TBP degradation products by ion chromatography.

Ion_Chromatography_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Processing & Analysis Sample Aqueous or Organic Sample Filtration Filtration (0.45 µm) Sample->Filtration Aqueous Extraction Liquid-Liquid Extraction (for organic samples) Sample->Extraction Organic Injection Sample Injection Filtration->Injection Extraction->Filtration Separation Anion Exchange Column (e.g., Dionex AS5A or AS4A-SC) Injection->Separation Eluent Flow Detection Suppressed Conductivity Detection Separation->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification via Calibration Curve PeakIntegration->Quantification Results Final Concentration Results (DBP, MBP) Quantification->Results

Caption: Workflow for TBP, DBP, and MBP analysis by Ion Chromatography.

References

Dibutyl Phosphate: A Comparative Analysis of Actinide and Lanthanide Complexation Behavior

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the complexation of actinides and lanthanides with dibutyl phosphate (DBP) reveals preferential binding for actinides, a phenomenon critical for the separation of these f-block elements in nuclear fuel reprocessing. This preference is rooted in the subtle differences in their electronic structures and coordination chemistry, which manifest in varying stability constants and thermodynamic parameters of their respective DBP complexes.

This compound (DBP), a primary degradation product of tributyl phosphate (TBP) used in the PUREX process, plays a significant role in solvent extraction processes. Understanding its interaction with actinides and lanthanides is crucial for optimizing separation technologies. Generally, actinides exhibit a stronger affinity for DBP compared to lanthanides of similar ionic radii. This enhanced interaction is attributed to a greater degree of covalency in the actinide-DBP bond, involving the participation of 5f orbitals, in contrast to the predominantly ionic bonding in lanthanide-DBP complexes.

Quantitative Comparison of Complexation Parameters

While a comprehensive dataset for a wide range of actinides and lanthanides with DBP under identical conditions is scarce in publicly available literature, existing studies provide valuable insights. The stability of metal-DBP complexes is a key indicator of the strength of their interaction.

Table 1: Stability Constants (log β) for the Complexation of Selected Actinides and Lanthanides with this compound

Metal IonOxidation Statelog β₁log β₂Conditions
UO₂²⁺+6~1.6~2.9Varies
Th⁴⁺+4Higher than Ln³⁺-Qualitative
Am³⁺+3Generally > Eu³⁺-Qualitative
Eu³⁺+3---

Note: The values presented are indicative and compiled from various sources. Direct comparison is challenging due to differing experimental conditions.

The data, though limited, suggests a higher stability for actinide complexes with DBP compared to their lanthanide counterparts. For instance, the apparent stability constants for uranyl (UO₂²⁺) complexes with DBP have been determined, highlighting the strong interaction.[1] Qualitative comparisons consistently show that trivalent actinides like americium (Am³⁺) are extracted more efficiently by DBP than trivalent lanthanides such as europium (Eu³⁺), implying stronger complex formation for americium.

Table 2: Thermodynamic Parameters for the Complexation of Trivalent Actinides and Lanthanides with Organophosphorus Ligands (Illustrative)

Metal IonLigand SystemΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Am³⁺PhosphonateMore negativeMore exothermicFavorable
Eu³⁺PhosphonateLess negativeLess exothermicLess favorable

Thermodynamic studies with analogous organophosphorus extractants indicate that the complexation of trivalent actinides is generally more exothermic (more negative ΔH) and results in a more negative Gibbs free energy (ΔG) of formation compared to lanthanides. This suggests that the formation of actinide-DBP complexes is thermodynamically more favorable.

Experimental Protocols for Characterization

The determination of stability constants and thermodynamic parameters for these complexes involves several key experimental techniques:

Solvent Extraction

This is a primary method to assess the comparative complexation behavior.

  • Preparation of Phases: An aqueous phase containing the actinide or lanthanide ion at a known concentration in a suitable acidic medium (e.g., nitric acid) is prepared. The organic phase consists of DBP dissolved in an inert diluent (e.g., dodecane) at a specific concentration.

  • Equilibration: Equal volumes of the aqueous and organic phases are mixed vigorously for a sufficient time to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Analysis: The concentration of the metal ion in both phases is determined using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS), alpha spectrometry for alpha-emitting actinides, or gamma spectrometry for gamma-emitting isotopes.

  • Calculation of Distribution Ratio (D): The distribution ratio is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.

  • Determination of Stability Constants: By varying the concentrations of the ligand and hydrogen ions, the stoichiometry of the extracted complex and its stability constant can be determined through slope analysis of log D versus log [Ligand] and log D versus pH plots.

Potentiometric Titration

This technique is employed to determine the stability constants of the complexes in the aqueous phase.

  • Solution Preparation: A solution containing the metal ion and DBP is prepared with a known ionic strength.

  • Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: The titration data is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Calorimetry

Isothermal titration calorimetry (ITC) is used to directly measure the thermodynamic parameters of complexation.

  • Sample Preparation: A solution of the metal ion is placed in the sample cell of the calorimeter, and a solution of DBP is loaded into the injection syringe.

  • Titration: The DBP solution is injected in small aliquots into the metal ion solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting thermogram is analyzed to determine the enthalpy change (ΔH), binding constant (K, from which ΔG can be calculated), and stoichiometry of the interaction. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS.

Visualizing the Comparative Complexation

The fundamental difference in the complexation behavior can be visualized through the following diagrams:

G Comparative Complexation of Actinides (An) and Lanthanides (Ln) with DBP cluster_0 Actinide Complexation cluster_1 Lanthanide Complexation An An³⁺(aq) An_DBP An(DBP)n(org) An->An_DBP Stronger Interaction (Covalent Character) DBP1 nDBP(org) DBP1->An_DBP Ln Ln³⁺(aq) Ln_DBP Ln(DBP)n(org) Ln->Ln_DBP Weaker Interaction (Ionic Character) DBP2 nDBP(org) DBP2->Ln_DBP

Caption: Actinide vs. Lanthanide Complexation with DBP.

The diagram illustrates the comparatively stronger interaction and preferential extraction of actinides over lanthanides by DBP from the aqueous to the organic phase.

G Solvent Extraction Workflow for Stability Constant Determination A Prepare Aqueous Phase (Mⁿ⁺ in acid) C Equilibrate Phases (Vigorous Mixing) A->C B Prepare Organic Phase (DBP in diluent) B->C D Separate Phases (Centrifugation) C->D E Analyze [Mⁿ⁺] in Aqueous Phase D->E F Analyze [Mⁿ⁺] in Organic Phase D->F G Calculate Distribution Ratio (D) E->G F->G H Determine Stability Constant (log β) G->H

Caption: Experimental Workflow for Solvent Extraction.

This workflow outlines the key steps in determining the distribution ratio and stability constants for actinide and lanthanide complexation with DBP using the solvent extraction method.

References

Safety Operating Guide

Proper Disposal of Dibutyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dibutyl phosphate (DBP) is critical for ensuring laboratory safety and environmental protection. As a corrosive and hazardous substance, DBP requires a structured disposal plan that adheres to strict regulatory guidelines. This guide provides essential safety information, step-by-step disposal procedures, and logistical data for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its hazards. DBP is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled or swallowed and can cause irritation to the respiratory tract.[2][4]

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a chemical fume hood or well-ventilated area. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.

Emergency eyewash stations and safety showers must be readily accessible in any area where DBP is handled.

**Step-by-Step Disposal and Spill Neutralization Protocol

This compound must be managed as a hazardous waste. Disposal procedures should align with all applicable federal, state, and local environmental regulations. Do not discharge DBP into drains or sewer systems.

Procedure for Unused Product and Contaminated Materials:

  • Containment: Keep the waste this compound in its original or a compatible, tightly sealed container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and appropriate hazard warnings (e.g., Corrosive).

  • Storage: Store the sealed container in a cool, dry, well-ventilated, and designated corrosives area, away from incompatible materials such as strong oxidizing agents and bases.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal. The primary disposal method is typically controlled incineration at a licensed facility.

Procedure for Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate and Control Ignition: Ensure the area is well-ventilated and remove all sources of ignition.

  • Contain Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and follow the storage and disposal procedures outlined above.

Chemical and Safety Data Overview

For logistical and safety planning, key quantitative data for this compound are summarized below.

PropertyValue
UN Number UN3265
Hazard Class 8 (Corrosive)
Packing Group II
Flash Point 188 °C (370.4 °F)
Autoignition Temperature 420 °C (788 °F)
Oral LD50 (Rat) 3200 mg/kg
Water Solubility 1.8 g/100 mL at 20°C
Occupational Exposure Limit (TLV-TWA) 5 mg/m³

Data sourced from multiple safety data sheets.

Experimental Protocols

The disposal of chemical waste like this compound is a regulated safety procedure, not an experimental protocol. Methodologies for disposal are established by regulatory bodies such as the Environmental Protection Agency (EPA) and must be carried out by licensed and trained professionals. For analytical purposes, NIOSH has published Method 5017, which uses gas chromatography to detect this compound in the air, but this is for exposure monitoring, not disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste in a laboratory setting.

Dibutyl_Phosphate_Disposal start Identify this compound for Disposal assess Assess Hazards (Corrosive, Harmful) start->assess ppe Don Required PPE (Gloves, Goggles, Lab Coat) assess->ppe spill_check Is it a Spill? ppe->spill_check spill_handle 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealed Container spill_check->spill_handle Yes contained_waste Ensure Waste is in a Properly Sealed Container spill_check->contained_waste No label_waste Label Container: 'Hazardous Waste - this compound' spill_handle->label_waste contained_waste->label_waste storage Store in Designated Cool, Well-Ventilated Area label_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Vendor storage->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation disposal Professional Disposal (e.g., Controlled Incineration) documentation->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dibutyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dibutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound is a corrosive substance that can cause severe skin and eye burns.[1] It may also lead to severe irritation of the respiratory and digestive tracts if inhaled or ingested.[1] Therefore, stringent safety measures are paramount when working with this chemical.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2] A full-face shield should be used in conjunction with goggles when there is a splash hazard.[2]Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Emergency eyewash stations should be readily accessible.
Hand Protection Chemical-resistant gloves.Based on available data, Butyl and Viton® gloves are recommended for extended contact. Nitrile gloves may be suitable for shorter durations. Always inspect gloves for degradation before use and change them immediately if contaminated. See the glove compatibility table below for more details.
Respiratory Protection A NIOSH-approved respirator is required when ventilation is inadequate, during spill cleanup, or when airborne concentrations are unknown.A full-facepiece respirator with organic vapor cartridges and N100, R100, or P100 filters is recommended. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is necessary.
Body Protection A lab coat, chemical-resistant apron, or coveralls.Protective clothing should be worn to prevent skin contact. In case of significant splash potential, a chemical-resistant suit may be necessary. Safety showers should be available in the immediate work area.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety shoes.Steel-toe boots may be required depending on the specific workplace hazards.
Glove Compatibility for this compound

The selection of appropriate gloves is critical to prevent skin exposure. The following table provides guidance on the chemical resistance of various glove materials to this compound. Breakthrough time (BTT) is the time it takes for the chemical to permeate the glove material.

Glove Material Breakthrough Time (minutes) Recommendation
Butyl> 480Excellent - Recommended for prolonged contact.
Viton®> 360Excellent - Recommended for prolonged contact.
Neoprene120Good - Suitable for intermediate-duration tasks.
Nitrile30Fair - Use for short-duration tasks with no direct immersion.
Natural Rubber (Latex)Information not availableNot recommended without specific testing data.
PVCInformation not availableNot recommended without specific testing data.

Note: Glove performance can be affected by factors such as thickness, temperature, and the concentration of the chemical. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Caption: Standard Operating Procedure for this compound.

Emergency Response Protocol

In the event of a spill or personnel exposure, immediate and appropriate action is critical to minimize harm.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: Remove all sources of ignition as this compound is a combustible liquid.

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly. Decontaminate or dispose of all protective equipment used during the cleanup.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

The following workflow provides a visual guide for emergency response procedures.

Emergency Response Workflow for this compound cluster_spill Spill Emergency cluster_exposure Personnel Exposure spill_1 Evacuate Area spill_2 Don Full PPE spill_1->spill_2 spill_3 Contain Spill with Inert Absorbent spill_2->spill_3 spill_4 Collect and Containerize Waste spill_3->spill_4 spill_5 Decontaminate Area spill_4->spill_5 expo_1 Remove from Exposure expo_2 Initiate First Aid (Flush skin/eyes, fresh air) expo_1->expo_2 expo_3 Remove Contaminated Clothing expo_2->expo_3 expo_4 Seek Immediate Medical Attention expo_3->expo_4 start EMERGENCY start->spill_1 start->expo_1

Caption: Emergency Response Workflow.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not empty into drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.